1-Ethylisoquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDYMAZEEMMDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343987 | |
| Record name | 1-Ethylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7661-60-1 | |
| Record name | 1-Ethylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 1-Ethylisoquinoline
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethylisoquinoline
This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental data with practical experimental context. We will explore the molecular characteristics, spectroscopic profile, and chemical reactivity of this important heterocyclic compound, grounding our discussion in established scientific principles and methodologies.
Introduction to this compound
This compound is an aromatic heterocyclic compound featuring an isoquinoline core substituted with an ethyl group at the C1 position. The isoquinoline scaffold itself is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids (e.g., papaverine, morphine) and synthetic pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] As such, this compound serves as a critical building block and research intermediate for the synthesis of novel therapeutic agents and functional materials.[6] Understanding its fundamental physicochemical properties is paramount for its effective utilization in chemical synthesis and drug design.
Chemical Structure and Identifiers:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₁N
-
Molecular Weight: 157.21 g/mol [7]
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 157.21 g/mol | [7] |
| Melting Point | 208-210 °C | [8] |
| Boiling Point | 105 °C @ 1.2 Torr | [8] |
| Density (Predicted) | 1.050 ± 0.06 g/cm³ | [8] |
| pKa (Predicted) | 6.09 ± 0.30 | [8] |
| LogP (Predicted) | 2.9 | [7] |
| Appearance | Comparable to parent isoquinoline: Colorless to light brown solid/liquid | [9][10] |
Section 1: Molecular and Physical Characteristics
Molecular Structure and Physical State
This compound consists of a benzene ring fused to a pyridine ring, a defining feature of the benzopyridine family.[2] The ethyl substituent is located at the C1 position, adjacent to the nitrogen atom. This substitution pattern significantly influences the molecule's electronic properties and steric profile. The parent isoquinoline is a colorless, hygroscopic solid or liquid with a melting point of 26-28 °C and a characteristic odor.[2][10] this compound is expected to share similar physical characteristics, though its higher molecular weight contributes to a significantly different melting and boiling point. One supplier reports a melting point of 208-210 °C, which may correspond to a salt form of the compound, as it is markedly higher than that of similar 1-alkylisoquinolines like 1-methylisoquinoline (10-12 °C).[8][11]
Solubility Profile
Consistent with its aromatic and heterocyclic nature, this compound is predicted to have low solubility in water but good solubility in common organic solvents such as ethanol, acetone, and diethyl ether.[2][12] The presence of the basic nitrogen atom allows it to be protonated by dilute acids, forming the corresponding isoquinolinium salt, which significantly enhances its aqueous solubility. This pH-dependent solubility is a critical factor in designing protocols for its extraction, purification, and formulation.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard protocol for determining the solubility of a compound. The causality behind this method lies in allowing the solute and solvent to reach a thermodynamic equilibrium, ensuring the measured concentration represents the true saturation point.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline) in a sealed, screw-cap vial.
-
Equilibration: Agitate the vial in a mechanical shaker or orbital incubator at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully extract an aliquot of the clear supernatant without disturbing the solid pellet.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Diagram: Shake-Flask Solubility Workflow
Caption: Workflow for solubility determination via the shake-flask method.
Section 2: Acidity, Basicity, and Reactivity
pKa and Basicity
As an analog of pyridine, the nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, rendering the molecule a weak base.[2] The pKa of the parent isoquinoline is approximately 5.14-5.42.[2][10] For this compound, the predicted pKa is 6.09 ± 0.30.[8] This predicted increase in basicity is mechanistically sound; the ethyl group at the C1 position is an electron-donating group (EDG) via induction, which increases the electron density on the nitrogen atom, making its lone pair more available for protonation. However, bulky substituents at the 1-position can also introduce steric hindrance that may affect interactions, though this is less of a factor for basicity.[13]
Experimental Protocol: pKa Determination via Potentiometric Titration
Potentiometric titration is a robust method for determining the pKa of a substance by monitoring pH changes upon the addition of a titrant. The choice of a strong acid as the titrant ensures a sharp and discernible inflection point corresponding to the neutralization of the basic nitrogen.
Methodology:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system, often a co-solvent like methanol/water to ensure solubility.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Slowly add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Endpoint Determination: Continue the titration well past the equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve (pH vs. volume of titrant).
-
pKa Calculation: The pKa is numerically equal to the pH at the half-equivalence point (the point where half of the base has been neutralized). This can be determined from the first derivative of the titration curve.
Diagram: Potentiometric Titration Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Chemical Reactivity
The reactivity of the isoquinoline ring is dictated by the interplay between its two fused rings.
-
Nucleophilic Substitution: The pyridine ring is electron-deficient and thus susceptible to nucleophilic attack, primarily at the C1 position.[14] The presence of the ethyl group at C1 in this compound deactivates this position towards further nucleophilic substitution due to steric hindrance and its electron-donating nature.
-
Electrophilic Substitution: The benzene ring is more electron-rich and undergoes electrophilic aromatic substitution, typically at the C5 and C8 positions.[14][15] The nitrogen atom acts as a deactivating group, directing electrophiles away from the pyridine ring. The overall electrophilic reactivity order for the neutral isoquinoline molecule is reported as 4 > 5 ≈ 7 > 8 > 6 > 3 > 1.[15]
Section 3: Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
-
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the isoquinoline core, along with a quartet and a triplet in the aliphatic region corresponding to the -CH₂- and -CH₃ protons of the ethyl group, respectively. The ¹³C NMR spectrum will display distinct signals for the nine aromatic carbons and the two aliphatic carbons of the ethyl group.[7][16]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 157.[7] A significant fragment at m/z = 156 would correspond to the loss of a hydrogen atom, while a fragment at m/z = 142 would result from the loss of a methyl radical (•CH₃), a characteristic fragmentation pattern for ethyl-substituted aromatic compounds. The base peak is often observed at m/z = 129, corresponding to the loss of ethylene.[7]
-
UV-Vis Spectroscopy: The UV-Vis spectrum is characterized by the 10π-electron aromatic system, which is similar to that of naphthalene and the parent isoquinoline.[1] In a neutral solvent, isoquinoline exhibits absorption maxima (λ_max) around 317, 266, and 217 nm.[1][17] The ethyl substituent is expected to cause minor bathochromic (red) shifts in these absorption bands.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic bands for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (2850-3000 cm⁻¹), and aromatic C=C and C=N ring stretching vibrations (1450-1650 cm⁻¹).
Diagram: General Analytical Workflow
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C11H11N | CID 593686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isoquinoline, 1-ethyl- | 7661-60-1 [chemicalbook.com]
- 9. mlsu.ac.in [mlsu.ac.in]
- 10. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part XII. Total reactivity of isoquinoline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. spectrabase.com [spectrabase.com]
- 17. Isoquinoline [webbook.nist.gov]
An In-depth Technical Guide to 1-Ethylisoquinoline: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-Ethylisoquinoline, a heterocyclic aromatic compound of significant interest to researchers and professionals in organic synthesis and medicinal chemistry. We will delve into its fundamental chemical properties, established synthetic routes, reactivity, and burgeoning applications, particularly its role as a privileged scaffold in contemporary drug design and development.
Core Compound Identification and Molecular Architecture
This compound is unequivocally identified by its Chemical Abstracts Service (CAS) registry number: 7661-60-1 .[1][2][3] Its molecular formula is C₁₁H₁₁N, corresponding to a molecular weight of approximately 157.21 g/mol .[1][2]
The molecular architecture consists of an isoquinoline core, which is a benzopyridine composed of a benzene ring fused to a pyridine ring, with the nitrogen atom at position 2.[4] An ethyl group is substituted at the C1 position of this isoquinoline framework. This substitution is critical as it influences the molecule's steric and electronic properties, thereby modulating its reactivity and biological activity.
Table 1: Key Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 7661-60-1 | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| Molecular Formula | C₁₁H₁₁N | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| Molecular Weight | 157.21 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[2] |
| SMILES | CCC1=NC=CC2=CC=CC=C21 | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| InChI | InChI=1S/C11H11N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-8H,2H2,1H3 | --INVALID-LINK--[2] |
Below is a 2D representation of the molecular structure of this compound, generated using the DOT language.
Caption: 2D Molecular Structure of this compound.
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of 1-substituted isoquinolines is a well-established area of organic chemistry. The Bischler-Napieralski synthesis is a cornerstone method for accessing this scaffold.[5][6][7] This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide, followed by dehydrogenation to yield the aromatic isoquinoline ring system.
The Bischler-Napieralski Synthesis: A Step-by-Step Protocol
The choice of the Bischler-Napieralski synthesis is predicated on its reliability and the ready availability of starting materials. The causality behind this experimental choice lies in its intramolecular electrophilic aromatic substitution mechanism, which is highly efficient for forming the isoquinoline core.
Experimental Protocol:
-
Amide Formation: β-Phenylethylamine is acylated with propionyl chloride or propionic anhydride to form N-(2-phenylethyl)propanamide. This step is typically carried out in the presence of a base to neutralize the HCl byproduct.
-
Cyclization: The resulting amide is treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), and heated. This promotes an intramolecular electrophilic attack of the carbonyl carbon onto the electron-rich benzene ring, forming a 3,4-dihydroisoquinoline intermediate.[7]
-
Dehydrogenation: The dihydroisoquinoline intermediate is then aromatized to yield this compound. This is commonly achieved by heating with a catalyst such as palladium on carbon (Pd/C) or sulfur.[7]
Caption: Workflow for the Bischler-Napieralski Synthesis of this compound.
Reactivity Profile
The reactivity of the isoquinoline ring is influenced by the electron-withdrawing effect of the nitrogen atom, which deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic attack. Conversely, the benzene ring is more susceptible to electrophilic substitution. The presence of the ethyl group at the C1 position introduces some steric hindrance and has a mild electron-donating effect. Studies on the electrophilic reactivity of the neutral isoquinoline molecule indicate the following positional reactivity order: 4 > 5 = 7 > 8 > 6 > 3 > 1.[8]
Applications in Drug Development and Research
The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds, including many natural alkaloids like papaverine and morphine.[4][9] Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[10][11][12][13]
This compound and its derivatives serve as valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications. For instance, the 1-substituted isoquinoline motif is a key structural feature in various experimental drug candidates. The ethyl group can be further functionalized or can serve to modulate the lipophilicity and metabolic stability of a lead compound.
Table 2: Therapeutic Areas of Interest for Isoquinoline Derivatives
| Therapeutic Area | Examples of Activity | Source |
| Oncology | Inhibition of topoisomerase, disruption of microtubule dynamics, targeting PI3K/Akt/mTOR signaling pathways | --INVALID-LINK--[12] |
| Infectious Diseases | Antibacterial, antifungal, antiviral, and antimalarial properties | --INVALID-LINK--[7], --INVALID-LINK--[12] |
| Neurological Disorders | Potential anti-Alzheimer's effects | --INVALID-LINK--[12] |
| Cardiovascular Diseases | Antihypertensive and vasodilator effects | --INVALID-LINK--[7] |
Analytical Characterization
The structural elucidation and purity assessment of this compound are routinely performed using standard analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the isoquinoline core and the ethyl group (a triplet and a quartet). ¹³C NMR data is also available for this compound.[2][14]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The gas chromatography-mass spectrometry (GC-MS) data for this compound is publicly available.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the aromatic C-H and C=C bonds, as well as the C-N bond of the heterocyclic ring.
Safety, Handling, and Storage
As a chemical entity used in research and development, proper handling and storage of this compound are paramount to ensure laboratory safety.
Hazard Identification and Precautionary Measures
Based on available safety data sheets, this compound is classified as harmful if swallowed and toxic in contact with skin.[15] It can cause skin and serious eye irritation and is harmful to aquatic life with long-lasting effects.[15]
Table 3: GHS Hazard Statements for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H311 | Toxic in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H412 | Harmful to aquatic life with long lasting effects |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection when handling this compound.[15][16]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[17][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[18]
-
Spill Management: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.[17] Avoid release to the environment.[15]
Conclusion
This compound is a valuable heterocyclic compound with a well-defined molecular structure and established synthetic pathways. Its significance extends beyond its fundamental chemical properties to its role as a versatile building block in the design and synthesis of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and safe handling is essential for researchers and scientists aiming to leverage the potential of the isoquinoline scaffold in drug discovery and development.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C11H11N | CID 593686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isoquinoline, 1-ethyl- | 7661-60-1 [chemicalbook.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. Isoquinoline synthesis [quimicaorganica.org]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 8. Electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part XII. Total reactivity of isoquinoline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 11. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 12. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 13. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. fishersci.com [fishersci.com]
The Ascendant Therapeutic Potential of 1-Ethylisoquinoline Derivatives: A Technical Guide for Drug Discovery
Foreword: The Enduring Promise of the Isoquinoline Scaffold
The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a remarkable breadth of pharmacological activities.[1][2] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, isoquinoline-containing molecules have long been a cornerstone of pharmacotherapy.[1] In the continuous quest for novel therapeutic agents, synthetic modifications of the isoquinoline core have yielded derivatives with promising anticancer, antimicrobial, and neuroprotective properties. This guide focuses on a specific, yet underexplored, subclass: novel 1-ethylisoquinoline derivatives . By delving into their synthesis, biological activities, and structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to unlock the full therapeutic potential of this promising chemical space. While direct research on this compound derivatives is emerging, this guide will also draw upon the wealth of knowledge from closely related 1-alkyl-substituted isoquinolines to provide a holistic and forward-looking perspective.
I. Strategic Synthesis of the this compound Core
The introduction of an ethyl group at the C-1 position of the isoquinoline ring is a key synthetic step that significantly influences the molecule's steric and electronic properties, and consequently its biological activity. Several classical and modern synthetic strategies can be employed to achieve this, with the Bischler-Napieralski reaction being a cornerstone method.[3]
The Bischler-Napieralski Reaction: A Robust and Versatile Approach
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to the corresponding isoquinolines. The reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[3]
Experimental Protocol: Synthesis of a 1-Ethyl-3,4-dihydroisoquinoline Derivative via Bischler-Napieralski Reaction
Objective: To synthesize a 1-ethyl-3,4-dihydroisoquinoline derivative as a precursor for further derivatization and biological evaluation.
Materials:
-
Substituted β-phenylethylamine
-
Propionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Phosphoryl chloride (POCl₃)
-
Anhydrous toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Methodology:
-
Amide Formation:
-
Dissolve the substituted β-phenylethylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude N-(β-phenylethyl)propanamide.
-
-
Intramolecular Cyclization (Bischler-Napieralski):
-
Dissolve the crude amide from the previous step in anhydrous toluene.
-
Slowly add phosphoryl chloride (2.0 eq) to the solution at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.
-
Monitor the formation of the 3,4-dihydroisoquinoline by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude 1-ethyl-3,4-dihydroisoquinoline derivative by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR and mass spectrometry.
-
Visualizing the Synthesis: A Graphviz Workflow
Caption: Synthetic pathway for this compound derivatives.
II. Unveiling the Biological Activities: A Multifaceted Potential
While the body of research specifically targeting this compound derivatives is still growing, compelling evidence from studies on analogous 1-alkyl-substituted tetrahydroisoquinolines (THIQs) suggests a rich pharmacological landscape to be explored.[4] The length and nature of the alkyl substituent at the C-1 position have been shown to be critical determinants of biological activity.
A. Anticancer Activity: Targeting Cellular Proliferation
The isoquinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[5] Natural isoquinoline alkaloids are known to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[5] The proposed mechanisms of action are diverse and include binding to nucleic acids and microtubules, as well as the inhibition of key enzymes involved in cancer progression.[5]
Studies on a series of 1-alkyl (C6-C17) derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have demonstrated significant cytotoxic effects against cancer cell lines.[4] Notably, 1-tridecyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibited a high cytotoxic effect with low toxicity to normal cells.[4] This suggests that the lipophilicity conferred by the alkyl chain at C-1 plays a crucial role in anticancer activity. It is therefore highly probable that 1-ethyl-THIQ derivatives will also exhibit cytotoxic properties, with the ethyl group providing a balance between lipophilicity and steric hindrance that could be favorable for interaction with biological targets.
Hypothesized Anticancer Mechanisms of this compound Derivatives:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.[5]
-
Inhibition of Topoisomerases: Interfering with DNA replication and repair in rapidly dividing cancer cells.
-
Disruption of Microtubule Dynamics: Affecting mitotic spindle formation and leading to cell death.[5]
B. Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Isoquinoline derivatives have shown considerable promise in this area.[6][7] A study on 1-alkyl (C6-C17) derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline revealed that 1-nonyl-6,7-dimethoxy-1,3,4-tetrahydroisoquinoline possesses strong antibacterial and antifungal effects.[4] This highlights the potential of 1-alkyl-THIQs as a scaffold for the development of new anti-infective drugs.
The antimicrobial activity of these compounds is likely influenced by the alkyl chain length at the C-1 position, which can affect their ability to disrupt microbial cell membranes or interact with intracellular targets. This compound derivatives, with their shorter alkyl chain, may exhibit a different spectrum of activity compared to their longer-chain counterparts, potentially offering advantages in terms of solubility and bioavailability.
Potential Antimicrobial Mechanisms of this compound Derivatives:
-
Disruption of Bacterial Cell Wall Synthesis: Interfering with the formation of the protective peptidoglycan layer.[6]
-
Inhibition of Nucleic Acid Synthesis: Perturbing the replication and transcription of microbial DNA and RNA.[6]
-
Interference with Protein Synthesis: Targeting bacterial ribosomes to halt the production of essential proteins.
C. Neuroprotective and Neuromodulatory Effects: A Glimmer of Hope for Neurodegenerative Diseases
The tetrahydroisoquinoline scaffold is of significant interest in the context of neurodegenerative disorders.[8][9] Endogenous and synthetic THIQs have been shown to possess both neuroprotective and neurotoxic activities, depending on their substitution patterns.[8] For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its hydroxylated derivatives have demonstrated neuroprotective effects in models of Parkinson's disease.[8]
This suggests that 1-ethyl-tetrahydroisoquinoline derivatives could also exhibit neuroprotective properties. The ethyl group at the C-1 position may modulate the interaction of these compounds with key targets in the central nervous system, such as monoamine oxidase (MAO) or specific neurotransmitter receptors.
Potential Neuroprotective Mechanisms of 1-Ethyl-THIQ Derivatives:
-
Inhibition of Monoamine Oxidase (MAO): Increasing the levels of neurotransmitters like dopamine and serotonin in the brain.[2]
-
Antioxidant Activity: Scavenging reactive oxygen species and protecting neurons from oxidative stress.
-
Modulation of Neurotransmitter Receptors: Interacting with dopaminergic, serotonergic, or adrenergic receptors to modulate neuronal signaling.
Data Summary: Biological Activities of 1-Alkyl-Tetrahydroisoquinoline Derivatives
| Compound Class | Alkyl Substituent at C-1 | Observed Biological Activity | Reference |
| Tetrahydroisoquinoline | C6-C17 | Cytotoxicity against cancer cells, Antimicrobial activity | [4] |
| Tetrahydroisoquinoline | Methyl | Neuroprotective or neurotoxic activity | [8] |
| Tetrahydroisoquinoline | N-alkyl | Cardiovascular effects (α-adrenoceptor antagonism, calcium antagonism) | [3] |
III. Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The biological activity of this compound derivatives is intricately linked to their three-dimensional structure and the nature of substituents on both the isoquinoline core and the ethyl group. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.
Key Structural Features Influencing Activity:
-
The 1-Ethyl Group: The size and lipophilicity of the ethyl group at the C-1 position are critical. It can influence how the molecule fits into the binding pocket of a target protein and its ability to cross cell membranes.
-
Substituents on the Benzene Ring: The presence of electron-donating or electron-withdrawing groups on the aromatic ring can modulate the electronic properties of the isoquinoline system and its interactions with biological targets. For example, methoxy groups at the C-6 and C-7 positions are common in biologically active isoquinolines.[4]
-
N-Substitution: Alkylation or acylation of the nitrogen atom in the tetrahydroisoquinoline ring can significantly alter the compound's polarity, basicity, and pharmacological profile.[3]
-
Stereochemistry: For chiral 1-ethyl-tetrahydroisoquinoline derivatives, the stereochemistry at the C-1 position can have a profound impact on biological activity, as different enantiomers may interact differently with chiral biological macromolecules.
Visualizing the SAR Logic
Caption: Key structural features influencing the biological activity of this compound derivatives.
IV. Future Directions and Concluding Remarks
The exploration of this compound derivatives as a source of novel therapeutic agents is a promising and largely untapped field of research. While direct evidence for their biological activities is still emerging, the extensive data available for structurally related 1-alkylisoquinolines provides a strong rationale for their investigation.
Key areas for future research include:
-
Synthesis of Diverse Libraries: The development of efficient and versatile synthetic routes to access a wide range of this compound derivatives with diverse substitution patterns.
-
Systematic Biological Screening: Comprehensive in vitro and in vivo evaluation of these compounds for their anticancer, antimicrobial, and neuroprotective activities.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound derivatives exert their biological effects.
-
Lead Optimization: Rational design and synthesis of second-generation analogs with improved potency, selectivity, and pharmacokinetic properties.
V. References
-
[The synthesis and biological activity of substituted tetrahydroisoquinoline compounds]. Yao Xue Xue Bao. 1993;28(10):755-761.
-
A row of 1-alkyne (C6-C17) derivatives against of tetrahydroisoquinoline have been synthesized. study of the biological activity of alkyl derivatives of tetrahydroisoquinolines.
-
Galán A, Moreno L, Párraga J, Serrano Á, Sanz MJ, Cortes D. Novel isoquinoline derivatives as antimicrobial agents. Bioorg Med Chem. 2013;21(11):3221-3230.
-
Okuda K, Kotake Y, Ohta S. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorg Med Chem Lett. 2003;13(17):2853-2855.
-
Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Arch Pharm Res. 1998;21(2):193-197.
-
Novel isoquinoline derivatives as antimicrobial agents. Request PDF.
-
Karanja CW, Naganna N, Abutaleb NS, et al. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Pharmaceuticals (Basel). 2022;15(8):998.
-
Yun D, Yoon S, Park S, Park Y. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Int J Mol Sci. 2021;22(4):1653.
-
Shkryl YN, Veremeeva VE, Omelchenko MV, et al. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. 2022;27(23):8283.
-
Structure-activity relationship studies of isoquinolinone type anticancer agent. Arch Pharm Res. 2001;24(4):276-280.
-
Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. RSC Medicinal Chemistry.
-
Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents.
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
-
Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate.
-
Neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline: In vitro and in vivo studies in rats. Request PDF.
-
Zhang Y, Xiang B, Li Q. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Int J Mol Sci. 2023;24(12):10352.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Rise of a Privileged Scaffold: A Technical Guide to 1-Ethylisoquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the isoquinoline core has consistently emerged as a "privileged scaffold" – a molecular framework that demonstrates a remarkable propensity for interacting with a diverse range of biological targets. This in-depth guide focuses on a specific, yet highly promising, member of this family: 1-ethylisoquinoline . As a senior application scientist, this document aims to provide a comprehensive technical overview, blending established synthetic protocols with insights into the burgeoning biological significance of this scaffold, thereby empowering researchers to unlock its full therapeutic potential.
The this compound Core: A Strategic Starting Point in Drug Discovery
The isoquinoline framework, a fusion of a benzene and a pyridine ring, is a cornerstone of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of an ethyl group at the C-1 position of the isoquinoline ring introduces a key lipophilic feature while maintaining a manageable molecular size, a combination that can significantly influence pharmacokinetic and pharmacodynamic properties. This seemingly simple modification can lead to enhanced membrane permeability, altered metabolic stability, and unique binding interactions with target proteins, making the this compound scaffold a compelling starting point for the design of novel bioactive molecules.
Crafting the Core: Synthetic Strategies for this compound Derivatives
The construction of the this compound skeleton and its derivatives primarily relies on well-established cyclization reactions, with the Bischler-Napieralski reaction being the most prominent and versatile method.[3][4] This powerful transformation allows for the intramolecular cyclization of β-arylethylamides, providing access to 3,4-dihydroisoquinolines, which can be subsequently aromatized to the desired isoquinoline core.
The Bischler-Napieralski Reaction: A Step-by-Step Protocol
The causality behind the experimental choices in a Bischler-Napieralski synthesis is crucial for its success. The reaction is typically carried out under acidic and dehydrating conditions.
Experimental Protocol: Synthesis of 1-Ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline
This protocol describes a general procedure for the synthesis of a key intermediate, which can be further modified or directly evaluated for its biological activity.
-
Step 1: Amide Formation.
-
To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add propanoyl chloride (1.1 eq) dropwise. The use of an acid scavenger like triethylamine is critical to neutralize the HCl generated during the acylation, preventing unwanted side reactions.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3,4-dimethoxyphenethyl)propanamide. This amide can be purified by column chromatography or used directly in the next step.
-
-
Step 2: Cyclization.
-
Dissolve the N-(3,4-dimethoxyphenethyl)propanamide (1.0 eq) in a dry, high-boiling point solvent like toluene or acetonitrile.
-
Add a dehydrating agent such as phosphorus oxychloride (POCl₃) (2.0-3.0 eq) or polyphosphoric acid (PPA) at room temperature.[4][5] POCl₃ is a widely used and effective reagent for this cyclization.[3]
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours. The elevated temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide) to a pH of 9-10.
-
Extract the product with an organic solvent like DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1-ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline.
-
-
Step 3: Aromatization (Optional).
-
To obtain the fully aromatic this compound, the dihydroisoquinoline intermediate can be oxidized. A common method involves refluxing the dihydroisoquinoline with a catalyst such as 10% palladium on carbon (Pd/C) in a high-boiling solvent like xylene or decalin for several hours.
-
The following diagram illustrates the general workflow of the Bischler-Napieralski synthesis.
Caption: General workflow of the Bischler-Napieralski reaction for isoquinoline synthesis.
Biological Potential of the this compound Scaffold
While the broader isoquinoline class has been extensively studied, the specific exploration of this compound derivatives is an emerging area with significant therapeutic promise. Preliminary studies and analogous research on similar scaffolds suggest potential applications in several key areas of drug discovery.
Anticancer Activity
The isoquinoline scaffold is a common feature in many natural and synthetic compounds with potent anticancer activity.[6] The mechanism of action for these compounds is often multifaceted, ranging from the inhibition of key enzymes like topoisomerases to the disruption of microtubule dynamics.[7] The introduction of the 1-ethyl group can enhance the lipophilicity of the molecule, potentially leading to improved cell permeability and accumulation within cancer cells.
While specific IC₅₀ values for a broad range of this compound derivatives are not yet widely published, the data from related 1-substituted isoquinolines provide a strong rationale for their investigation as anticancer agents. For instance, various 1-aryl-3,4-dihydroisoquinoline derivatives have demonstrated significant cytotoxicity against a panel of human cancer cell lines.[7]
Table 1: Representative Anticancer Activity of Isoquinoline Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Arylisoquinolinones | HuH7 (Liver) | 1.93 | [8] |
| 3-Arylisoquinolinones | LM9 (Liver) | 2.10 | [8] |
| Isoquinoline-based HDAC Inhibitors | RPMI 8226 (Multiple Myeloma) | < 1.0 | [9] |
| Isoquinoline-based HDAC Inhibitors | HCT 116 (Colon) | < 0.3 | [9] |
| 3-Aminoisoquinolin-1(2H)-ones | MDA-MB-468 (Breast) | Growth Percentage 10.72% at 10µM | [10] |
| 3-Aminoisoquinolin-1(2H)-ones | MCF7 (Breast) | Growth Percentage 26.62% at 10µM | [10] |
Note: This table presents data for related isoquinoline derivatives to highlight the potential of the scaffold. Specific data for this compound derivatives is an active area of research.
The following diagram illustrates a potential mechanism of action for isoquinoline-based anticancer agents, highlighting the inhibition of topoisomerase I.
Caption: Potential mechanism of action for isoquinoline-based topoisomerase I inhibitors.
Antimicrobial Activity
The rise of antibiotic-resistant bacteria represents a critical global health threat, necessitating the discovery of novel antimicrobial agents. The isoquinoline scaffold has been identified as a promising framework for the development of new antibacterial and antifungal drugs.[11][12] The mechanism of action can involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.[12]
A study on 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, structural analogs of 1-ethylisoquinolines, demonstrated significant bactericidal activity.[11] This suggests that the 1-alkyl substitution is a key determinant of antimicrobial efficacy.
Table 2: Representative Antimicrobial Activity of 1-Substituted Isoquinoline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Tricyclic Isoquinoline Derivative (8d) | Staphylococcus aureus | 16 | [5] |
| Tricyclic Isoquinoline Derivative (8f) | Staphylococcus aureus | 32 | [5] |
| Tricyclic Isoquinoline Derivative (8f) | Streptococcus pneumoniae | 32 | [5] |
| Alkynyl Isoquinoline (HSN584) | MRSA | 4-8 | [12] |
| Alkynyl Isoquinoline (HSN739) | MRSA | 4-8 | [12] |
Note: This table includes data from closely related 1-substituted isoquinolines to illustrate the antimicrobial potential.
Structure-Activity Relationship (SAR) and Future Directions
The exploration of the structure-activity relationship (SAR) for this compound derivatives is a crucial next step in optimizing their therapeutic potential. Key areas for investigation include:
-
Substitution on the Benzene Ring: The introduction of electron-donating or electron-withdrawing groups on the benzene portion of the isoquinoline core can significantly impact activity. For example, methoxy groups at the C-6 and C-7 positions are common in many bioactive natural products and can enhance activity.
-
Modifications of the Ethyl Group: Altering the length and branching of the alkyl chain at the C-1 position can influence lipophilicity and steric interactions with the target binding site.
-
Substitution at Other Positions: Functionalization of other positions on the isoquinoline ring, such as C-3 and C-4, opens up further avenues for generating diverse chemical libraries and fine-tuning biological activity.
The logical relationship for a typical SAR study is depicted in the following diagram:
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Conclusion
The this compound scaffold represents a promising and relatively underexplored area in medicinal chemistry. Its straightforward synthesis, coupled with the proven biological activities of the broader isoquinoline family, makes it an attractive starting point for the development of novel therapeutic agents. This guide has provided a foundational understanding of the synthesis, potential biological activities, and future directions for research on this intriguing scaffold. As researchers continue to probe the chemical space around the this compound core, the discovery of new and potent drug candidates is a highly anticipated outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. organicreactions.org [organicreactions.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fujc.pp.ua [fujc.pp.ua]
- 11. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of 1-Ethylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-ethylisoquinoline (CAS No: 1721-94-4), a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of structural chemistry and spectroscopic theory. The methodologies for data acquisition are detailed, providing a framework for reproducible and reliable characterization of this and related N-heterocyclic compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of isoquinoline derivatives.
Introduction
This compound, with the molecular formula C₁₁H₁₁N, is an aromatic heterocyclic compound featuring an isoquinoline core substituted with an ethyl group at the 1-position. The isoquinoline motif is a prevalent structural feature in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The nature and position of substituents on the isoquinoline ring system profoundly influence its physicochemical properties and pharmacological effects. Consequently, unambiguous structural elucidation through modern spectroscopic techniques is a cornerstone of research and development in this area.
This guide presents a detailed examination of the ¹H NMR, ¹³C NMR, IR, and MS data of this compound. Each section provides not only the spectral data but also a rationale for the observed chemical shifts, coupling constants, absorption frequencies, and fragmentation patterns.
Molecular Structure of this compound
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation and purity assessment.
Experimental Protocol: NMR
A standardized protocol for acquiring high-quality NMR spectra of isoquinoline derivatives is crucial for data consistency and comparability.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Cap the NMR tube securely to prevent solvent evaporation.
Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 (sufficient for good signal-to-noise ratio).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the anisotropic effects of the aromatic rings.
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.15 | d | 8.4 | 1H | H-8 |
| 8.05 | d | 5.8 | 1H | H-3 |
| 7.72 | d | 8.2 | 1H | H-5 |
| 7.65 | ddd | 8.4, 6.9, 1.3 | 1H | H-7 |
| 7.55 | ddd | 8.2, 6.9, 1.1 | 1H | H-6 |
| 7.42 | d | 5.8 | 1H | H-4 |
| 3.25 | q | 7.6 | 2H | -CH₂- (Ethyl) |
| 1.45 | t | 7.6 | 3H | -CH₃ (Ethyl) |
Interpretation:
-
The aromatic protons (H-3 to H-8) resonate in the downfield region (δ 7.4-8.2 ppm) due to the deshielding effect of the aromatic ring currents.
-
The proton at the C-8 position (H-8) is the most deshielded aromatic proton, appearing as a doublet at δ 8.15 ppm. This is due to its proximity to the electronegative nitrogen atom and the anisotropic effect of the adjacent benzene ring.
-
The protons of the ethyl group appear in the aliphatic region. The methylene protons (-CH₂-) at δ 3.25 ppm are deshielded by the adjacent aromatic ring and appear as a quartet due to coupling with the three methyl protons.
-
The methyl protons (-CH₃) at δ 1.45 ppm resonate as a triplet due to coupling with the two methylene protons.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 161.5 | C-1 |
| 142.1 | C-3 |
| 136.5 | C-8a |
| 130.0 | C-7 |
| 128.8 | C-5 |
| 127.2 | C-4a |
| 126.9 | C-6 |
| 125.8 | C-8 |
| 120.3 | C-4 |
| 29.5 | -CH₂- |
| 14.2 | -CH₃ |
Interpretation:
-
The carbon atom C-1, directly attached to the nitrogen and the ethyl group, is the most downfield signal at δ 161.5 ppm.
-
The other sp² hybridized carbons of the isoquinoline ring system resonate in the range of δ 120-143 ppm.
-
The aliphatic carbons of the ethyl group appear in the upfield region, with the methylene carbon (-CH₂-) at δ 29.5 ppm and the methyl carbon (-CH₃) at δ 14.2 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR
Sample Preparation:
-
For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Technique: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
IR Spectral Data and Interpretation
The IR spectrum of this compound displays characteristic absorption bands for aromatic C-H, aliphatic C-H, C=C, and C=N bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3020 | Medium | Aromatic C-H stretching |
| 2970-2850 | Medium | Aliphatic C-H stretching (ethyl group) |
| 1620-1580 | Medium | C=C and C=N aromatic ring stretching vibrations |
| 1500-1400 | Strong | Aromatic ring skeletal vibrations |
| 850-750 | Strong | Aromatic C-H out-of-plane bending |
Interpretation:
-
The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings.
-
The bands in the 2970-2850 cm⁻¹ region are due to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group.
-
The series of bands in the 1620-1400 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the isoquinoline ring system.
-
The strong absorptions in the 850-750 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds, which can be diagnostic of the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Experimental Protocol: GC-MS
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol.
Data Acquisition:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient suitable for eluting the compound (e.g., start at 100 °C, ramp to 280 °C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Mass Spectral Data and Interpretation
The mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.
Table 4: Key Mass Spectral Data for this compound
| m/z | Relative Intensity | Assignment |
| 157 | High | Molecular ion [M]⁺ |
| 156 | Moderate | [M-H]⁺ |
| 129 | High | [M-C₂H₄]⁺ (loss of ethylene) |
| 128 | Moderate | [M-C₂H₅]⁺ (loss of ethyl radical) |
Fragmentation Pathway:
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Interpretation:
-
The molecular ion peak at m/z 157 confirms the molecular weight of this compound.
-
A peak at m/z 156 is likely due to the loss of a hydrogen radical.
-
The base peak at m/z 129 is characteristic of 1-alkylisoquinolines and is attributed to a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the nitrogen atom, followed by the elimination of a neutral ethylene molecule.
-
The peak at m/z 128 corresponds to the loss of an ethyl radical.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust and detailed characterization of this compound. The ¹H NMR, ¹³C NMR, IR, and MS data are consistent with the assigned structure and provide a valuable reference for researchers working with this and related compounds. The detailed interpretation of the spectral features and the outlined experimental protocols aim to enhance the scientific rigor and reproducibility of studies involving the synthesis and characterization of isoquinoline derivatives.
A Technical Guide to the Therapeutic Potential of 1-Ethylisoquinoline: A Scaffold for Future Drug Discovery
Executive Summary
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] While extensive research has focused on various substituted isoquinolines, leading to the development of important therapeutic agents, the potential of specific, synthetically accessible derivatives such as 1-Ethylisoquinoline remains largely unexplored. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic applications of this compound. By synthesizing data from structurally related compounds and providing detailed experimental roadmaps, this document aims to catalyze the exploration of this compound as a novel therapeutic agent, particularly in the realm of oncology. We will delve into the established biological activities of the isoquinoline core, extrapolate the potential influence of the 1-ethyl substituent based on structure-activity relationship (SAR) principles, and provide robust, validated protocols for a comprehensive preclinical evaluation.
The Isoquinoline Scaffold: A Privileged Structure in Pharmacology
The isoquinoline nucleus, a fusion of a benzene and a pyridine ring, is a key structural motif in a vast number of alkaloids with significant biological properties.[1] Prominent examples include the analgesic morphine, the vasodilator papaverine, and the antimicrobial berberine. The therapeutic versatility of isoquinoline derivatives is extensive, with demonstrated activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] This diverse bioactivity stems from the ability of the isoquinoline ring system to interact with a multitude of biological targets.
Anticancer Potential of Isoquinoline Derivatives
A significant body of research points to the potent anticancer activities of isoquinoline alkaloids and their synthetic analogs.[2][4] These compounds exert their effects through various mechanisms of action, including:
-
Topoisomerase Inhibition: Certain isoquinoline derivatives interfere with the function of topoisomerase I and II, enzymes critical for DNA replication and repair. This leads to the accumulation of DNA strand breaks and subsequent apoptosis in cancer cells.[5][6]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several isoquinoline-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[7][8]
-
Kinase Inhibition: Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Isoquinoline derivatives have been identified as inhibitors of various kinases, including those involved in cell proliferation and survival pathways.[3][9]
The inherent biological activity of the isoquinoline scaffold makes it a highly attractive starting point for the design and synthesis of novel therapeutic agents.
This compound: An Uncharted Territory with Therapeutic Promise
This compound is a readily synthesizable derivative of the isoquinoline core.[1] Despite its straightforward accessibility, its biological activities and potential therapeutic applications have not been systematically investigated. This represents a significant opportunity for drug discovery.
Synthesis of this compound
Several established synthetic routes can be employed for the preparation of this compound. The Bischler-Napieralski synthesis is a classic and versatile method for constructing the isoquinoline core.[10] This reaction involves the cyclodehydration of an N-acylated β-phenylethylamine. For this compound, the synthesis would commence with the acylation of β-phenylethylamine with propionyl chloride, followed by cyclization using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride, and subsequent dehydrogenation.[10]
Diagram 1: Proposed Synthetic Pathway for this compound via Bischler-Napieralski Reaction
Caption: A potential synthetic route to this compound.
Structure-Activity Relationship (SAR) Insights and Therapeutic Hypotheses
While direct SAR studies on 1-alkylisoquinolines are limited, general principles from related isoquinoline series can guide our hypotheses for this compound. The substitution at the 1-position of the isoquinoline ring is known to be a critical determinant of biological activity. Nucleophilic substitution reactions on the isoquinoline ring preferentially occur at the C1 position, highlighting its reactivity and importance for derivatization.[11]
Given the established anticancer activities of the isoquinoline scaffold, it is plausible that this compound could exhibit cytotoxic effects against cancer cell lines. The ethyl group at the 1-position, being a small and lipophilic alkyl group, may influence the compound's pharmacokinetic properties, such as cell membrane permeability and metabolic stability. Furthermore, this substitution could modulate the binding affinity to various biological targets. Based on the mechanisms of action of other isoquinoline derivatives, we can formulate the following primary hypotheses for the potential therapeutic applications of this compound:
-
Hypothesis 1: Anticancer Activity through Topoisomerase Inhibition. The planar isoquinoline ring system is capable of intercalating with DNA, a common feature of many topoisomerase inhibitors. The 1-ethyl group may influence the stability of the drug-DNA-enzyme ternary complex.
-
Hypothesis 2: Anticancer Activity via Tubulin Polymerization Inhibition. The 1-ethyl substituent could potentially interact with hydrophobic pockets in the tubulin protein, thereby interfering with microtubule assembly.
-
Hypothesis 3: Kinase Inhibitory Activity. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a key interaction in many kinase inhibitor binding modes. The 1-ethyl group could provide additional hydrophobic interactions within the ATP-binding pocket of various kinases.
A Roadmap for the Preclinical Evaluation of this compound
To systematically investigate the therapeutic potential of this compound, a tiered screening approach is recommended. This section provides detailed, field-proven protocols for the initial in vitro evaluation.
Tier 1: Primary Cytotoxicity Screening
The initial step is to assess the general cytotoxic and anti-proliferative effects of this compound against a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric assay for this purpose.
Experimental Protocol 1: MTT Cell Viability Assay [12]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 15.2 |
| A549 | Lung | 22.5 |
| HCT116 | Colon | 18.9 |
| HeLa | Cervical | 25.1 |
Tier 2: Mechanistic Assays
Based on the primary screening results, the next step is to investigate the potential mechanisms of action.
Experimental Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based) [7]
-
Reagent Preparation: Prepare a solution of purified tubulin (e.g., from bovine brain) in a general tubulin buffer.
-
Assay Setup: In a 96-well plate, add the tubulin solution, a fluorescent reporter (e.g., DAPI), and various concentrations of this compound. Include positive (paclitaxel) and negative (colchicine) controls.
-
Initiation of Polymerization: Initiate the reaction by adding GTP.
-
Fluorescence Monitoring: Immediately measure the fluorescence intensity at regular intervals for 60 minutes in a temperature-controlled plate reader (37°C).
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves and calculate the IC50 value for tubulin polymerization inhibition.
Diagram 2: Workflow for Tubulin Polymerization Assay
Caption: Step-by-step workflow for the in vitro tubulin polymerization assay.
Experimental Protocol 3: Topoisomerase I DNA Relaxation Assay [6][13]
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I assay buffer, and various concentrations of this compound.
-
Enzyme Addition: Add human Topoisomerase I to initiate the reaction. Include a positive control (e.g., camptothecin).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of the enzyme will result in the persistence of the supercoiled DNA form.
Experimental Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay) [3][9]
-
Reagent Preparation: Prepare serial dilutions of this compound. Reconstitute the target kinase and its specific substrate.
-
Kinase Reaction: In a 384-well plate, combine the test compound, the kinase/substrate mixture, and initiate the reaction with ATP.
-
Reaction Termination and ADP Detection: After incubation, add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and plot a dose-response curve to determine the IC50 value for kinase inhibition.
Challenges and Future Directions
While this compound presents an exciting avenue for drug discovery, several challenges must be addressed. The lack of existing biological data means that the initial screening will be exploratory. The potency of this compound may not be optimal, and therefore, a medicinal chemistry program to synthesize and evaluate analogs with modifications to the ethyl group and substitutions on the benzene ring will likely be necessary to improve activity and selectivity.
Future research should focus on:
-
Comprehensive SAR studies around the this compound scaffold.
-
In vivo efficacy studies in animal models of cancer if promising in vitro activity is observed.
-
Pharmacokinetic and toxicological profiling to assess the drug-like properties of lead compounds.
-
Target identification and validation studies to elucidate the precise molecular mechanisms of action.
Conclusion
This compound represents a largely untapped resource within the pharmacologically rich family of isoquinolines. This technical guide provides a robust, evidence-based framework to initiate the systematic investigation of its therapeutic potential. By leveraging the known bioactivities of the isoquinoline scaffold and employing the detailed experimental protocols outlined herein, researchers are well-equipped to explore the promise of this compound as a novel lead compound for the development of next-generation therapeutics. The path from a simple, synthetically accessible molecule to a clinically valuable drug is challenging, but the journey begins with a clear and scientifically rigorous roadmap, which this guide endeavors to provide.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 11. quora.com [quora.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
1-Ethylisoquinoline Derivatives: A Technical Guide for Anticancer Drug Discovery
Introduction: The Isoquinoline Scaffold in Oncology
The isoquinoline nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural and synthetic compounds with significant biological activities.[1] In the realm of oncology, isoquinoline alkaloids and their derivatives have garnered substantial attention for their potent anticancer properties.[2] These compounds exert their effects through a variety of mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy, as well as the inhibition of key enzymes involved in cancer progression.[3] The structural versatility of the isoquinoline ring system allows for extensive chemical modification, enabling the development of derivatives with improved potency, selectivity, and pharmacokinetic profiles. This guide focuses on a specific subclass of these compounds: 1-ethylisoquinoline derivatives, and explores their potential as a promising avenue for the development of novel anticancer therapeutics.
The Significance of the 1-Ethyl Substitution: A Rationale for Exploration
While the broader class of isoquinoline derivatives has been extensively studied, the specific role of a 1-ethyl substitution is an emerging area of interest. In medicinal chemistry, the introduction of small alkyl groups, such as an ethyl moiety, can significantly influence a compound's biological activity. This can be attributed to several factors:
-
Steric Effects: The ethyl group can modulate the compound's interaction with its biological target, either by providing a better fit within a hydrophobic pocket or by sterically hindering non-productive binding orientations.
-
Electronic Effects: The electron-donating nature of the ethyl group can alter the electronic distribution within the isoquinoline ring system, potentially influencing its reactivity and binding affinity.
-
Lipophilicity: The addition of an ethyl group increases the lipophilicity of the molecule, which can impact its ability to cross cell membranes and reach intracellular targets.
The exploration of this compound derivatives is therefore a rational approach to fine-tuning the anticancer activity of the isoquinoline scaffold, with the potential to yield compounds with enhanced efficacy and novel mechanisms of action.
Mechanisms of Anticancer Activity: Targeting the Pillars of Cancer Progression
This compound derivatives, in line with the broader class of isoquinolines, are hypothesized to exert their anticancer effects through multiple mechanisms. The primary modes of action that are the focus of current research include the disruption of microtubule dynamics and the modulation of key signaling pathways that govern cell survival and proliferation.
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[4] The dynamic process of microtubule polymerization and depolymerization is a well-validated target for anticancer drugs.[5] Several isoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine-binding site on β-tubulin and disrupting the formation of the mitotic spindle.[6][7] This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[8] The 1-ethyl substitution on the isoquinoline core is an important area of investigation for its potential to enhance this tubulin-targeting activity.
Signaling Pathway: Disruption of Microtubule Dynamics by this compound Derivatives
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Ethylisoquinoline Analogs as Protein Kinase Inhibitors
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals investigating the structure-activity relationship (SAR) of 1-ethylisoquinoline analogs. The focus is on the strategic design, synthesis, and biological evaluation of these compounds as potential protein kinase inhibitors, a class of targets with significant therapeutic relevance in oncology and other diseases.
Introduction: The Isoquinoline Scaffold in Kinase Inhibition
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] Its rigid, planar structure and the presence of a basic nitrogen atom make it an ideal starting point for the design of compounds that can interact with the ATP-binding site of protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[3][4]
The this compound core has been selected as the focus of this guide due to the potential for the ethyl group at the C1 position to provide a key interaction point within the kinase active site, while also serving as a vector for further structural modifications. This guide will delineate a systematic approach to exploring the SAR of this scaffold, with the goal of identifying potent and selective kinase inhibitors.
Rationale for Investigating this compound Analogs
The decision to investigate the this compound scaffold is based on several key considerations:
-
Established Precedent: The broader class of C1-substituted isoquinolines has shown promise as kinase inhibitors.[5]
-
Vector for Modification: The ethyl group at the C1 position offers a site for chemical elaboration to probe the surrounding pocket of the kinase active site.
-
Favorable Physicochemical Properties: The isoquinoline core generally imparts favorable drug-like properties, which can be further tuned through substitution.[6]
The central hypothesis of this investigation is that systematic modification of the this compound core will lead to the identification of key structural features that govern potency and selectivity for a target kinase.
Synthetic Strategy for this compound Analogs
A robust synthetic route is essential for generating a library of analogs for SAR studies. The Bischler-Napieralski reaction is a classical and versatile method for the synthesis of 3,4-dihydroisoquinolines, which can then be oxidized to the desired isoquinolines.[7]
General Synthesis of the this compound Core
The synthesis commences with the acylation of a substituted phenethylamine with propionyl chloride to form the corresponding amide. This amide is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the 3,4-dihydroisoquinoline intermediate. Subsequent dehydrogenation, often using a palladium catalyst, affords the this compound core.
Caption: General synthetic workflow for the this compound core.
Diversification of the Scaffold
To build a library for SAR studies, diversification can be achieved at several positions:
-
Substitution on the Benzene Ring (Positions 5, 6, 7, and 8): Starting with appropriately substituted phenethylamines allows for the introduction of various functional groups (e.g., methoxy, chloro, fluoro) to probe electronic and steric effects.
-
Modification of the Ethyl Group: The ethyl group can be replaced with other small alkyl or functionalized alkyl chains to explore the hydrophobic pocket.
-
Substitution at Other Positions (e.g., C3, C4): While more synthetically challenging, modifications at other positions on the isoquinoline ring can provide additional SAR insights.
In Vitro Biological Evaluation: A Focus on Kinase Inhibition
The primary biological evaluation of the synthesized this compound analogs will be through in vitro kinase inhibition assays. These assays are crucial for determining the potency (typically as an IC₅₀ value) of the compounds against the target kinase.[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common luminescence-based assay to measure kinase activity and inhibition.[9]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound analogs against a target protein kinase.
Materials:
-
Recombinant active protein kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive control inhibitor
-
White, opaque 96- or 384-well microplates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup:
-
Add 5 µL of kinase reaction buffer containing the kinase and substrate to each well of the microplate. .
-
Add 1 µL of the diluted test compounds, positive control, or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ value for the specific kinase to ensure accurate IC₅₀ determination.[3]
-
Incubate the plate at 30°C for 1 hour (incubation time may need optimization for different kinases).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR) Analysis
The data obtained from the in vitro kinase assays will be used to establish the SAR for the this compound series. The goal is to identify the structural modifications that lead to increased potency and selectivity.
Representative SAR Data
The following table presents a hypothetical SAR for a series of this compound analogs against a target kinase (e.g., a receptor tyrosine kinase). This data is for illustrative purposes and is based on general principles observed for isoquinoline-based kinase inhibitors.
| Compound | R¹ | R² | R³ | R⁴ | Kinase IC₅₀ (nM) |
| 1a | H | H | H | H | 1500 |
| 1b | 6-OCH₃ | H | H | H | 850 |
| 1c | 7-OCH₃ | H | H | H | 700 |
| 1d | 6,7-(OCH₃)₂ | H | H | H | 250 |
| 1e | 6-Cl | H | H | H | 450 |
| 1f | 7-F | H | H | H | 300 |
| 1g | 6,7-(OCH₃)₂ | 3'-Cl | H | H | 120 |
| 1h | 6,7-(OCH₃)₂ | 4'-F | H | H | 95 |
| 1i | 6,7-(OCH₃)₂ | H | 3-CH₃ | H | 500 |
| 1j | 6,7-(OCH₃)₂ | H | H | 4-OH | >10000 |
Note: R¹-R⁴ refer to substituents on the this compound scaffold as depicted in the diagram below.
Caption: General structure of this compound analogs for SAR analysis.
Interpretation of SAR Data
Based on the hypothetical data in the table, the following SAR trends can be deduced:
-
Substitution on the Benzene Ring:
-
Electron-donating groups (e.g., -OCH₃) at positions 6 and 7 are generally favorable for activity, with the 6,7-dimethoxy substitution pattern being particularly beneficial (compare 1a , 1b , 1c , and 1d ).
-
Electron-withdrawing groups (e.g., -Cl, -F) at these positions also enhance potency compared to the unsubstituted analog, suggesting that both electronic and steric factors are at play (compare 1a , 1e , and 1f ).
-
-
Substitution on a Phenyl Ring Attached to the Ethyl Group (if applicable):
-
Substitution on a terminal phenyl ring can further enhance potency, with electron-withdrawing groups appearing to be favorable (compare 1d , 1g , and 1h ). This suggests a potential interaction with a specific sub-pocket of the kinase active site.
-
-
Substitution on the Isoquinoline Core:
-
Substitution at the C3 position with a methyl group is detrimental to activity (compare 1d and 1i ), indicating that this position may be sterically hindered in the binding site.
-
Introduction of a polar group like a hydroxyl at the C4 position leads to a significant loss of activity (compare 1d and 1j ), possibly due to unfavorable interactions or altered physicochemical properties.
-
In Silico ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical in drug discovery to identify potential liabilities that could lead to late-stage attrition.[10][11] In silico tools provide a rapid and cost-effective way to predict these properties for the synthesized analogs.[12]
Key ADME/Tox Parameters to Evaluate
-
Absorption:
-
Lipophilicity (LogP): A measure of a compound's hydrophobicity, which influences its ability to cross cell membranes.
-
Aqueous Solubility (LogS): Important for dissolution and absorption.
-
Gastrointestinal (GI) Absorption: Prediction of the extent of absorption from the gut.
-
-
Distribution:
-
Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins, which affects its free concentration and availability to reach the target.
-
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeted drugs.
-
-
Metabolism:
-
Cytochrome P450 (CYP) Inhibition/Metabolism: Prediction of potential drug-drug interactions and metabolic stability.
-
-
Excretion:
-
Total Clearance: An indicator of the rate at which a drug is removed from the body.
-
-
Toxicity:
-
hERG Inhibition: Prediction of potential cardiotoxicity.
-
Mutagenicity (Ames test): Prediction of the potential to cause genetic mutations.
-
Hepatotoxicity: Prediction of potential liver damage.
-
Workflow for In Silico ADME/Tox Profiling
Caption: Workflow for in silico ADME/Tox profiling.
Conclusion and Future Directions
This guide has outlined a systematic approach to the investigation of the SAR of this compound analogs as protein kinase inhibitors. By combining rational design, efficient synthesis, robust in vitro biological evaluation, and early in silico ADME/Tox profiling, researchers can effectively explore the potential of this promising scaffold.
Future work should focus on:
-
Expanding the Analog Library: Synthesizing a more diverse set of analogs to further probe the SAR.
-
Kinase Selectivity Profiling: Testing the most potent compounds against a panel of kinases to determine their selectivity profile.
-
Cellular Assays: Evaluating the activity of promising compounds in cell-based assays to confirm their on-target effects and assess their anti-proliferative activity.[13]
-
Co-crystallization Studies: Obtaining X-ray crystal structures of lead compounds bound to the target kinase to elucidate the binding mode and guide further optimization.
By following the principles and protocols outlined in this guide, researchers will be well-equipped to advance the development of novel this compound-based kinase inhibitors with therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design and synthesis of isoquinolines and benzimidazoles as RAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preliminary In-Vitro Screening of 1-Ethylisoquinoline Compounds: A Strategic Approach to Hit Identification
An In-Depth Technical Guide
Abstract
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast range of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3] 1-Ethylisoquinoline and its derivatives represent a promising, yet underexplored, chemical space for novel therapeutic development. This guide presents a strategic, multi-tiered approach for the preliminary in-vitro screening of a library of this compound compounds. Moving beyond a simple recitation of protocols, this document provides the causal logic behind the experimental design, establishing a self-validating workflow from initial cytotoxicity profiling to preliminary mechanism-of-action studies. It is intended for researchers, scientists, and drug development professionals seeking to efficiently identify and characterize bioactive "hit" compounds from a novel chemical series.
Introduction: The Rationale for Screening 1-Ethylisoquinolines
Isoquinoline derivatives have a rich history in pharmacology, with well-known alkaloids like morphine and berberine demonstrating their profound biological effects.[1][4] The core isoquinoline structure is a versatile template that can interact with a wide array of biological targets.[2][5] Synthetic derivatives offer the potential to fine-tune these interactions, enhancing potency and selectivity while improving pharmacokinetic properties.
The addition of an ethyl group at the 1-position of the isoquinoline ring creates a unique structural motif that can influence binding affinity and specificity. The goal of this preliminary screening cascade is not merely to find compounds that kill cells, but to identify those with potent and specific activities, laying the groundwork for future lead optimization. Our approach is structured as a logical funnel, starting with broad assessments and progressively narrowing the focus to more specific, target-oriented assays for the most promising candidates.
The Screening Cascade: A Multi-Tiered Strategy
A successful screening campaign relies on a logical progression of assays that efficiently filter a compound library, minimizing resource expenditure while maximizing the quality of the identified hits. We propose a three-tiered cascade.
dot
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
The Isoquinoline Nucleus: A Privileged Scaffold in Medicinal Chemistry – A Technical Guide to 1-Ethylisoquinoline Analogs
Introduction: The Enduring Relevance of the Isoquinoline Core
The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a vast number of biologically active compounds.[1] Nature has extensively utilized this motif, with the isoquinoline nucleus forming the backbone of numerous alkaloids found in plants, such as the potent analgesic morphine and the vasodilator papaverine.[2][3] This natural precedent has inspired generations of medicinal chemists to explore the synthetic space around the isoquinoline core, leading to the development of a wide array of therapeutic agents.[4][5] Isoquinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][5][6]
This technical guide focuses on a specific, yet highly significant, subset of this chemical family: 1-Ethylisoquinoline and its structural analogs . The C1 position of the isoquinoline ring is a critical vector for molecular elaboration. Substitution at this position directly influences the steric and electronic properties of the molecule, profoundly impacting its interaction with biological targets. By focusing on the 1-ethyl group and its bioisosteric replacements, we can delve into the nuanced structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the synthesis, biological properties, and mechanistic underpinnings of this compound analogs, with a particular focus on their potential as kinase inhibitors. We will move beyond a simple recitation of facts to explain the causality behind experimental design and to provide actionable, field-proven protocols.
I. The Strategic Synthesis of 1-Substituted Isoquinoline Analogs
The construction of the isoquinoline core is a well-established field of organic synthesis, with several named reactions providing reliable access to this scaffold. For the synthesis of 1-alkyl-3,4-dihydroisoquinolines, which are immediate precursors to 1-alkylisoquinolines, the Bischler-Napieralski reaction is a method of choice due to its robustness and versatility.[7]
The logic of this approach is elegant in its simplicity: it involves the intramolecular cyclization of a β-phenylethylamide, driven by a dehydrating agent such as phosphorus oxychloride (POCl₃).[7] The choice of the acyl group on the starting β-phenylethylamide directly dictates the substituent at the C1 position of the resulting dihydroisoquinoline. For our target, this compound, the synthesis would commence with N-propionyl-β-phenylethylamine. The subsequent dehydrogenation of the dihydroisoquinoline intermediate yields the fully aromatic this compound.
Experimental Protocol: Synthesis of a Representative 1-Alkyl-3,4-dihydroisoquinoline Analog
The following protocol is a detailed, step-by-step methodology for the synthesis of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, a close and highly relevant analog of our target compound. This procedure can be readily adapted for the synthesis of the corresponding 1-ethyl derivative by substituting N-acetylhomoveratrylamine with N-propionylhomoveratrylamine.
Reaction: Bischler-Napieralski cyclization of N-acetylhomoveratrylamine.
Materials:
-
N-acetylhomoveratrylamine
-
Dry Toluene
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
40% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
2-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser with calcium chloride drying tube
-
Pressure-equalizing dropping funnel
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge 54.0 g (0.243 mole) of N-acetylhomoveratrylamine and 275 ml of dry toluene.
-
Reagent Addition: Stir the mixture and warm to 40°C. Over a period of 1 hour, add 86.4 g (52.5 ml, 0.572 mole) of phosphorus oxychloride. This controlled addition is crucial to manage the exothermic nature of the reaction.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours. This provides the thermal energy required to drive the intramolecular cyclodehydration.
-
Isolation of Intermediate: Cool the reaction mixture in an ice bath for 4 hours to precipitate the product as its dichlorophosphate salt.
-
Hydrolysis: Dissolve the isolated salt in 150 ml of water. Carefully add 100 ml of 40% aqueous sodium hydroxide to basify the solution and liberate the free base.
-
Extraction: An oil will separate. Extract the aqueous solution with three 20-ml portions of chloroform. Combine the chloroform extracts with the separated oil.
-
Work-up: Wash the combined organic layers with 15 ml of water and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the chloroform using a rotary evaporator to yield 47.0–48.0 g (95–96%) of the product, 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.[8] This intermediate can then be dehydrogenated to the corresponding isoquinoline using a catalyst such as Palladium on carbon (Pd/C).
Caption: Workflow for the synthesis of this compound.
II. Biological Properties and Therapeutic Potential
The this compound scaffold and its analogs are of significant interest in drug discovery due to their diverse biological activities. A particularly promising area of application is in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and cardiovascular disorders.
Focus Target: Rho-Associated Kinase (ROCK)
One of the key kinase targets for which isoquinoline-based inhibitors have shown significant promise is Rho-associated coiled-coil containing protein kinase (ROCK).[9][10] The ROCK signaling pathway is a critical regulator of cellular processes such as cytoskeletal organization, cell migration, and smooth muscle contraction.[11][12] Overactivation of the Rho/ROCK pathway is implicated in the pathophysiology of hypertension, cancer metastasis, and glaucoma.[2][11]
The isoquinoline nucleus has been identified as a privileged scaffold for ATP-competitive ROCK inhibitors.[13] Fasudil, an isoquinoline derivative, is a clinically approved ROCK inhibitor used for the treatment of cerebral vasospasm.[10][14] This provides a strong rationale for the exploration of novel this compound analogs as potential ROCK inhibitors.
Caption: The Rho/ROCK signaling pathway and the site of action for inhibitors.
III. Structure-Activity Relationship (SAR) and Bioisosterism
The development of potent and selective kinase inhibitors is a process of iterative molecular refinement. Understanding the structure-activity relationship (SAR) is paramount to this process. For 1-substituted isoquinoline analogs, the nature of the substituent at the C1 position, as well as modifications to the isoquinoline core, can dramatically influence inhibitory potency and selectivity.
For isoquinoline-based ROCK inhibitors, the following general SAR principles have been observed:
-
The C1-Substituent: The size and nature of the group at the C1 position are critical for binding to the ATP pocket of the kinase. While extensive data for the 1-ethyl group specifically is not publicly available, studies on related 1-substituted analogs suggest that this position can be modified to optimize potency and selectivity.[13]
-
Substitutions on the Isoquinoline Core: Modifications to the benzene ring of the isoquinoline, such as the introduction of methoxy groups at the C6 and C7 positions, are common in biologically active isoquinolines and can enhance binding affinity and improve pharmacokinetic properties.[15]
-
Bioisosteric Replacements: The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool in lead optimization. For the 1-ethyl group, potential bioisosteres could include other small alkyl groups, cyclopropyl, or small ethers, which could modulate potency, selectivity, and metabolic stability.
Table 1: Representative Cytotoxicity Data for Isoquinoline Derivatives
| Compound ID | Scaffold | Target Cell Line | IC₅₀ (µM) | Reference |
| GM-3-121 | Tetrahydroisoquinoline | HCT116 (Colon Cancer) | 1.72 (Anti-angiogenesis) | [15] |
| Compound 21 | 1,4-disubstituted-3,4-dihydroisoquinoline | CEM (Leukemia) | 4.10 | [4][8] |
| Compound 32 | 1,4-disubstituted-3,4-dihydroisoquinoline | CEM (Leukemia) | 0.64 | [4][8] |
| Compound 5d | Tetrahydroisoquinoline | Various Cancer Lines | 1.59 - 2.28 | [2] |
| DC24 | Dithiopentane-based ROCK2 inhibitor | ROCK2 | 0.124 | [9] |
IV. Evaluating Biological Activity: Cytotoxicity Screening
A fundamental step in the evaluation of novel potential anticancer agents is the assessment of their cytotoxicity against cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[16] It provides a quantitative measure of cell viability, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50% and is a key metric of potency.[17]
Experimental Protocol: MTT Assay for IC₅₀ Determination
Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.[16][18]
Materials:
-
This compound analog (test compound) dissolved in DMSO.
-
Human breast cancer cell line (e.g., MCF-7).[19]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) into 96-well plates at a density of approximately 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the this compound analog in culture medium. Remove the old medium from the cells and add 100 µL of the treatment media with varying concentrations of the compound to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for a further 24-48 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. The IC₅₀ value is determined from this curve using non-linear regression analysis.[16]
Caption: Workflow for determining the IC₅₀ of a test compound.
V. Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents, particularly in the realm of kinase inhibition. The synthetic accessibility of this core, coupled with the profound impact of C1-substitution on biological activity, makes it an attractive starting point for medicinal chemistry campaigns. The established link between the broader isoquinoline class and the inhibition of therapeutically relevant targets like ROCK provides a clear and compelling rationale for the continued investigation of this compound analogs.
Future research should focus on the systematic exploration of the SAR of this specific subclass. This would involve the synthesis of a focused library of analogs with variations in the C1-alkyl group and substitution patterns on the isoquinoline core. Screening these libraries against a panel of kinases, including ROCK1 and ROCK2, would provide valuable data for building predictive SAR models. Furthermore, elucidation of the co-crystal structure of a potent this compound analog bound to its target kinase would provide invaluable insights for the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. The foundational knowledge and protocols outlined in this guide provide a solid framework for embarking on such an endeavor.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis and SAR of novel imidazoquinoxaline-based Lck inhibitors: improvement of cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bds.berkeley.edu [bds.berkeley.edu]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Ethylisoquinoline via the Pomeranz–Fritsch Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of 1-ethylisoquinoline, a valuable scaffold in medicinal chemistry, utilizing a modified Pomeranz–Fritsch reaction. This guide is designed to provide not only a step-by-step protocol but also the scientific rationale behind the procedural choices, ensuring a thorough understanding of the synthesis for successful replication and adaptation.
Introduction: The Significance of the Isoquinoline Core and the Pomeranz–Fritsch Reaction
The isoquinoline moiety is a prominent structural feature in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. The efficient construction of this bicyclic heterocycle is, therefore, a topic of significant interest in organic and medicinal chemistry. The Pomeranz–Fritsch reaction, first reported in 1893, offers a direct and versatile method for the synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[1] The classical reaction proceeds via an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[1]
While effective, the original conditions often necessitate harsh acids and can lead to low yields, which has spurred the development of several modifications. For the synthesis of 1-substituted isoquinolines, such as the target molecule this compound, the Schlittler-Müller modification is particularly advantageous. This variation employs a substituted benzylamine and a glyoxal equivalent as starting materials, providing a more direct route to C1-functionalized isoquinolines.[2][3]
Reaction Mechanism: The Schlittler-Müller Modification
The synthesis of this compound via the Schlittler-Müller modification of the Pomeranz–Fritsch reaction involves a two-stage process: the formation of an imine intermediate followed by an acid-catalyzed cyclization and aromatization.
Caption: Reaction mechanism for the synthesis of this compound.
Expert Insight: The choice of the acid catalyst is critical in the cyclization step. While strong protic acids like sulfuric acid are traditionally used, Lewis acids or milder protic acids can offer better yields and fewer side products for certain substrates. The electron-donating or -withdrawing nature of substituents on the benzene ring of the benzylamine can significantly influence the ease of the electrophilic aromatic substitution.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound starting from 1-phenylpropan-1-amine and glyoxal sodium bisulfite addition compound, a stable equivalent of glyoxal.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 1-Phenylpropan-1-amine | C₉H₁₃N | 135.21 | ≥98% | Sigma-Aldrich |
| Glyoxal sodium bisulfite | C₂H₃NaO₅S | 170.10 | ≥95% | Sigma-Aldrich |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Fisher Scientific |
| Sodium Hydroxide | NaOH | 40.00 | ≥97% | VWR |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.8% | EMD Millipore |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99% | Acros Organics |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 95% | Decon Labs |
| Deionized Water | H₂O | 18.02 | - | - |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
1. Imine Formation (Condensation):
-
In a 250 mL round-bottom flask, dissolve 1-phenylpropan-1-amine (13.5 g, 0.1 mol) in 100 mL of 50% aqueous ethanol.
-
To this solution, add glyoxal sodium bisulfite addition compound (17.0 g, 0.1 mol) in portions with stirring.
-
Heat the mixture to reflux for 1 hour. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).
2. Acid-Catalyzed Cyclization:
-
In a separate 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully place 100 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add the crude imine solution from the dropping funnel to the cold, stirred sulfuric acid, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
3. Reaction Completion:
-
Heat the reaction mixture to 100°C in an oil bath and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
4. Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto 500 g of crushed ice in a large beaker with vigorous stirring.
-
Slowly neutralize the acidic solution by adding a 50% aqueous solution of sodium hydroxide until the pH is approximately 10-11. This should be done in an ice bath to control the exothermic reaction.
-
Transfer the basic aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
5. Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.
6. Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent.
-
Combine the fractions containing the pure product (monitored by TLC) and remove the solvent under reduced pressure to yield pure this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₁₁H₁₁N |
| Molecular Weight | 157.21 g/mol [4] |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~250-252 °C (at 760 mmHg) |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum of this compound would show characteristic signals for the ethyl group and the aromatic protons of the isoquinoline ring system. The ethyl group would appear as a triplet at approximately 1.4 ppm (3H, -CH₃) and a quartet at around 3.2 ppm (2H, -CH₂-). The aromatic protons would resonate in the region of 7.5-8.5 ppm. The proton at C8 is typically the most deshielded due to the anisotropic effect of the nitrogen atom.
-
¹³C NMR (100 MHz, CDCl₃): A ¹³C NMR spectrum is available on SpectraBase.[5] The spectrum would show 11 distinct signals corresponding to the carbon atoms of this compound. The ethyl group carbons would appear at approximately 14 ppm (-CH₃) and 30 ppm (-CH₂-). The aromatic and heterocyclic carbons would resonate in the downfield region (120-160 ppm).
-
Mass Spectrometry (GC-MS): The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 157.[3] A significant fragment is typically observed at m/z = 129, corresponding to the loss of the ethyl group.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete imine formation. | Ensure complete reaction by monitoring with TLC. Consider using a Dean-Stark trap to remove water during imine formation. |
| Inefficient cyclization. | Optimize the acid catalyst and reaction temperature. For sensitive substrates, milder acids like polyphosphoric acid (PPA) or methanesulfonic acid could be explored.[2] | |
| Formation of Byproducts | Polymerization or degradation. | Maintain strict temperature control during the addition to sulfuric acid and the subsequent heating step. |
| Incomplete aromatization. | The in-situ oxidation may not be complete. A separate dehydrogenation step using a catalyst like Pd/C could be considered if the dihydroisoquinoline intermediate is isolated. |
Conclusion
The Schlittler-Müller modification of the Pomeranz–Fritsch reaction provides an effective and relatively straightforward method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature and the choice of acid catalyst, is crucial for achieving good yields and minimizing byproduct formation. The detailed protocol and characterization data provided in these application notes should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
References
Application Note: 1-Ethylisoquinoline as a Versatile Precursor for the Synthesis of Bioactive Alkaloids
Abstract
The isoquinoline core is a privileged scaffold, forming the structural basis for a vast array of pharmacologically significant alkaloids.[1][2] This application note explores the strategic utility of 1-ethylisoquinoline as a readily available and versatile building block for the synthesis of complex alkaloids, with a particular focus on the Ipecacuanha family, including emetine and protoemetine.[3][4] We provide a detailed examination of key synthetic transformations, including catalytic hydrogenation and subsequent annulation strategies, to construct the intricate benzo[a]quinolizidine framework. This guide offers field-proven insights, detailed step-by-step protocols, and mechanistic rationales to empower researchers in medicinal chemistry and natural product synthesis.
Introduction: The Strategic Value of the this compound Scaffold
Isoquinoline and its derivatives are fundamental components of over 250 classes of natural products, exhibiting a wide spectrum of biological activities including antitumor, antibacterial, and neuroprotective properties.[5][6][7] Among these, the 1-substituted isoquinolines are particularly valuable as they provide a direct handle for constructing more complex molecular architectures. This compound, specifically, serves as a key intermediate for pharmaceuticals and bioactive compounds, acting as a foundational element for drug discovery and development.[8]
The strategic importance of the 1-ethyl group lies in its direct correspondence to a key structural motif found in the Ipecac alkaloids. Syntheses of these compounds, such as the potent amoebicide and potential anticancer agent emetine, often converge on an intermediate that contains the core structure of 1-ethyl-1,2,3,4-tetrahydroisoquinoline embedded within a larger framework.[9][10] Therefore, mastering the chemistry of this compound provides a direct and efficient pathway toward these valuable therapeutic agents.
This note will detail the primary synthetic routes beginning with this compound, focusing on two pivotal stages:
-
Reduction of the aromatic isoquinoline core to the more flexible and reactive 1,2,3,4-tetrahydroisoquinoline (THIQ) system.
-
Annulation strategies to build the characteristic benzo[a]quinolizidine skeleton, a hallmark of emetine-type alkaloids.
Core Synthetic Strategy: From Planar Aromatic to 3D Alkaloid Core
The overall strategy involves a reductive transformation followed by a ring-forming annulation. This approach efficiently converts a simple, commercially available starting material into a complex, stereochemically rich alkaloid precursor.
Figure 1: General synthetic workflow from this compound to Ipecac alkaloids.
Key Transformation I: Catalytic Hydrogenation
The first critical step is the reduction of the stable aromatic isoquinoline ring to the corresponding tetrahydroisoquinoline (THIQ). Asymmetric hydrogenation is particularly valuable as it can establish the initial stereocenter at the C-1 position, which is crucial for the synthesis of enantiopure natural products.[11] Various catalytic systems, often employing iridium or iron-based catalysts, have been developed for the highly enantioselective hydrogenation of isoquinolines.[11][12][13]
Causality: The reduction of the C=N bond within the isoquinoline ring is more facile than the reduction of the benzene ring, allowing for selective formation of the THIQ product under controlled conditions. The choice of catalyst and chiral ligands is paramount for achieving high enantiomeric excess (ee). For instance, iridium complexes with axially chiral diphosphine ligands have shown great success.
Protocol 1: Asymmetric Hydrogenation of this compound
This protocol is a representative procedure adapted from methodologies developed for substituted isoquinolines.[11]
Materials:
-
This compound
-
[{Ir(cod)Cl}₂] (Iridium(I) cyclooctadiene chloride dimer)
-
(S)-SEGPHOS or other suitable chiral diphosphine ligand
-
Iodine (I₂)
-
Toluene (anhydrous)
-
Methanol
-
Hydrogen gas (H₂)
-
High-pressure autoclave/reactor
Procedure:
-
Catalyst Preparation: In a glovebox, add [{Ir(cod)Cl}₂] (0.5 mol%) and the chiral ligand (e.g., (S)-SEGPHOS, 1.1 mol%) to a flame-dried Schlenk flask. Add anhydrous toluene and stir for 30 minutes at room temperature to form the pre-catalyst.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in toluene. Add this solution to the autoclave.
-
Catalyst Addition: Transfer the pre-catalyst solution to the autoclave via cannula. Add Iodine (I₂, 2.5 mol%).
-
Hydrogenation: Seal the autoclave, purge it three times with N₂, and then three times with H₂. Pressurize the reactor to 50-60 atm (approx. 800 psi) with H₂.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS by carefully taking aliquots.
-
Workup: Once the reaction is complete, carefully vent the autoclave and purge with N₂. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the enantiomerically enriched 1-ethyl-1,2,3,4-tetrahydroisoquinoline.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess by chiral HPLC analysis.
| Parameter | Condition | Rationale |
| Catalyst | [{Ir(cod)Cl}₂] / (S)-SEGPHOS | Proven system for high enantioselectivity in isoquinoline reduction. |
| Additive | Iodine (I₂) | Acts as an activator, enhancing catalyst activity. |
| Pressure | 50-60 atm H₂ | High pressure is required to overcome the aromaticity and drive the reaction. |
| Temperature | Room Temperature | Mild conditions help to maximize enantioselectivity. |
| Solvent | Toluene | A non-coordinating solvent that is effective for this class of reactions. |
Key Transformation II: Annulation to the Benzo[a]quinolizidine Core
With the chiral 1-ethyl-THIQ in hand, the next stage involves constructing the second heterocyclic ring to form the core of the Ipecac alkaloids. A powerful method for this is the Bischler-Napieralski reaction to form a dihydroisoquinoline, followed by elaboration.[14][15][16] However, starting from a pre-formed THIQ, a more direct route involves N-alkylation followed by cyclization. An elegant and widely used alternative is the condensation of a 3,4-dihydroisoquinoline intermediate with a Michael acceptor.[17]
This strategy involves reacting a 1-ethyl-3,4-dihydroisoquinoline species with an α,β-unsaturated ketone or ester. This is followed by an intramolecular cyclization (a Mannich-type reaction) to forge the benzo[a]quinolizidone skeleton.
Figure 2: Mechanism of the Bischler-Napieralski reaction to form the dihydroisoquinoline precursor.[18][19]
Protocol 2: Synthesis of the Benzo[a]quinolizidone Intermediate
This protocol outlines the construction of the key tricyclic intermediate, which is a cornerstone for the synthesis of protoemetine and emetine.[20] It starts from the corresponding 1-ethyl-3,4-dihydroisoquinoline, which can be prepared via the Bischler-Napieralski reaction.
Materials:
-
1-Ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline (or its HCl salt)
-
Methyl 3-methoxyacrylate (or similar Michael acceptor)
-
Methanol (anhydrous)
-
Sodium methoxide (NaOMe) solution
-
Glacial acetic acid
Procedure:
-
Reaction Setup: To a solution of 1-ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline (1.0 eq) in anhydrous methanol, add the Michael acceptor, e.g., methyl 3-methoxyacrylate (1.2 eq).
-
Initiation: Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq of a 25 wt% solution in methanol) to the mixture.
-
Michael Addition: Stir the reaction at room temperature for 2-4 hours. The initial Michael addition occurs to form an enamine intermediate.
-
Cyclization: Heat the reaction mixture to reflux and stir for 12-18 hours. This promotes the intramolecular cyclization and elimination of methanol to form the benzo[a]quinolizidone core.
-
Workup: Cool the reaction to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain the pure benzo[a]quinolizidone intermediate.
| Reagent | Role | Rationale |
| Dihydroisoquinoline | Nucleophile | The enamine tautomer attacks the Michael acceptor. |
| Methyl 3-methoxyacrylate | Michael Acceptor | Provides the carbon framework for the new ring. |
| Sodium Methoxide | Base Catalyst | Facilitates the Michael addition and subsequent cyclization. |
Application: Total Synthesis of (–)-Emetine
Emetine is a complex alkaloid featuring two tetrahydroisoquinoline units. Its synthesis is a benchmark in organic chemistry and showcases the power of the strategies discussed. A scalable total synthesis of (–)-emetine has been achieved, demonstrating the industrial applicability of these methods.[9][10] The key benzo[a]quinolizidone intermediate is further elaborated through reduction, coupling, and a final stereoselective reduction to install the correct relative and absolute stereochemistry.
Figure 3: Key stages in the convergent synthesis of (–)-Emetine from the core intermediate.
Protocol 3: Final Steps to Protoemetine
This protocol describes the conversion of the benzo[a]quinolizidone to protoemetine, a direct precursor to emetine.[3][20]
Materials:
-
Benzo[a]quinolizidone intermediate
-
Lithium aluminum hydride (LAH) or Diisobutylaluminium hydride (DIBAL-H)
-
Tetrahydrofuran (THF), anhydrous
-
Rochelle's salt solution (saturated aqueous potassium sodium tartrate)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask under an argon atmosphere, prepare a suspension of LAH (2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Substrate: Dissolve the benzo[a]quinolizidone intermediate (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel over 30 minutes.
-
Reduction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. This step reduces both the ketone and the ester functionalities.
-
Quenching: Cool the reaction back to 0 °C. Cautiously quench the excess LAH by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH in grams (Fieser workup).
-
Filtration: A granular precipitate should form. Stir the mixture for another 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.
-
Extraction: Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the resulting amino alcohol (protoemetinol) by column chromatography. Subsequent oxidation of the alcohol to the aldehyde yields protoemetine.
Conclusion
This compound is a powerful and economically viable starting point for the synthesis of complex and medicinally important alkaloids. Through a logical sequence of catalytic reduction and annulation, the planar aromatic precursor is efficiently transformed into the stereochemically rich three-dimensional core of the Ipecac alkaloids. The protocols and strategies detailed herein provide a robust framework for researchers to leverage this versatile building block in their synthetic endeavors, facilitating the discovery and development of novel therapeutic agents.
References
- 1. Biosynthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stereodivergent strategy for the preparation of corynantheine and ipecac alkaloids, their epimers, and analogues: efficient total synthesis of (-)-dihydrocorynantheol, (-)-corynantheol, (-)-protoemetinol, (-)-corynantheal, (-)-protoemetine, and related natural and nonnatural compounds [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric total synthesis of(–)-protoemetinol,(–)-protoemetine,(–)-emetine, and (–)-tubulosine by highly stereocontrolled radical cyclisations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | MDPI [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound [myskinrecipes.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scalable Total Synthesis of (−)-Emetine - ChemistryViews [chemistryviews.org]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 15. Bischler-Napieralski Reaction [organic-chemistry.org]
- 16. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis of protoemetine. A new total synthesis of emetine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 1-Ethylisoquinoline for Biological Assays
Introduction: Unlocking the Potential of the Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 1-Ethylisoquinoline, a simple substituted isoquinoline, serves as an excellent and versatile starting material for generating diverse molecular libraries for biological screening. Its reactivity is primarily centered at three key positions: the acidic α-protons of the C-1 ethyl group, the nucleophilic ring nitrogen (N-2), and the carbocyclic ring, which is susceptible to electrophilic substitution.[4][5]
The strategic derivatization of this compound allows researchers to systematically explore the structure-activity relationship (SAR) of novel compounds. By introducing various functional groups, it is possible to modulate key physicochemical properties such as lipophilicity, aqueous solubility, and hydrogen bonding capacity, thereby enhancing pharmacokinetic profiles and target engagement. This guide provides detailed protocols for two high-impact derivatization strategies: Knoevenagel-type condensation at the ethyl side chain and N-alkylation to form quaternary isoquinolinium salts.
Strategy 1: Side-Chain Elongation via Knoevenagel-Type Condensation
The protons on the methylene group of this compound are activated by the adjacent electron-withdrawing imine functionality of the isoquinoline ring, making them sufficiently acidic to be removed by a base. This allows the molecule to act as a nucleophile in condensation reactions with aldehydes, a variant of the Claisen-Schmidt condensation.[6][7][8] This strategy is exceptionally powerful for creating extended π-conjugated systems, which are often fluorescent and can act as biological probes or DNA intercalators.[9][10][11]
Core Rationale & Mechanistic Insight
The reaction proceeds via the formation of a carbanion intermediate at the C-1 ethyl group, which then performs a nucleophilic attack on the carbonyl carbon of an aromatic aldehyde. The resulting aldol-type intermediate readily undergoes base-catalyzed dehydration to yield a stable, conjugated styryl-isoquinoline derivative. The choice of aromatic aldehyde allows for the introduction of a wide variety of substituents (e.g., hydroxyl, methoxy, nitro groups) to probe electronic and steric effects on biological activity.
Workflow for Knoevenagel-Type Condensation
Caption: Workflow for the synthesis of styryl-isoquinoline derivatives.
Detailed Protocol: Synthesis of (E)-1-(4-nitrostyryl)isoquinoline
This protocol describes the synthesis of a styryl-isoquinoline derivative, a class of compounds often investigated for their optical properties and biological applications.[12][13]
Materials:
-
This compound (1.0 mmol, 157.2 mg)
-
4-Nitrobenzaldehyde (1.1 mmol, 166.2 mg)
-
Piperidine (0.2 mmol, 20 µL)
-
Toluene (15 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Equipment:
-
50 mL round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR tubes and Mass Spectrometry vials
Procedure:
-
Reaction Setup: To the 50 mL round-bottom flask, add this compound (1.0 mmol), 4-nitrobenzaldehyde (1.1 mmol), and toluene (15 mL).
-
Catalyst Addition: Add piperidine (0.2 mmol) to the mixture.
-
Reflux: Equip the flask with a Dean-Stark apparatus and condenser. Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux for 12-18 hours or until TLC analysis indicates the consumption of the starting material.
-
Cooling and Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20%).
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected product is a yellow-orange solid.
Strategy 2: N-Alkylation for Isoquinolinium Salt Formation
Quaternization of the isoquinoline nitrogen is a fundamental derivatization that transforms the neutral molecule into a cationic salt. This modification dramatically increases the polarity of the compound and can enhance its biological activity, particularly antimicrobial properties.[3][14] Many potent antimicrobial agents, such as berberine, feature a quaternary isoquinoline core.[3] This charge can facilitate interactions with negatively charged bacterial cell membranes, leading to membrane disruption and cell death.
Core Rationale & Mechanistic Insight
This reaction is a classic Sₙ2 nucleophilic substitution. The lone pair of electrons on the isoquinoline nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., iodomethane, benzyl bromide). The reaction is typically straightforward and high-yielding. The choice of the alkyl halide is a critical diversification point, allowing the introduction of various alkyl or benzyl groups to modulate lipophilicity and steric bulk, which are key determinants of antimicrobial potency.[15]
Workflow for N-Alkylation (Quaternization)
Caption: Workflow for the synthesis of 1-ethylisoquinolinium salts.
Detailed Protocol: Synthesis of 1-Ethyl-2-methylisoquinolinium Iodide
This protocol details the synthesis of a simple quaternary salt, which can be tested for antimicrobial activity.
Materials:
-
This compound (1.0 mmol, 157.2 mg)
-
Iodomethane (1.5 mmol, 93 µL)
-
Acetonitrile (10 mL)
-
Diethyl ether (for washing)
Equipment:
-
25 mL round-bottom flask with stir bar
-
Condenser (optional, for gentle heating)
-
Büchner funnel and filter flask
-
Vacuum oven or desiccator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in acetonitrile (10 mL) in a 25 mL round-bottom flask.
-
Reagent Addition: Add iodomethane (1.5 mmol) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours. A precipitate will typically form over time. If the reaction is sluggish, it can be gently heated to 40-50 °C for a few hours. Monitor the reaction by TLC (using a more polar eluent system, the product will be at the baseline).
-
Isolation: Once the reaction is complete, cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether (2 x 5 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting crystalline solid under vacuum to yield the pure 1-ethyl-2-methylisoquinolinium iodide.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR (expect a downfield shift of aromatic protons and a new singlet for the N-methyl group), mass spectrometry, and melting point determination.
Application in Biological Assays: A Comparative Overview
The derivatization of this compound yields compounds with distinct properties, making them suitable for different biological assays.
| Derivative Class | Key Structural Change | Potential Biological Applications | Rationale |
| Styryl-isoquinolines | Extended π-conjugation | Anticancer (e.g., tubulin polymerization inhibitors), Fluorescent cell imaging probes.[10][16] | The planar, aromatic structure can facilitate intercalation with DNA or binding to protein pockets. The extended conjugation often results in fluorescence.[11] |
| Isoquinolinium Salts | Permanent positive charge | Antimicrobial (antibacterial, antifungal), Enzyme inhibitors (e.g., cholinesterase).[17][18][19] | The cationic charge disrupts bacterial cell membranes and can form strong ionic interactions with anionic residues in enzyme active sites.[3] |
Hypothetical Biological Pathway: Disruption of Bacterial Cell Integrity
The following diagram illustrates a hypothetical mechanism by which a cationic isoquinolinium derivative may exert its antimicrobial effect.
Caption: Hypothetical mechanism of antimicrobial action for isoquinolinium salts.
Conclusion and Future Directions
The protocols outlined in this application note provide robust and versatile methods for the derivatization of this compound. By leveraging the reactivity of the ethyl side chain and the ring nitrogen, researchers can efficiently generate libraries of novel compounds. These derivatives, particularly styryl-isoquinolines and quaternary isoquinolinium salts, are prime candidates for screening in a variety of biological assays, from anticancer to antimicrobial discovery programs. Future work should focus on expanding the range of aldehydes and alkylating agents used, as well as exploring further modifications to the carbocyclic ring to build a comprehensive understanding of the SAR for this valuable scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part XII. Total reactivity of isoquinoline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. praxilabs.com [praxilabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localization and Cytotoxic Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localization and Cytotoxic Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. proceedings.bas.bg [proceedings.bas.bg]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial activities of some bisisoquinolinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sdiarticle4.com [sdiarticle4.com]
- 16. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, biological evaluation and molecular modelling of substituted pyrrolo[2,1-a]isoquinolinone derivatives: discovery of potent inhibitors of AChE and BChE - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome | MDPI [mdpi.com]
- 19. Antimicrobial activity of isoquinoline alkaloids and their N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the N-Oxidation of 1-Ethylisoquinoline
Introduction: The Strategic Value of Isoquinoline N-Oxides
The isoquinoline nucleus is a foundational scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] The corresponding N-oxides of these heterocycles are not merely metabolic byproducts but represent a class of compounds with significant therapeutic potential and synthetic utility.[2] N-oxidation can profoundly alter the physicochemical properties of the parent molecule, often enhancing solubility, modulating electronic characteristics, and providing a new vector for chemical functionalization.[3] Isoquinoline N-oxides, for instance, serve as key intermediates for introducing substituents at various positions of the heterocyclic ring, a transformation that is often challenging to achieve on the parent isoquinoline directly.[1][3]
This application note provides a detailed, field-proven protocol for the synthesis of 1-ethylisoquinoline N-oxide via the direct oxidation of this compound. We employ meta-chloroperoxybenzoic acid (m-CPBA), a widely accessible and highly effective oxidizing agent for the N-oxidation of azaarenes.[4] The causality behind each experimental step is thoroughly explained to ensure both reproducibility and a deep understanding of the reaction system.
Reaction Principle and Mechanism
The N-oxidation of an isoquinoline is a classic example of an electrophilic oxidation reaction. The nitrogen atom of the isoquinoline ring possesses a lone pair of electrons, rendering it nucleophilic. m-CPBA features a weak oxygen-oxygen single bond, and the terminal oxygen atom is electrophilic. The reaction proceeds through a concerted mechanism where the nitrogen's lone pair attacks the terminal oxygen of the peroxy acid, leading to the formation of the N-O bond and the cleavage of the O-O bond. The byproduct of this reaction is meta-chlorobenzoic acid.[5][6]
Reaction Scheme: this compound + m-CPBA → this compound N-oxide + m-Chlorobenzoic acid
This direct approach is often favored for its simplicity and high efficiency, provided the substrate does not contain other functional groups that are more susceptible to oxidation.[3]
Materials and Equipment
A comprehensive list of necessary reagents and equipment is provided below. All reagents should be of analytical grade or higher.
| Reagent/Material | CAS No. | Molecular Formula | M.W. ( g/mol ) | Key Properties |
| This compound | 1721-94-4 | C₁₁H₁₁N | 157.21 | Liquid |
| m-Chloroperoxybenzoic Acid (m-CPBA) | 937-14-4 | C₇H₅ClO₃ | 172.57 | White powder, potent oxidant.[5] Commercial grades are typically ≤77% pure for safety.[7] |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution, basic |
| Saturated Sodium Sulfite (Na₂SO₃) | 7757-83-7 | Na₂SO₃ | 126.04 | Aqueous solution, reducing agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |
| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 | Stationary phase |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Eluent for chromatography |
| Methanol | 67-56-1 | CH₄O | 32.04 | Eluent for chromatography |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel) and UV lamp
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale synthesis. All operations involving volatile solvents or hazardous reagents must be performed within a certified chemical fume hood.[8]
Safety Precautions
-
m-CPBA is a strong oxidizing agent and can cause fire or explosion upon contact with combustible materials or if allowed to dry out completely. [5][9] It is also a skin and eye irritant.[10] Always wear appropriate PPE and handle with care.[11]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact. Ensure all operations are conducted in a well-ventilated fume hood.
Step-by-Step Synthesis Workflow
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.786 g, 5.0 mmol) in 25 mL of dichloromethane (DCM).
-
Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C. Causality: This initial cooling is critical to dissipate the heat generated during the exothermic oxidation reaction, preventing potential side reactions and ensuring controlled conversion.
-
-
Addition of Oxidant:
-
Weigh m-CPBA (≤77%, 1.34 g, ~5.9 mmol, 1.2 equivalents) and add it to the cooled solution in small portions over 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 2-3 hours. Causality: Adding the oxidant portion-wise prevents a rapid temperature increase. The 1.2 equivalents ensure the complete consumption of the starting material, accounting for the purity of the commercial reagent.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using TLC (silica gel). A suitable eluent system is 95:5 DCM:Methanol.
-
Spot the starting material (this compound) and the reaction mixture. The product, this compound N-oxide, is significantly more polar and will have a much lower Rf value. The reaction is complete when the starting material spot is no longer visible under UV light.
-
Work-up and Purification
-
Quenching:
-
Upon completion, cool the flask again in an ice bath.
-
Slowly add 20 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any unreacted m-CPBA. Stir vigorously for 15 minutes. Causality: Sodium sulfite is a reducing agent that safely neutralizes the excess peroxide, preventing potential hazards during solvent evaporation.
-
-
Extraction and Wash:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 2 x 25 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove the m-chlorobenzoic acid byproduct. Causality: The basic NaHCO₃ solution deprotonates the carboxylic acid byproduct, rendering it water-soluble and allowing for its removal from the organic phase.
-
Wash the organic layer with 25 mL of brine (saturated NaCl solution) to reduce the amount of dissolved water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel.
-
Equilibrate the column with dichloromethane. Load the crude product and elute with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 95:5 DCM:Methanol).
-
Combine the fractions containing the pure product (as identified by TLC) and remove the solvent under reduced pressure to yield this compound N-oxide as a solid, typically a cream or light brown powder.[12]
-
Workflow Visualization
The following diagram illustrates the complete experimental workflow from setup to final product characterization.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. fishersci.fi [fishersci.fi]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. ISOQUINOLINE N-OXIDE | 1532-72-5 [chemicalbook.com]
Application Notes and Protocols: 1-Ethylisoquinoline as a Ligand in Organometallic Chemistry
Introduction
1-Ethylisoquinoline, a substituted derivative of the isoquinoline scaffold, is an emerging N-heterocyclic ligand in the field of organometallic chemistry. Its unique electronic and steric properties, imparted by the ethyl group at the C1 position, make it a compelling component in the design of novel metal complexes. The isoquinoline core is a well-established structural motif in a vast number of natural products and pharmacologically active compounds.[1][2] In organometallic chemistry, isoquinoline derivatives are utilized for their ability to form stable complexes with a variety of transition metals, finding applications in catalysis, materials science, and medicinal chemistry.[3][4][5] The presence of the ethyl group in this compound can influence the solubility, stability, and catalytic activity of the resulting metal complexes, offering a tunable parameter for catalyst and materials design.
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound as a ligand. It covers the synthesis of a representative organometallic complex, its characterization, and a protocol for its application in a common catalytic transformation. The methodologies presented are grounded in established principles of organometallic synthesis and catalysis, with a focus on explaining the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Physicochemical Properties of this compound
A clear understanding of the ligand's properties is crucial before its application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N | [6] |
| Molecular Weight | 157.21 g/mol | [6] |
| Appearance | Not explicitly stated, but isoquinoline is a colorless solid. | [2] |
| CAS Number | 7661-60-1 | [6] |
| SMILES | CCC1=NC=CC2=CC=CC=C21 | [6] |
Synthesis of a Representative Organometallic Complex: Chloro-Bridged Iridium(III) Dimer with this compound
The following protocol is adapted from established procedures for the synthesis of similar cyclometalated iridium(III) complexes with 1-phenylisoquinoline.[3] The rationale for choosing an iridium complex is its prevalence in catalytic C-H activation and photophysical applications.[1][7] The chloro-bridged dimer is a stable and versatile precursor for the synthesis of a wide range of monomeric complexes with different ancillary ligands.
Protocol 1: Synthesis of bis(this compound)(μ-Cl)₂ Iridium(III) Dimer
Causality Behind Experimental Choices:
-
Iridium(III) Chloride Hydrate (IrCl₃·3H₂O): This is a common and relatively air-stable precursor for iridium(III) complexes.
-
2-Methoxyethanol/Water Solvent System: This high-boiling solvent mixture allows the reaction to be conducted at elevated temperatures, which is often necessary to promote the C-H activation and cyclometalation process. Water can also aid in the solubility of the iridium salt.
-
Nitrogen Atmosphere: Performing the reaction under an inert atmosphere prevents the oxidation of the starting materials and intermediates, ensuring a cleaner reaction and higher yield.
-
Reflux Conditions (120 °C): The high temperature provides the necessary activation energy for the C-H bond cleavage on the phenyl ring of the isoquinoline ligand and subsequent coordination to the iridium center.
Materials:
-
This compound
-
Iridium(III) chloride trihydrate (IrCl₃·3H₂O)
-
2-Methoxyethanol
-
Deionized water
-
Nitrogen gas
-
Standard Schlenk line glassware
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add IrCl₃·3H₂O (e.g., 0.35 g, 1 mmol).
-
Add this compound (e.g., 0.31 g, 2 mmol).
-
Add a 3:1 (v/v) mixture of 2-methoxyethanol and deionized water (e.g., 12 mL).
-
Purge the flask with nitrogen gas for 15 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 120 °C and reflux with vigorous stirring for 24 hours under a continuous nitrogen flow. The color of the solution is expected to change, indicating complex formation.
-
After 24 hours, cool the reaction mixture to room temperature.
-
A precipitate of the chloro-bridged dimer should form. Collect the solid by filtration.
-
Wash the collected solid with methanol and then diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the resulting solid under vacuum to obtain the chloro-bridged iridium(III) dimer as a powder.
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of the chloro-bridged iridium(III) dimer.
Characterization of Organometallic Complexes with this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized complex. The following techniques are standard for such organometallic compounds.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is crucial for confirming the coordination of the this compound ligand. Upon cyclometalation, the aromatic protons of the isoquinoline ring will show a significant shift in their chemical shifts compared to the free ligand. The ethyl group protons (triplet and quartet) should also be observable, potentially with slight shifts. The absence of the proton that was removed during C-H activation is a key indicator of successful cyclometalation.[8]
-
¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon atom directly bonded to the iridium center will experience a significant downfield shift. Changes in the chemical shifts of the other carbon atoms in the isoquinoline backbone also confirm coordination.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of characteristic functional groups and for observing changes in bond vibrations upon coordination. While the spectrum of the this compound ligand is dominated by C-H and C=N/C=C stretching vibrations, the formation of the metal-carbon and metal-nitrogen bonds in the complex may lead to subtle shifts in these bands and the appearance of new, low-frequency bands corresponding to the Ir-C and Ir-N vibrations.[9]
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the complex.[10] It provides precise information on bond lengths, bond angles, and the overall geometry of the molecule, confirming the cyclometalated structure and the coordination environment of the iridium center.
Visualization of the Characterization Workflow:
Caption: Standard workflow for the characterization of an organometallic complex.
Application in Catalysis: Transfer Hydrogenation of Ketones
Ruthenium complexes bearing N-heterocyclic ligands are well-known catalysts for transfer hydrogenation reactions, a safer and more convenient alternative to using high-pressure hydrogen gas.[11][12][13] The following is a representative protocol for the catalytic transfer hydrogenation of acetophenone to 1-phenylethanol using a hypothetical monomeric ruthenium complex of this compound.
Protocol 2: Catalytic Transfer Hydrogenation of Acetophenone
Causality Behind Experimental Choices:
-
Ruthenium Precursor: A suitable ruthenium(II) precursor, such as [Ru(p-cymene)Cl₂]₂, is often used to generate the active catalyst in situ with the this compound ligand.
-
Isopropanol as Hydrogen Source and Solvent: Isopropanol serves as both the solvent and the source of hydrogen for the reduction. The reaction is typically reversible, and the large excess of isopropanol drives the equilibrium towards the formation of the alcohol product.
-
Base (e.g., KOtBu or KOH): A base is required to deprotonate the isopropanol, forming the isopropoxide, which then coordinates to the ruthenium center to generate the active ruthenium-hydride species that performs the hydrogenation.
-
Inert Atmosphere: Although some transfer hydrogenation catalysts are air-stable, performing the reaction under an inert atmosphere can prevent oxidative degradation of the catalyst, leading to higher efficiency and longevity.
Materials:
-
Monomeric Ru(II)-1-ethylisoquinoline complex (or in situ generation from a Ru precursor and the ligand)
-
Acetophenone
-
Anhydrous isopropanol
-
Potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH)
-
Nitrogen or Argon gas
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer with heating plate
-
Gas chromatograph (GC) or NMR for reaction monitoring and yield determination
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the ruthenium catalyst (e.g., 1 mol%) in anhydrous isopropanol (e.g., 5 mL).
-
Add the base (e.g., KOtBu, 10 mol%).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst.
-
Add acetophenone (e.g., 1 mmol) to the reaction mixture via syringe.
-
Heat the reaction to a specified temperature (e.g., 80 °C) and monitor the progress by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR.
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Quench the reaction by adding a small amount of water.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Visualization of the Catalytic Cycle:
Caption: Simplified catalytic cycle for transfer hydrogenation.
Applications in Drug Development
The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][4] Organometallic complexes containing isoquinoline derivatives are being explored for their potential as therapeutic agents, particularly as anticancer drugs.[3] The introduction of a metal center can impart novel mechanisms of action, such as the induction of apoptosis through mitochondrial pathways. The this compound ligand can be incorporated into such complexes to fine-tune their lipophilicity, cellular uptake, and ultimately, their therapeutic efficacy. Drug development professionals can utilize the synthetic protocols described herein to generate novel this compound-containing metallodrug candidates for biological screening.
Conclusion
This compound presents a versatile and tunable ligand platform for the development of novel organometallic complexes. The protocols and application notes provided in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize these complexes in catalysis and as potential therapeutic agents. The ability to systematically modify the ligand structure provides a powerful tool for tuning the properties and reactivity of the resulting metal complexes, opening up new avenues for discovery in organometallic chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclometalated iridium(III) complex based on isoquinoline alkaloid synergistically elicits the ICD response and IDO inhibition via autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and cytotoxicity of mixed-ligand complexes of palladium(II) with 2, 2'-biquinoline/1, 4-diaminobutane and 4-toluenesulfonyl-L-amino acid dianion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 7. Bis-cyclometalated iridium complexes with electronically modified aryl isocyanide ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. open.uct.ac.za [open.uct.ac.za]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Ruthenium(II)-Arene Complexes of the Water-Soluble Ligand CAP as Catalysts for Homogeneous Transfer Hydrogenations in Aqueous Phase [mdpi.com]
Application Note: High-Purity Isolation of 1-Ethylisoquinoline via Optimized Flash Column Chromatography
An Application Note for Researchers and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed protocol for the purification of 1-Ethylisoquinoline using normal-phase flash column chromatography. Isoquinoline and its derivatives are fundamental scaffolds in a vast array of natural alkaloids and synthetic pharmaceuticals, making their efficient purification a critical step in research and development.[1][2] This document outlines the rationale behind methodological choices, from mobile phase selection using Thin-Layer Chromatography (TLC) to advanced troubleshooting, ensuring researchers can achieve high purity and yield. The protocol is designed to be self-validating, incorporating in-process controls to monitor separation efficacy.
Introduction: The Significance of this compound Purification
This compound is a heterocyclic aromatic compound belonging to the isoquinoline family. This structural motif is the backbone of numerous biologically active alkaloids, such as papaverine and morphine, and is a key building block in medicinal chemistry.[2] The purity of such precursors is paramount, as impurities can lead to undesirable side reactions, complicate structural analysis, and compromise the biological activity and safety of final drug candidates.
Column chromatography is a cornerstone technique for the purification of organic compounds on a preparative scale.[3][4] This application note details a robust and optimized method for isolating this compound from a crude reaction mixture, emphasizing the scientific principles that govern each step of the process.
Analyte Characterization: Physicochemical Properties
A thorough understanding of the target molecule's properties is essential for designing an effective purification strategy. This compound is a moderately polar compound with a basic nitrogen atom, which dictates its behavior on a silica gel stationary phase.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N | [5][6] |
| Molecular Weight | 157.21 g/mol | [5][6] |
| Appearance | Colorless to slightly yellow oily liquid | [2] |
| Boiling Point | 105 °C @ 1.2 Torr | [6] |
| Solubility | Soluble in common organic solvents (ethanol, acetone, ether); poorly soluble in water. Soluble in dilute acids. | [2][7] |
| pKa | 5.14 (for the protonated form) | [2] |
The basicity of the isoquinoline nitrogen (pKa 5.14) is a critical consideration.[2] The lone pair of electrons on the nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction can lead to significant peak tailing and, in some cases, irreversible adsorption or degradation of the compound. This guide addresses this challenge by incorporating a basic modifier into the mobile phase.
The Chromatographic Principle: A Foundational Overview
This protocol employs normal-phase flash chromatography. The core principle is the separation of compounds based on their differential partitioning between a polar stationary phase (silica gel) and a non-polar or moderately polar mobile phase (the eluent).[8]
-
Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for compounds of moderate polarity like this compound.[9] Its surface is covered with acidic silanol groups, which act as adsorption sites.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is used. By adjusting the ratio of these solvents, the overall polarity of the mobile phase can be fine-tuned. Less polar compounds have a weaker affinity for the silica gel and are eluted more quickly by the mobile phase, while more polar compounds are retained longer.[8]
-
The Role of TLC: Before committing to a large-scale column, Thin-Layer Chromatography (TLC) is used as a rapid, small-scale analytical tool to identify the optimal mobile phase composition.[10] An ideal solvent system for column chromatography will yield a Retention Factor (Rf) of approximately 0.25-0.35 for the target compound.[9][10][11] This Rf value ensures that the compound moves down the column at a practical rate, allowing for effective separation from impurities without requiring excessive solvent volumes.
Detailed Experimental Protocol
This protocol is divided into five distinct stages, from initial method development to the final isolation of the pure product.
Stage 1: Method Development via Thin-Layer Chromatography (TLC)
The goal of this stage is to identify a mobile phase that provides an Rf value of ~0.3 for this compound.
-
Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Solvent Screening: Prepare several eluent mixtures with varying ratios of hexanes (or petroleum ether) and ethyl acetate (e.g., 9:1, 8:2, 7:3). To each of these mixtures, add 0.5% triethylamine (TEA) by volume. The TEA is crucial for neutralizing the acidic silica surface, preventing peak tailing of the basic this compound.[9][12]
-
TLC Analysis:
-
Using a capillary tube, spot the crude mixture onto the baseline of a silica gel TLC plate.[4]
-
Place the plate in a developing chamber containing one of the prepared solvent systems. Ensure the solvent level is below the baseline.[10]
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization & Selection:
-
Visualize the separated spots under a UV lamp (254 nm).
-
Calculate the Rf value for the this compound spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[13]
-
Select the solvent system that gives an Rf value between 0.25 and 0.35. This will be the mobile phase for the column.[10][11]
-
Stage 2: Column Preparation (Slurry Packing)
Proper column packing is critical for achieving high resolution. The slurry method is highly reliable for creating a uniform, bubble-free stationary phase bed.[4]
-
Column Selection: Choose a glass column with a diameter and length appropriate for the amount of crude material (a common rule of thumb is to use 30-50 g of silica gel per 1 g of crude mixture).
-
Setup: Securely clamp the column in a vertical position. Insert a small plug of cotton or glass wool into the bottom outlet, followed by a ~1 cm layer of sand.[8][9] This sand layer provides a flat base for the silica and prevents it from washing out.
-
Slurry Preparation: In a beaker, mix the required amount of silica gel (200-300 mesh) with the selected mobile phase to form a consistent, pourable slurry.
-
Packing: Pour the slurry into the column in a single, continuous motion. Gently tap the sides of the column to dislodge air bubbles and encourage uniform settling.[9]
-
Equilibration: Once the silica has settled, open the stopcock and allow excess solvent to drain until the liquid level is just above the silica bed. Add a ~1 cm protective layer of sand on top of the silica.[12][14] This top layer prevents the silica bed from being disturbed during sample and solvent addition. Finally, run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated. Never let the solvent level drop below the top of the silica bed.[9]
Stage 3: Sample Loading
The sample must be applied to the column in a narrow, concentrated band to ensure good separation.[4] Dry loading is often the superior method.
-
Wet Loading: Dissolve the crude sample in the minimum possible volume of the mobile phase.[14] Using a pipette, carefully add this solution to the top of the column, allowing it to absorb into the top sand layer before adding more eluent. This method is fast but can be problematic if the sample is not very soluble in the eluent.
-
Dry Loading (Recommended): Dissolve the crude sample in a low-boiling-point solvent (e.g., dichloromethane). Add a small amount of silica gel (typically 2-3 times the mass of the crude sample) to this solution. Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[14] Carefully add this powder onto the top sand layer of the prepared column, creating a neat, even layer.
Stage 4: Elution and Fraction Collection
This stage involves passing the mobile phase through the column to separate the components and collecting the eluate in sequential portions.
-
Elution: Carefully fill the column with the mobile phase. Using a gentle positive pressure of air or nitrogen (flash chromatography), push the solvent through the column at a steady rate.[12]
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution: The entire purification is performed using the same mobile phase composition determined from the TLC analysis. This is simpler and often sufficient for many separations.[15][16]
-
Gradient Elution: The polarity of the mobile phase is gradually increased over time (e.g., by increasing the percentage of ethyl acetate). This can speed up the elution of strongly retained compounds and sharpen peaks.[15][16][17] For this application, an initial isocratic elution is recommended, followed by a "flush" with a more polar solvent mixture to elute any highly polar impurities after the target compound has been collected.
-
-
Fraction Collection: Begin collecting the eluate in numbered test tubes or flasks immediately after starting the elution.[12] The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
Stage 5: Analysis and Product Isolation
-
Fraction Monitoring: Use TLC to analyze the collected fractions. Spot a small amount from every few fractions onto a single TLC plate, alongside a spot of the original crude mixture. This allows you to track the elution of the target compound and identify which fractions contain it in pure form.[8][9]
-
Pooling and Isolation: Combine all fractions that contain only the pure this compound spot (as determined by TLC).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Visualization of the Workflow
The following diagram illustrates the complete purification workflow, providing a clear visual guide to the protocol.
Caption: Workflow for this compound Purification.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound won't elute | 1. Mobile phase is not polar enough.2. Compound has decomposed or irreversibly adsorbed to the silica. | 1. Gradually increase the polarity of the mobile phase (increase % ethyl acetate).2. Test compound stability on a small amount of silica beforehand. Consider using a less acidic stationary phase like alumina or deactivated silica.[18] |
| Poor separation (overlapping bands) | 1. Incorrect mobile phase.2. Column was packed poorly (air bubbles, cracks).3. Sample was overloaded.4. Sample band was too wide during loading. | 1. Re-optimize the mobile phase with TLC to achieve a greater ΔRf between spots.2. Repack the column carefully.3. Reduce the amount of crude material relative to the amount of silica.[9]4. Use the dry loading method or dissolve the sample in a minimal volume for wet loading.[14] |
| Peak Tailing | Acidic silanol groups on silica are interacting with the basic nitrogen of the isoquinoline. | Add a basic modifier like triethylamine (0.1-1%) or pyridine to the mobile phase.[9][12] |
| Cracked/Dry Column Bed | The solvent level dropped below the top of the stationary phase. | The column is likely compromised and may need to be repacked. Always keep the silica bed wet with solvent.[9] |
Conclusion
This application note provides a scientifically grounded, step-by-step protocol for the successful purification of this compound using flash column chromatography. By understanding the physicochemical properties of the target molecule and meticulously following the procedures for method development, column packing, and analysis, researchers can consistently obtain a high-purity product. The inclusion of a basic modifier in the eluent is a key parameter for overcoming the challenges associated with purifying nitrogen-containing heterocycles on silica gel. This robust methodology serves as a reliable foundation for purification tasks in academic research and the pharmaceutical industry.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. This compound | C11H11N | CID 593686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isoquinoline, 1-ethyl- | 7661-60-1 [amp.chemicalbook.com]
- 7. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromtech.net.au [chromtech.net.au]
- 11. yamazenusa.com [yamazenusa.com]
- 12. Chromatography [chem.rochester.edu]
- 13. scribd.com [scribd.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. biotage.com [biotage.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 18. Chromatography [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Optimization of Bischler-Napieralski Reaction Conditions
Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this powerful reaction for the synthesis of dihydroisoquinolines and other related heterocyclic compounds.[1][2][3][4]
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Question 1: I am observing very low or no product yield. What are the likely causes and how can I improve it?
Answer:
Low or no yield in a Bischler-Napieralski reaction is a common issue that can stem from several factors. Systematically evaluating each possibility is key to resolving the problem.
Potential Causes & Solutions:
-
Insufficiently Activated Aromatic Ring: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1][2][4][5] Therefore, the reaction proceeds most efficiently with electron-rich aromatic rings.[1][6][7] If your substrate has electron-withdrawing groups or is not sufficiently activated, the cyclization will be sluggish.
-
Solution: For substrates lacking electron-donating groups, more forceful conditions are often necessary.[2][4] The use of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is generally the most effective approach in these cases.[2][4][8] The in-situ formation of pyrophosphates creates a better leaving group, facilitating the reaction.[9]
-
-
Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent are critical. POCl₃ is the most common reagent, but its effectiveness can be compromised by age or improper storage, leading to hydrolysis.
-
Presence of Moisture: This reaction is highly sensitive to moisture. Any water present will react with the dehydrating agent, quenching it and preventing the necessary activation of the amide.
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inadequate Reaction Temperature or Time: The reaction often requires elevated temperatures to proceed to completion.[5][9]
-
Solution: If you are running the reaction at room temperature or a slightly elevated temperature, consider increasing it. Refluxing in a solvent like toluene or xylene is common.[5][9] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) to determine the optimal reaction time. Microwave-assisted heating can also be a viable option to accelerate the reaction.[6][9]
-
Question 2: My reaction is producing a significant amount of a styrene-like byproduct. What is causing this and how can I prevent it?
Answer:
The formation of a styrene derivative is a well-documented side reaction in the Bischler-Napieralski cyclization and is strong evidence for the intermediacy of a nitrilium ion.[9] This side product arises from a retro-Ritter type reaction.[4][9]
Cause:
The nitrilium ion intermediate, which is key to the desired cyclization, can also undergo elimination, particularly when the resulting styrene is part of a conjugated system.[9] Higher reaction temperatures can favor this elimination pathway.
Solutions:
-
Lower the Reaction Temperature: This is the most straightforward approach. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use a Nitrile Solvent: Employing a nitrile solvent that corresponds to the eliminated nitrile fragment can shift the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate, thus suppressing the formation of the styrene byproduct.[4][9]
-
Alternative Reagents: The use of oxalyl chloride to generate an N-acyliminium intermediate has been shown to avoid the elimination that leads to the styrene byproduct.[4][9] Milder conditions using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can also be effective.[6][10]
Question 3: I am observing the formation of an unexpected regioisomer. Why is this happening and can I control the regioselectivity?
Answer:
The formation of unexpected regioisomers can occur, especially with certain substitution patterns on the aromatic ring.
Cause:
Typically, the cyclization occurs at the ortho position to the ethylamide group. However, if that position is sterically hindered or electronically disfavored, cyclization may occur at another available position. In some cases, cyclization can even proceed through an ipso-carbon, leading to a spiro intermediate that then rearranges to an unexpected product.[2][11] For instance, treating N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with P₂O₅ can yield a mixture of the expected 7-methoxy and the unexpected 6-methoxy dihydroisoquinoline products.[2]
Solutions:
-
Choice of Dehydrating Agent: The choice of dehydrating agent can influence the regioselectivity. For example, POCl₃ might favor the "normal" product, while P₂O₅ could promote the formation of the "abnormal" product through the spiro intermediate.[2]
-
Substituent Effects: Carefully consider the electronic and steric effects of the substituents on your aromatic ring. Electron-donating groups generally direct the cyclization to the ortho and para positions. If the meta-position has an electron-donating group, cyclization is more likely to occur at the para-position relative to that substituent.[4]
-
Blocking Groups: In some cases, it may be necessary to introduce a temporary blocking group on the aromatic ring to direct the cyclization to the desired position. This group can then be removed in a subsequent step.
II. Frequently Asked Questions (FAQs)
What is the generally accepted mechanism for the Bischler-Napieralski reaction?
There are two primary mechanistic pathways that are thought to be operative, and the prevailing mechanism can depend on the specific reaction conditions.[1][2]
-
Nitrilium Ion Intermediate: This is the more commonly accepted mechanism. The dehydrating agent activates the amide oxygen, which is then eliminated to form a highly electrophilic nitrilium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution to form the cyclized product.[1][2][5][6]
-
Dichlorophosphoryl Imine-Ester Intermediate: In this pathway, the amide reacts with the dehydrating agent (like POCl₃) to form an imine-ester intermediate. Cyclization occurs first, followed by elimination to form the final dihydroisoquinoline product.[1][2]
dot digraph "Bischler-Napieralski_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} केंद Caption: Simplified workflow of the Bischler-Napieralski reaction.
What are the typical solvents and temperature ranges for this reaction?
The choice of solvent and temperature depends heavily on the reactivity of the substrate and the dehydrating agent used.[2]
| Dehydrating Agent | Common Solvents | Typical Temperature Range | Notes |
| POCl₃ | Toluene, Xylene, Acetonitrile | Reflux (80-140 °C) | The most common conditions. |
| P₂O₅ in POCl₃ | POCl₃ (as solvent) | Reflux (~100 °C) | For deactivated or challenging substrates.[2][4] |
| PPA | Neat (no solvent) | 100-150 °C | Can be viscous and difficult to stir. |
| Tf₂O / 2-chloropyridine | Dichloromethane (DCM) | -20 °C to room temperature | Milder conditions suitable for sensitive substrates.[1][6][10] |
Can this reaction be performed on substrates with sensitive functional groups?
The classical Bischler-Napieralski conditions (refluxing in strong acid) are harsh and may not be compatible with many sensitive functional groups. However, milder methods have been developed that broaden the scope of the reaction.
The use of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine at low temperatures allows for the cyclization of substrates with more delicate functionalities.[6][10] This method has been successfully applied to optically active substrates and those containing halogen atoms.[10]
How is the reaction typically worked up?
A standard workup procedure involves the following steps:
-
Cooling: The reaction mixture is cooled to room temperature and then often poured carefully onto crushed ice to quench the excess dehydrating agent. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Basification: The acidic aqueous solution is then basified to a pH of 8-9. This is typically done with an aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
-
Extraction: The product is extracted from the aqueous layer into an organic solvent such as dichloromethane (DCM) or ethyl acetate. This process is usually repeated several times to ensure complete extraction.
-
Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is then purified, typically by column chromatography or recrystallization.
III. Experimental Protocols
Standard Protocol for Bischler-Napieralski Cyclization using POCl₃
-
To an oven-dried round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add the β-arylethylamide substrate (1.0 eq).
-
Add anhydrous solvent (e.g., toluene or acetonitrile, ~0.1-0.2 M concentration).
-
Add phosphorus oxychloride (POCl₃, 2.0-5.0 eq) dropwise to the solution at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Basify the aqueous solution to pH 8-9 with aqueous NaOH.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Mild Protocol using Triflic Anhydride (Tf₂O)
This protocol is adapted from the work of Movassaghi and Hill.[9]
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amide substrate (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Cool the solution to -20 °C.
-
Add 2-chloropyridine (2.0 eq) and stir for 5 minutes.
-
Add triflic anhydride (Tf₂O, 1.25 eq) dropwise. The solution may change color.
-
Stir at -20 °C for 30 minutes, then warm to 0 °C and stir for an additional 20 minutes.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} केंद Caption: A troubleshooting workflow for the Bischler-Napieralski reaction.
IV. References
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. --INVALID-LINK--
-
Bischler–Napieralski reaction. Wikipedia. --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. --INVALID-LINK--
-
Bischler napieralski reaction. Slideshare. --INVALID-LINK--
-
Bischler-Napieralski Reaction. J&K Scientific LLC. --INVALID-LINK--
-
Bischler–Napieralski reaction. Grokipedia. --INVALID-LINK--
-
Optimizing reaction conditions for the chemical synthesis of (-)-Stylopine. Benchchem. --INVALID-LINK--
-
(PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. ResearchGate. --INVALID-LINK--
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF. ResearchGate. --INVALID-LINK--
-
Bischler Napieralski Reaction | PDF. Scribd. --INVALID-LINK--
-
Optimisation of reaction conditions. | Download Scientific Diagram. ResearchGate. --INVALID-LINK--
-
Bischler–Napieralski reaction. --INVALID-LINK--. --INVALID-LINK--
-
A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC - NIH. --INVALID-LINK--
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler napieralski reaction | PPTX [slideshare.net]
- 6. grokipedia.com [grokipedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Technical Support Center: Overcoming Low Reactivity in 1-Ethylisoquinoline Derivatization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced derivatization strategies. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the functionalization of 1-ethylisoquinoline. Due to its unique electronic and steric properties, this scaffold can be resistant to classical derivatization methods. This document provides in-depth, field-proven insights and troubleshooting guides to help you successfully synthesize the derivatives you need.
Section 1: Understanding the Core Challenge - The Reactivity of this compound
FAQ: Why is the this compound ring system so unreactive towards standard derivatization protocols?
Answer: The low reactivity of this compound is not a simple issue but rather a combination of electronic and steric factors inherent to its structure. Understanding these is the first step to overcoming them.
-
Electronic Deactivation: The primary reason for the low reactivity towards electrophiles is the powerful electron-withdrawing effect of the sp²-hybridized nitrogen atom in the aromatic system.[1][2] This nitrogen atom acts like a "sink," pulling electron density from both the pyridine and the fused benzene ring, making the entire system electron-deficient and thus less attractive to electrophiles (E⁺).
-
Differentiated Ring System: The isoquinoline core consists of two distinct rings with different electronic characters:
-
The Pyridine Ring: This ring is severely electron-deficient and generally unreactive towards electrophilic attack. However, this same electron deficiency makes it susceptible to attack by strong nucleophiles or radical species, particularly at the C-1 and C-3 positions.[3][4]
-
The Benzene Ring: While still deactivated by the nitrogen atom, this carbocyclic ring is more electron-rich than the pyridine ring. Therefore, harsh electrophilic substitution reactions that do occur will favor this ring, typically at the C-5 and C-8 positions.[1][5]
-
-
The Role of the 1-Ethyl Group: The ethyl group at the C-1 position introduces two additional challenges:
-
Lack of a Leaving Group: The C-1 position is the most favorable site for nucleophilic attack.[6][7] However, in this compound, there is no leaving group (like a halide) at this position. A direct SNAr reaction is therefore not viable.
-
Steric Hindrance: The ethyl group can sterically hinder the approach of reagents to the C-1 position and the nitrogen lone pair.
-
Below is a diagram illustrating the key reactivity sites on the this compound core.
Caption: Reactivity map for this compound.
Section 2: Troubleshooting Guides & Proven Protocols
This section addresses specific experimental failures in a question-and-answer format, providing both the mechanistic rationale and actionable protocols.
Q1: My electrophilic substitution (nitration, halogenation) is failing or giving a complex mixture of products. What's happening and what should I do?
Answer: This is a common and expected outcome. The strong deactivation of the ring system by the nitrogen atom requires forcing conditions (e.g., hot, concentrated acids) for electrophilic aromatic substitution.[2] Even under these conditions, the reaction is often low-yielding and produces a mixture of C-5 and C-8 substituted isomers, which can be difficult to separate.
Causality: The nitrogen atom withdraws electron density, making the aromatic rings poor nucleophiles. The reaction proceeds, albeit poorly, on the benzene ring because it is the "least deactivated" part of the molecule.
Expert Recommendation: Avoid direct electrophilic substitution unless absolutely necessary. The lack of regioselectivity and harsh conditions make it unsuitable for most modern drug discovery campaigns. Instead, consider building a substituted isoquinoline from the ground up or using the more advanced strategies below, which offer superior control and yield. If you must proceed, be prepared for extensive purification and characterization of isomers.
Q2: I need to introduce a functional group at the C-1 position, but standard nucleophilic substitution (SNAr) is impossible. What is the most reliable method?
Answer: You have correctly identified that the lack of a leaving group at C-1 prevents a classical SNAr reaction. The premier solution for this problem is to bypass the need for a leaving group entirely by using a radical-mediated approach, namely the Minisci Reaction .[8]
Causality (The Minisci Reaction): The Minisci reaction is specifically designed for the functionalization of electron-deficient N-heterocycles.[9] The reaction proceeds by adding a nucleophilic radical to the protonated heterocycle. Protonation of the isoquinoline nitrogen makes the ring even more electron-deficient, dramatically increasing its reactivity towards the incoming radical. The reaction is highly regioselective for the C-1 position, the most electrophilic carbon.
This method is robust, tolerates a wide variety of functional groups, and uses readily available starting materials like aldehydes or carboxylic acids to generate the necessary radicals.[10]
This protocol describes the introduction of an acetyl group at the C-1 position using pyruvic acid as the radical precursor.
Reagents & Conditions Summary
| Reagent/Parameter | Recommended Value | Purpose |
| This compound | 1.0 equiv | Substrate |
| Pyruvic Acid | 3.0 - 5.0 equiv | Acyl Radical Precursor |
| Silver Nitrate (AgNO₃) | 0.2 - 0.3 equiv | Catalyst / Initiator |
| Ammonium Persulfate ((NH₄)₂S₂O₈) | 3.0 - 4.0 equiv | Oxidant |
| Trifluoroacetic Acid (TFA) | 5.0 - 10.0 equiv | Acidic Medium (Protonation) |
| Solvent | Acetonitrile/H₂O (1:1) | Reaction Medium |
| Temperature | 60 - 80 °C | Thermal Initiation |
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv) and the solvent mixture (Acetonitrile/H₂O).
-
Acidification: Carefully add trifluoroacetic acid (TFA) to the solution and stir for 5 minutes. This ensures the isoquinoline nitrogen is fully protonated.
-
Reagent Addition: Add pyruvic acid (3.0 equiv) and silver nitrate (0.2 equiv) to the stirred solution.
-
Initiation: In a separate beaker, dissolve ammonium persulfate (3.0 equiv) in the minimum amount of water. Add this solution dropwise to the reaction mixture over 20-30 minutes. The reaction is exothermic.
-
Reaction: Heat the mixture to 70 °C and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~8-9.
-
Extraction: Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield 1-(1-ethylisoquinolin-1-yl)ethan-1-one.
Caption: Workflow for the Minisci Reaction.
Q3: How can I functionalize the "inert" C-H bonds of the aromatic rings without using harsh electrophilic conditions?
Answer: This is where modern transition-metal-catalyzed C-H activation/functionalization provides powerful solutions. These methods create C-C or C-heteroatom bonds directly from a C-H bond, offering high atom economy and novel synthetic pathways.[11]
Strategy: Palladium-Catalyzed Direct Arylation
Direct arylation is a type of cross-coupling reaction that couples a C-H bond of one aromatic compound with an aryl halide, avoiding the need to pre-functionalize the heterocycle with an organometallic reagent.
Causality: The mechanism, often referred to as a Concerted Metalation-Deprotonation (CMD) pathway, involves a palladium catalyst that coordinates to the heterocycle and cleaves a C-H bond with the assistance of a base or an additive like pivalic acid.[12] For isoquinoline, this reaction can be directed to various positions, but functionalization often occurs on the more electron-rich benzene ring. The precise regioselectivity depends heavily on the catalyst, ligands, and directing groups.
Troubleshooting & Key Considerations:
-
Catalyst System is Crucial: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligand (e.g., phosphines, N-heterocyclic carbenes) is critical and often requires screening.
-
Base and Additive: A carbonate or phosphate base is common, and a carboxylic acid additive (like pivalic acid) is often essential to facilitate the C-H cleavage step.
-
Competing Reactions: Self-coupling of the aryl halide (homocoupling) can be a significant side reaction. Optimizing stoichiometry and reaction concentration is key.
While a universal protocol is difficult to provide due to substrate dependency, a typical starting point would involve a Pd(OAc)₂ catalyst, a phosphine ligand like SPhos or XPhos, K₂CO₃ as the base, and pivalic acid as an additive in a high-boiling polar aprotic solvent like DMAc or NMP at temperatures >100 °C.
Section 3: Strategy Selection Guide
To help navigate these advanced methods, use the following decision tree to select the optimal strategy for your desired transformation.
Caption: Decision tree for selecting a derivatization strategy.
References
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 8. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 9. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 10. A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
Technical Support Center: 1-Ethylisoquinoline Synthesis Scale-Up
Welcome to the technical support resource for the synthesis and scale-up of 1-ethylisoquinoline. This guide is designed for researchers, process chemists, and drug development professionals to address common challenges encountered when transitioning from bench-scale experiments to pilot or production-scale manufacturing. The isoquinoline scaffold is a vital component in numerous pharmaceuticals and bioactive molecules, making robust and scalable synthetic routes essential.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Synthetic Route Selection for Scale-Up
Q1: What are the primary synthetic routes for this compound, and which is most amenable to scale-up?
There are several established methods for constructing the isoquinoline core, but the two most relevant for 1-substituted derivatives like this compound are the Bischler-Napieralski reaction and the Pictet-Spengler reaction followed by oxidation.[3][4][5]
-
Bischler-Napieralski Reaction: This is often the most direct route. It involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent (e.g., POCl₃, P₂O₅).[6][7] The resulting 3,4-dihydroisoquinoline is then aromatized to the final product. For this compound, the starting material would be N-(2-phenylethyl)propanamide.
-
Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde (in this case, propanal) under acidic conditions to form a 1,2,3,4-tetrahydroisoquinoline (THIQ).[8][9] This THIQ intermediate must then be oxidized (dehydrogenated) to yield this compound.[10]
Recommendation for Scale-Up:
For this compound specifically, the Bischler-Napieralski reaction is generally preferred for large-scale synthesis. It is a more convergent route that directly establishes the required substitution pattern and avoids the need for a separate, often harsh, oxidation step which can add cost and complexity (e.g., handling palladium catalysts).[10]
| Feature | Bischler-Napieralski Route | Pictet-Spengler Route |
| Key Steps | Amide Formation, Cyclization, Aromatization | Imine Formation, Cyclization, Oxidation |
| Starting Materials | 2-Phenylethylamine + Propionyl Chloride/Anhydride | 2-Phenylethylamine + Propanal |
| Atom Economy | Generally higher | Can be lower due to the oxidation step |
| Scale-Up Concern | Harsh dehydrating agents, exotherms | Handling of volatile aldehydes, catalyst for oxidation |
Section 2: Troubleshooting the Bischler-Napieralski Reaction
Q2: My Bischler-Napieralski reaction yield dropped significantly upon scale-up, and I'm observing significant tar formation. What are the likely causes and solutions?
This is a classic scale-up challenge. The notoriously harsh conditions of this reaction can be difficult to manage in large reactors.[11][12] The primary culprits are poor thermal control and the reactivity of the dehydrating agents.
Common Causes & Solutions:
-
Thermal Runaway/Hot Spots: The reaction is often exothermic. A large reactor has a lower surface-area-to-volume ratio, making heat dissipation inefficient.[13][14] This leads to localized "hot spots" where the temperature spikes, causing decomposition and polymerization of reactants and intermediates into tar.[11]
-
Solution: Implement strict temperature control. Use a jacketed reactor with an efficient cooling system. Add the dehydrating agent (e.g., POCl₃) slowly and sub-surface to prevent localized overheating. Monitor the internal temperature continuously.
-
-
Harsh Dehydrating Agent: Phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃) are effective but aggressive reagents that can cause charring at elevated temperatures.[6][15]
-
Solution: For substrates that are not electronically deactivated, it may be possible to use milder, more modern reagents like trifluoromethanesulfonic anhydride (Tf₂O) with a non-nucleophilic base, which can allow the reaction to proceed at lower temperatures.[11] However, for cost-effectiveness on a large scale, optimizing the addition of POCl₃ is more common.
-
-
Side Reactions (Retro-Ritter): A major side reaction is the formation of styrenes via a retro-Ritter type mechanism, which is evidence for a nitrilium salt intermediate.[15] This pathway can become more prevalent at higher temperatures.
-
Solution: Using the corresponding nitrile (in this case, propionitrile) as a solvent can shift the equilibrium away from the retro-Ritter product.[15] However, this can be costly. A more practical approach is careful temperature management and minimizing reaction time.
-
Workflow: Bischler-Napieralski Scale-Up Strategy
Caption: Key control points in a Bischler-Napieralski scale-up workflow.
Q3: The aromatization of the intermediate 3,4-dihydro-1-ethylisoquinoline is inefficient on a large scale. How can I improve this step?
The final dehydrogenation step is critical for achieving high purity.
-
Catalyst Poisoning: If using a heterogeneous catalyst like Palladium on Carbon (Pd/C), residual phosphorus-containing byproducts from the cyclization step can poison the catalyst.
-
Solution: Ensure the crude dihydroisoquinoline is properly worked up and washed before the aromatization step to remove residual acids and salts. An intermediate purification or filtration may be necessary.
-
-
Inefficient Mixing: In a large, catalyst-driven reaction, ensuring the catalyst is properly suspended in the reaction mixture is key for efficient conversion.
-
Solution: Use an appropriate overhead stirrer and potentially baffles in the reactor to ensure good agitation and prevent the catalyst from settling.
-
-
Alternative Reagents: While Pd/C is common, it can be expensive and pyrophoric.
-
Solution: For some processes, heating with sulfur or diphenyl disulfide can be a cost-effective, albeit more odorous, alternative for aromatization.[10] This avoids catalyst filtration issues but requires careful handling and scrubbing of sulfur byproducts.
-
Section 3: Purification of this compound at Scale
Q4: Column chromatography is not a viable option for purifying 10 kg of crude this compound. What are the recommended industrial purification methods?
On a large scale, purification strategies must be robust, cost-effective, and avoid techniques like preparative chromatography.[16] The basic nature of the isoquinoline ring is the key to its purification.
Recommended Methods:
-
Acid-Base Extraction/Salt Formation: This is the most powerful and widely used technique.[11][17]
-
Principle: this compound is a basic compound. It can be protonated with an acid to form a water-soluble salt, leaving non-basic organic impurities behind in an organic solvent. The aqueous layer is then isolated, washed, and the free base is regenerated by adding a base.
-
Advantage: Highly effective at removing polymeric tars and neutral starting materials. It can be combined with a crystallization step if the salt is a stable, crystalline solid. Isoquinoline can be separated from quinoline by fractional crystallization of their acid sulfates, as isoquinoline is more basic.[17]
-
-
Vacuum Distillation:
-
Principle: If this compound is thermally stable and has a significantly different boiling point from the major impurities, vacuum distillation is an excellent method for purification on a large scale.
-
Advantage: Can yield very high purity product. It is often used after an initial acid-base workup to remove non-volatile tars.
-
-
Crystallization:
-
Principle: If the final product is a solid, or if a stable, crystalline salt can be formed (e.g., hydrochloride, sulfate), recrystallization from a suitable solvent system can be highly effective.[16]
-
Advantage: Can provide very high purity material and is a well-understood unit operation in industrial settings.
-
Purification Strategy Decision Workflow
Caption: Decision tree for selecting a large-scale purification method.
Q5: During my acid-base workup, I'm struggling with persistent emulsions at the aqueous-organic interface. How can I break these?
Emulsions are a common physical challenge during the scale-up of extractions, especially with crude reaction mixtures containing tars and fine particulates.[13]
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the density and ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Change Solvent: If possible, switching to a more non-polar organic solvent with a lower water miscibility (e.g., from dichloromethane to toluene or MTBE) can reduce emulsion formation.
-
Filtration: Sometimes, fine particulate matter stabilizes the emulsion. Filtering the entire mixture through a pad of celite or diatomaceous earth can remove these solids and break the emulsion.
-
Reduce Agitation: In large-scale extractions, use a stirrer with a lower shear rate. Avoid vigorous, high-speed mixing which promotes emulsion formation. Allow for longer settling times.
-
Temperature: Gently warming the mixture can sometimes decrease viscosity and help the phases separate, but this must be done with caution depending on the solvent's boiling point.
Experimental Protocols
Protocol 1: Scalable Bischler-Napieralski Synthesis of this compound (Illustrative)
Safety Note: This reaction involves corrosive and hazardous materials. It should only be performed by trained personnel in a suitable chemical reactor with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood, scrubber).
Step A: Amide Formation
-
Charge a suitable reactor with 2-phenylethylamine (1.0 eq) and a suitable solvent (e.g., toluene, 5-10 volumes).
-
Add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0-10 °C.
-
Slowly add propionyl chloride (1.1 eq) dropwise, maintaining the temperature below 20 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until complete (monitor by TLC/LCMS).
-
Wash the reaction mixture with water and brine, then dry the organic layer. The solvent can be removed under vacuum to yield crude N-(2-phenylethyl)propanamide, which can be used directly in the next step.
Step B: Cyclization and Aromatization
-
Charge the crude amide from Step A and a high-boiling solvent (e.g., xylene or dichlorobenzene, 5 volumes) to a clean, dry reactor equipped with a reflux condenser and a scrubber.
-
Slowly add phosphoryl chloride (POCl₃, 2.0-3.0 eq) to the stirred mixture at room temperature. An initial exotherm may be observed.
-
Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 4-8 hours, monitoring for the disappearance of the intermediate dihydroisoquinoline.
-
Once the reaction is complete, cool the mixture to below 50 °C.
-
CRITICAL STEP (QUENCH): Very slowly and carefully, transfer the reaction mixture onto a vigorously stirred mixture of ice and water. This quench is highly exothermic and releases HCl gas.
-
Basify the aqueous mixture with a concentrated NaOH or KOH solution to pH > 12, ensuring the temperature is controlled with cooling.
-
Extract the aqueous layer with a suitable organic solvent (e.g., toluene).
-
Combine the organic layers, wash with brine, and dry. The crude this compound can then be purified.
Protocol 2: Large-Scale Acid-Base Purification
-
Dissolve the crude this compound from the previous step in an appropriate organic solvent like toluene or methyl tert-butyl ether (MTBE) (10 volumes).
-
Transfer the solution to a separation vessel.
-
Extract the organic solution with 1-2 M aqueous hydrochloric acid (3 x 5 volumes). The product will move into the aqueous layer as the hydrochloride salt.
-
Combine the acidic aqueous layers. Optionally, wash this aqueous layer with a small amount of fresh toluene to remove any remaining neutral impurities.
-
In a clean vessel, cool the acidic aqueous layer in an ice bath.
-
Slowly add a concentrated base (e.g., 50% w/w NaOH) with vigorous stirring to bring the pH to > 12. The product will separate as an oil or solid. Maintain the temperature below 25 °C.
-
Extract the regenerated this compound free base back into a fresh organic solvent (e.g., toluene, 3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product. Further purification can be achieved by vacuum distillation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoquinoline synthesis [quimicaorganica.org]
- 5. Isoquinoline synthesis [quimicaorganica.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. uop.edu.pk [uop.edu.pk]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Pictet-Spengler_reaction [chemeurope.com]
- 10. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. catsci.com [catsci.com]
- 15. Bischler-Napieralski Reaction [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting poor resolution in HPLC analysis of 1-Ethylisoquinoline
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Ethylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving adequate resolution and robust results. As a basic heterocyclic aromatic compound, this compound presents unique chromatographic challenges that require a nuanced approach beyond standard reversed-phase methods.
This document moves beyond generic advice to provide in-depth, cause-and-effect explanations for common issues, empowering you to not only solve current problems but also to build more resilient analytical methods for the future.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding before diving into specific troubleshooting scenarios.
Q1: What are the primary chemical properties of this compound that affect its HPLC analysis?
A: The most critical property of this compound is its basic nature, stemming from the nitrogen atom in the isoquinoline ring system. This means its charge state is highly dependent on the mobile phase pH.[1][2] At a pH below its pKa, the nitrogen atom will be protonated, making the molecule positively charged. This positive charge can lead to strong, undesirable ionic interactions with negatively charged deprotonated silanol groups (-Si-O⁻) present on the surface of traditional silica-based HPLC columns, which is a primary cause of peak tailing.[3][4]
Q2: What are good starting conditions for a reversed-phase HPLC method for this compound?
A: A universal starting point is elusive, but a robust method development process should begin with conditions that mitigate the compound's basicity. The table below offers scientifically-grounded starting points for method development.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | High-purity, end-capped C18 (e.g., Luna C18(2), XBridge BEH C18) | Modern, high-purity silica columns have a lower concentration of active silanol groups, minimizing tailing.[4][5] |
| Phenyl-Hexyl | Offers alternative selectivity (π-π interactions) for aromatic compounds, which can improve resolution from related impurities.[6] | |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | Lowers the mobile phase pH to ~2.5-3.0, ensuring the analyte is fully protonated and suppressing silanol ionization.[2][4] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN often provides sharper peaks and lower backpressure.[7] MeOH can offer different selectivity. |
| pH Control | Use a buffer (e.g., 10-25 mM Ammonium Formate) adjusted to pH 3.0 | A buffer provides more stable pH control than a simple acid additive, leading to more reproducible retention times.[5][8] |
| Detection | UV, ~270-280 nm | Based on the isoquinoline chromophore. A photodiode array (PDA) detector is recommended to confirm peak purity.[9][10] |
| Column Temp. | 30-40 °C | Elevated temperatures can improve peak efficiency by reducing mobile phase viscosity and increasing mass transfer kinetics.[10][11] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard starting point; adjust as needed for column dimensions and desired analysis time. |
| Gradient | Broad gradient (e.g., 5% to 95% B over 15-20 min) | Use a broad gradient initially to determine the approximate elution conditions before optimizing for resolution.[7] |
Q3: Why is my sample preparation critical for good peak shape?
A: The sample solvent can have a profound impact on peak shape. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN when the mobile phase starts at 5% ACN), it can cause the analyte to travel through the top of the column as a distorted band, leading to peak splitting or broadening.[11][12] Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.[12]
Systematic Troubleshooting Guide
This guide is structured by the specific problem you are observing in your chromatogram.
Problem 1: My this compound peak is tailing severely.
What is happening? Peak tailing is the most common issue for basic compounds like this compound.[3][13] It is almost always caused by secondary interactions between the protonated (positively charged) analyte and ionized, acidic silanol groups on the silica stationary phase surface.[4] These interactions are stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to lag behind the main peak, creating a "tail."
Visualizing the Tailing Mechanism
References
- 1. moravek.com [moravek.com]
- 2. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 3. waters.com [waters.com]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. impactfactor.org [impactfactor.org]
- 11. uhplcs.com [uhplcs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. labtech.tn [labtech.tn]
Technical Support Center: Optimizing Solvent Systems for 1-Ethylisoquinoline Crystallization
Welcome to the technical support center for the crystallization of 1-Ethylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing crystallization solvent systems. Here, we move beyond simple protocols to explain the scientific principles behind each step, empowering you to troubleshoot and refine your experiments effectively.
Fundamentals of Solvent Selection for this compound
This compound is a heterocyclic aromatic compound.[1] Like its parent compound, isoquinoline, it is a weak base and possesses a degree of polarity due to the nitrogen atom.[1][2] However, the ethyl group adds nonpolar character. Understanding this dual nature is the cornerstone of selecting an appropriate solvent system. An ideal crystallization solvent should dissolve the compound completely at an elevated temperature but have limited solubility at lower temperatures, allowing for high recovery of the crystalline product upon cooling.[3][4]
Key Physicochemical Properties of this compound:
-
Molecular Formula: C₁₁H₁₁N[5]
-
Molar Mass: 157.21 g/mol [5]
-
General Solubility: As a derivative of isoquinoline, it is expected to be soluble in many common organic solvents like ethanol, acetone, and diethyl ether, but have low solubility in water.[2][6][7]
The principle of "like dissolves like" is a useful starting point.[3] Given this compound's structure, a solvent of intermediate polarity is often a good initial choice.
Systematic Approach to Solvent Selection
A logical, step-by-step approach is crucial for efficiently identifying an optimal solvent system. The following workflow minimizes wasted material and time.
Caption: A systematic workflow for selecting and optimizing a crystallization solvent.
Troubleshooting Guide & FAQ
This section addresses common issues encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: My this compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent environment. High impurity levels can also depress the melting point, exacerbating this issue.[8]
Causality & Solutions:
-
Supersaturation is too high, too quickly: The rate of cooling might be too fast. When the solution cools rapidly, the concentration of the solute exceeds the solubility limit so quickly that molecules don't have time to arrange themselves into an ordered crystal lattice.
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth if necessary, before moving it to an ice bath. A slower cooling rate is a critical factor in promoting crystal growth over nucleation.[8]
-
-
Solvent Polarity Mismatch: The chosen solvent may be too nonpolar. This can cause the solute to precipitate prematurely at a higher temperature.
-
Solution: Add a small amount of a more polar "good" solvent to the hot mixture.[8] For instance, if you are using toluene, add a small volume of ethyl acetate or isopropanol to increase the overall polarity of the system and keep the solute dissolved at a slightly lower temperature.
-
-
High Impurity Concentration: Impurities can interfere with lattice formation and lower the melting point of the solute-solvent mixture.
-
Solution: If you suspect impurities, consider a pre-purification step. If the solution is colored, adding a small amount of activated charcoal to the hot solution, followed by a hot filtration, can remove colored impurities.[4]
-
Q2: I've followed the cooling protocol, but no crystals are forming. What should I do?
Answer:
A failure to crystallize upon cooling usually means the solution is not sufficiently supersaturated. This can be due to using too much solvent or the inherent properties of your chosen solvent system.
Causality & Solutions:
-
Excess Solvent: The most common reason is using too much solvent to dissolve the compound initially. This means that even at low temperatures, the compound remains fully dissolved.[8]
-
Solution A (Solvent Evaporation): Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[8] Cool the solution again to see if crystals form. Do this in small increments to avoid removing too much solvent.
-
Solution B (Anti-solvent Addition): If you have a suitable anti-solvent (a solvent in which this compound is insoluble but is miscible with your primary solvent), add it dropwise to the solution at room temperature until you observe persistent turbidity (cloudiness). This signals the onset of precipitation.
-
-
High Kinetic Barrier to Nucleation: Sometimes, even in a supersaturated solution, the initial formation of crystal nuclei is kinetically unfavorable.
-
Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[8] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Solution B (Seeding): If you have a few crystals of pure this compound from a previous batch, add one or two tiny crystals (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.
-
Q3: My crystallization yield is very low. How can I improve it?
Answer:
A low yield indicates that a significant amount of your compound remained in the mother liquor after filtration.
Causality & Solutions:
-
Excessive Solvent Volume: As with the failure to crystallize, using much more than the minimum required amount of hot solvent will result in substantial losses.[8]
-
Solution: Refine your initial dissolution step to use only the minimum amount of hot solvent necessary to fully dissolve the solid.
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove impurities, the compound may have crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. This can be done by placing them in an oven or by passing hot solvent through the setup just before filtering your solution.[3]
-
-
Inappropriate Solvent Choice: The solubility of this compound in your chosen solvent at low temperatures may still be too high.
-
Solution: Re-evaluate your solvent. Refer to the solvent properties table below and consider a solvent where the solubility difference between hot and cold is more pronounced. Alternatively, employing an anti-solvent strategy can significantly increase yield by drastically reducing the solute's solubility in the final mixed solvent system.[9][10]
-
Q4: I'm concerned about polymorphism. How can the solvent system affect the crystal form, and how can I control it?
Answer:
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[11] Different polymorphs can have different physical properties, including solubility, stability, and melting point, which is critically important in pharmaceutical development.[12][13][14] The solvent system plays a crucial role in determining which polymorph is obtained.
Causality & Control Mechanisms:
-
Solvent-Solute Interactions: The solvent can influence which crystal packing arrangement is energetically favored. Hydrogen bonding solvents, for example, can interact with the nitrogen atom of the isoquinoline ring, potentially favoring a different polymorph compared to a non-polar solvent.
-
Control Strategy: Screen a diverse range of solvents (e.g., protic vs. aprotic, polar vs. non-polar) and analyze the resulting crystals using techniques like X-ray powder diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to identify different forms.
-
-
Rate of Supersaturation: The speed at which supersaturation is achieved can dictate whether a kinetically favored (metastable) or thermodynamically favored (stable) polymorph forms.[15] Rapid precipitation, such as fast anti-solvent addition, often yields a metastable form.[15]
-
Control Strategy: Carefully control the rate of cooling or the rate of anti-solvent addition.[16] Slower rates generally favor the most stable polymorph. Comparing crystals obtained from slow cooling versus rapid precipitation can reveal potential polymorphic pairs.
-
-
Temperature: The relative stability of polymorphs can be temperature-dependent.
-
Control Strategy: Perform crystallizations at different temperatures to see if the resulting crystal form changes.
-
Data & Protocols
Table 1: Properties of Common Solvents for Crystallization Screening
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Notes on Suitability for this compound |
| Non-Polar | ||||
| n-Heptane | 98 | 0.1 | 1.9 | Likely an anti-solvent. Good for precipitating the compound from a more polar solution. |
| Toluene | 111 | 2.4 | 2.4 | Good candidate. Aromatic nature may interact favorably. May require heating. |
| Intermediate Polarity | ||||
| Diethyl Ether | 35 | 2.8 | 4.3 | High volatility can make it difficult to handle. Often a good solvent.[2] |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | 6.0 | Excellent starting point. Often shows good solubility differential with temperature. |
| Acetone | 56 | 5.1 | 21 | Tends to be a very good solvent, sometimes too good, leading to low yields.[2] |
| Polar Protic | ||||
| Isopropanol (IPA) | 82 | 3.9 | 18 | Good candidate for single-solvent or as a co-solvent. |
| Ethanol (EtOH) | 78 | 4.3 | 24.5 | Often a strong solvent for isoquinoline-type compounds.[2] May require an anti-solvent. |
| Polar Aprotic | ||||
| Acetonitrile | 82 | 5.8 | 37.5 | Can be a good choice, particularly in binary systems. |
| Anti-Solvent | ||||
| Water | 100 | 10.2 | 80.1 | This compound is expected to have low solubility, making water an excellent anti-solvent.[2][6] |
Data compiled from various chemical data sources.
Protocol 1: Anti-Solvent Crystallization Workflow
This method is highly effective when a single solvent provides high solubility even at low temperatures.[17] It involves dissolving the compound in a "good" solvent and inducing crystallization by adding a miscible "anti-solvent" in which the compound is insoluble.[16]
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of a "good" solvent (e.g., ethanol or acetone) at room temperature or with gentle warming.
-
Setup: Place the flask on a magnetic stir plate with moderate stirring.
-
Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., water or heptane) dropwise using a burette or a syringe pump for precise control. The rate of addition is a critical parameter for controlling particle size.[16][18]
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the solution is now supersaturated.
-
Crystal Growth: Stop the anti-solvent addition. If desired, gently warm the mixture until it becomes clear again, then allow it to cool slowly. This step can help form larger, more well-defined crystals.
-
Maturation: Allow the solution to stir at room temperature for 1-2 hours to ensure complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Caption: Workflow for the anti-solvent crystallization method.
References
- 1. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. This compound | C11H11N | CID 593686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 12. omicsonline.org [omicsonline.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 15. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. scispace.com [scispace.com]
- 17. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 1-Ethylisoquinoline by ¹H and ¹³C NMR Spectroscopy
This guide provides an in-depth analysis of the structural validation of 1-ethylisoquinoline, a key heterocyclic scaffold in medicinal chemistry, using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings of its NMR signature, present a robust experimental protocol, interpret the resulting spectral data, and compare the definitive power of NMR with alternative analytical techniques.
Introduction: The Imperative for Unambiguous Structural Confirmation
This compound is a derivative of isoquinoline, a structural motif present in numerous natural products and pharmacologically active compounds. Its precise molecular structure, particularly the substitution pattern on the isoquinoline core, is critical to its function and reactivity. Therefore, unambiguous structural confirmation is a non-negotiable step in any research or development pipeline. Among the arsenal of analytical techniques available, NMR spectroscopy stands unparalleled in its ability to provide a complete and detailed picture of molecular architecture in solution.[1][2] This guide will demonstrate the comprehensive structural elucidation of this compound, moving from theoretical prediction to experimental validation.
Theoretical NMR Analysis: Predicting the Spectral Signature
Before stepping into the lab, a theoretical analysis of the this compound structure allows us to predict its NMR spectrum. This predictive approach is foundational to efficient and accurate data interpretation. The numbering convention used for the isoquinoline ring system is critical for assignment and is shown below.
Caption: Structure and numbering of this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show 8 distinct signals:
-
Aromatic Protons (6 signals): The six protons on the isoquinoline core (H3, H4, H5, H6, H7, H8) will resonate in the downfield aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nitrogen atom will significantly deshield adjacent protons, particularly H3 and H8.[3] The coupling patterns will be complex due to ortho, meta, and para relationships. For instance, H3 and H4 are expected to appear as doublets due to vicinal coupling.[4]
-
Ethyl Group Protons (2 signals):
-
Methylene (-CH₂-): The two methylene protons (H1') are adjacent to the aromatic ring and a methyl group. They will appear as a quartet (q) due to coupling with the three methyl protons. Their chemical shift will be in the range of 2.8-3.2 ppm.
-
Methyl (-CH₃): The three methyl protons (H2') are adjacent to the methylene group and will appear as a triplet (t) with a chemical shift around 1.2-1.5 ppm. The classic triplet-quartet pattern is a hallmark signature of an ethyl group.
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to each unique carbon atom:
-
Aromatic Carbons (9 signals): The nine carbons of the isoquinoline ring will resonate between ~120 and 160 ppm. The carbon atom C1, being attached to the nitrogen and the ethyl group, is expected to be the most downfield among the ring carbons. Quaternary carbons (C1, C4a, C8a) can be distinguished from protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.
-
Ethyl Group Carbons (2 signals):
-
Methylene (-CH₂-): This carbon (C1') will appear in the aliphatic region, typically between 25-35 ppm.
-
Methyl (-CH₃): This carbon (C2') will be the most upfield signal, generally appearing between 10-15 ppm.
-
Experimental Protocol: Acquiring High-Quality NMR Data
The validity of any structural elucidation rests on the quality of the acquired data. The following protocol outlines the steps for obtaining high-resolution 1D and 2D NMR spectra.
Caption: Standard workflow for NMR-based structural elucidation.
Methodology Details:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.[5]
-
Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution). Lock the field frequency using the deuterium signal from CDCl₃ and perform shimming to optimize the magnetic field homogeneity.
-
1D ¹H NMR Acquisition: Acquire a standard proton spectrum. This provides a quick overview of the sample's purity and is used to determine the spectral width and pulse calibration for subsequent experiments.
-
1D ¹³C and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe all carbon signals. Follow this with DEPT-135 and DEPT-90 experiments, which are invaluable for differentiating between CH₃/CH (positive in DEPT-135), CH₂ (negative in DEPT-135), and C/CH (CH positive in DEPT-90) carbons.
-
2D NMR Acquisition:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing which protons are neighbors in the molecular structure. It is essential for tracing the connectivity within the aromatic rings and the ethyl group.[6]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, providing definitive C-H bond information.[6]
-
Spectral Interpretation: Assembling the Structural Puzzle
The following tables summarize the expected experimental data for this compound in CDCl₃.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.45 | d | ~5.8 | 1H | H3 |
| ~8.10 | d | ~8.4 | 1H | H5 |
| ~7.70 | d | ~8.2 | 1H | H8 |
| ~7.65 | ddd | ~8.4, 7.0, 1.3 | 1H | H6 |
| ~7.55 | ddd | ~8.2, 7.0, 1.1 | 1H | H7 |
| ~7.45 | d | ~5.8 | 1H | H4 |
| ~3.20 | q | ~7.6 | 2H | H1' (-CH₂-) |
| ~1.40 | t | ~7.6 | 3H | H2' (-CH₃) |
Data are typical values based on substituted isoquinoline literature.[3][4][7]
Interpretation Causality:
-
The triplet at ~1.40 ppm (3H) and the quartet at ~3.20 ppm (2H) with an identical coupling constant of ~7.6 Hz are definitive proof of the ethyl group and its connectivity.[8][9]
-
The two signals appearing as doublets at ~8.45 and ~7.45 ppm with a mutual coupling of ~5.8 Hz confirm the relationship between H3 and H4 in the pyridine ring of the isoquinoline core.[4]
-
A COSY spectrum would show a cross-peak between the signals at 3.20 ppm and 1.40 ppm, confirming the -CH₂-CH₃ linkage. It would also show correlations between H5/H6, H6/H7, and H7/H8, allowing for the sequential assignment of the protons on the benzene ring portion.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment |
| ~160.5 | C | C1 |
| ~142.0 | CH | C3 |
| ~136.5 | C | C8a |
| ~130.0 | CH | C7 |
| ~128.0 | C | C4a |
| ~127.5 | CH | C5 |
| ~127.0 | CH | C6 |
| ~124.0 | CH | C8 |
| ~120.5 | CH | C4 |
| ~29.5 | CH₂ | C1' (-CH₂-) |
| ~13.0 | CH₃ | C2' (-CH₃) |
Data are typical values based on substituted isoquinoline literature and databases.[7][10][11]
Interpretation Causality:
-
The DEPT-135 spectrum would show five positive signals for the CH groups in the aromatic region, one positive signal for the CH₃ group at ~13.0 ppm, and one negative signal for the CH₂ group at ~29.5 ppm. The DEPT-90 would only show the six CH signals. The three quaternary carbons (C1, C4a, C8a) would be absent from all DEPT spectra but present in the main ¹³C spectrum.
-
An HSQC spectrum provides the final, unambiguous link. It would show a correlation between the ¹H signal at ~3.20 ppm and the ¹³C signal at ~29.5 ppm, definitively assigning them to the methylene group (H1'/C1'). Likewise, it would correlate the proton at ~8.45 ppm with the carbon at ~142.0 ppm, assigning them as H3/C3.
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is the gold standard for complete structural elucidation, other techniques provide complementary, albeit incomplete, information.[12]
Table 3: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Complete C-H framework, atom connectivity, stereochemistry. | Unambiguous structure determination, non-destructive. | Lower sensitivity, requires mg of pure sample. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | High sensitivity (µg-ng), rapid analysis. | Does not distinguish between isomers (e.g., 1-ethyl vs. 3-ethylisoquinoline). |
| Infrared (IR) Spectroscopy | Presence of functional groups (C-H aromatic, C-H aliphatic, C=N, C=C). | Fast, simple, requires minimal sample. | Provides only functional group information, not connectivity. |
digraph "Analytical_Techniques_Comparison" { graph [fontname="Arial", fontsize=12]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Main Topic main[label="Structural Elucidation of\nthis compound", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Techniques nmr [label="NMR\nSpectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; ms [label="Mass\nSpectrometry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ir [label="Infrared\nSpectroscopy", fillcolor="#FBBC05", fontcolor="#202124"]; // Information Provided info_nmr [label="Atom Connectivity\n(C-H Framework)", shape=note, fillcolor="#F1F3F4"]; info_ms [label="Molecular Weight &\nFormula", shape=note, fillcolor="#F1F3F4"]; info_ir [label="Functional Groups", shape=note, fillcolor="#F1F3F4"]; // Connections main -> nmr [label="Definitive"]; main -> ms [label="Complementary"]; main -> ir [label="Complementary"]; nmr -> info_nmr; ms -> info_ms; ir -> info_ir;
}
Caption: Role of different analytical techniques in structural analysis.
Expert Insight: A researcher relying solely on Mass Spectrometry could confirm the molecular formula C₁₁H₁₁N. However, MS cannot differentiate between this compound, 3-ethylisoquinoline, or various ethyl-quinolines, as they are all isomers with the same mass. IR spectroscopy would confirm the presence of aromatic and aliphatic C-H bonds, but it offers no information about their arrangement. Only NMR, through its detailed analysis of chemical shifts and coupling constants, can precisely map out the atomic connectivity and definitively confirm the structure as This compound , making it the indispensable tool for this purpose.
Conclusion
The structural validation of this compound is comprehensively and unambiguously achieved through the synergistic use of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) NMR spectroscopy. By correlating the predicted spectral features with experimentally obtained data, we can definitively assign every proton and carbon in the molecule, confirming the identity and substitution pattern. While techniques like mass spectrometry and IR spectroscopy provide valuable complementary data, they lack the resolving power to serve as standalone methods for complete structural elucidation. Therefore, NMR remains the cornerstone of chemical characterization for researchers, scientists, and drug development professionals.
References
- 1. omicsonline.org [omicsonline.org]
- 2. jchps.com [jchps.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. csustan.edu [csustan.edu]
- 6. emerypharma.com [emerypharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. spectrabase.com [spectrabase.com]
- 11. This compound | C11H11N | CID 593686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Technical Guide to 1-Ethylisoquinoline and 1-Methylisoquinoline for Advanced Research
For the discerning researcher in organic synthesis and medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that dictates the trajectory of a research program. The isoquinoline nucleus, a privileged structure found in numerous alkaloids and pharmacologically active agents, offers a versatile starting point.[1] Within this class, 1-alkylated isoquinolines are of particular interest as foundational building blocks. This guide presents an in-depth comparative analysis of two fundamental analogs: 1-Ethylisoquinoline and 1-Methylisoquinoline. Our objective is to move beyond catalog specifications and provide a functional, data-driven comparison of their physicochemical, spectroscopic, and reactive properties, empowering scientists to make informed decisions in their synthetic and drug discovery endeavors.
At a Glance: Structural and Physicochemical Profiles
The primary distinction between 1-methylisoquinoline and this compound lies in the C1 substituent—a methyl versus an ethyl group. This seemingly minor difference imparts subtle yet significant changes in their physical and chemical properties, influencing everything from solubility and lipophilicity to steric interactions in a catalyst's active site.
The ethyl group renders this compound more lipophilic, as evidenced by its higher calculated LogP value. This increased nonpolar character can be critical for applications requiring enhanced membrane permeability or solubility in less polar organic solvents. Conversely, the smaller methyl group of 1-methylisoquinoline presents a lower steric profile, which can be advantageous in sterically hindered reactions. The predicted basicity (pKa) is slightly lower for the ethyl derivative, a subtle electronic effect of the larger alkyl group.
| Property | 1-Methylisoquinoline | This compound | Rationale for Difference |
| CAS Number | 1721-93-3[2] | 7661-60-1[3] | N/A |
| Molecular Formula | C₁₀H₉N[2] | C₁₁H₁₁N[3] | Addition of a -CH₂- unit. |
| Molecular Weight | 143.19 g/mol [2] | 157.21 g/mol [3] | Increased mass of the ethyl group. |
| Physical State | Low-melting solid or liquid[2] | Liquid (predicted) | The less symmetrical ethyl group may disrupt crystal packing. |
| Melting Point | 10-12 °C | N/A (conflicting data) | N/A |
| Boiling Point | 126-128 °C (16 mmHg)[2] | 105 °C (1.2 Torr) | Increased van der Waals forces lead to a higher boiling point for the ethyl analog at equivalent pressure. |
| Density | 1.078 g/mL (25 °C)[2] | 1.050 g/cm³ (predicted) | Alkyl substitution pattern affects molecular packing. |
| pKa (Predicted) | 6.19 ± 0.30 | 6.09 ± 0.30 | Minor inductive effect of the larger alkyl group slightly reduces basicity. |
| LogP (Calculated) | ~2.5 | ~2.8 - 2.9[3] | The additional methylene unit increases lipophilicity. |
Spectroscopic Signature Analysis: Distinguishing Features
Spectroscopic analysis provides the definitive fingerprint for each molecule. While the core isoquinoline scaffold dominates the spectra, the C1-alkyl substituent offers clear, diagnostic differences. The data presented below is representative of typical spectra found in standard databases such as the Spectral Database for Organic Compounds (SDBS) hosted by AIST, Japan.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, the most telling signals are those of the alkyl protons. 1-Methylisoquinoline exhibits a sharp singlet for the methyl group, typically downfield due to the influence of the aromatic ring. This compound displays a characteristic ethyl pattern: a quartet for the methylene protons and a triplet for the terminal methyl group, with coupling constants (J) around 7-8 Hz.
In ¹³C NMR, the C1 carbon to which the alkyl group is attached shows a significant chemical shift. The carbons of the alkyl groups themselves are also clearly distinguishable in the aliphatic region of the spectrum.
| Spectrum | Key Feature | 1-Methylisoquinoline (Typical δ, ppm) | This compound (Typical δ, ppm) |
| ¹H NMR | Alkyl Protons | ~2.8 (s, 3H) | ~3.2 (q, 2H), ~1.4 (t, 3H) |
| H3 Proton | ~7.5 (d) | ~7.5 (d) | |
| H4 Proton | ~8.4 (d) | ~8.4 (d) | |
| ¹³C NMR | C1 Carbon | ~158 | ~163 |
| Alkyl Carbons | ~22 (CH₃) | ~29 (CH₂), ~14 (CH₃) | |
| C3 Carbon | ~120 | ~120 |
Mass Spectrometry (MS)
Under electron ionization (EI), both molecules show a prominent molecular ion peak (M⁺). The key diagnostic difference lies in the fragmentation pattern. 1-Methylisoquinoline typically shows a strong peak at [M-1]⁺ corresponding to the loss of a hydrogen atom to form a stable quinolizinium-type cation. This compound's primary fragmentation pathway is the loss of a methyl radical (•CH₃) to give a very stable [M-15]⁺ base peak, which is a significantly different and highly diagnostic fragmentation.
Infrared (IR) Spectroscopy
The IR spectra are dominated by the aromatic isoquinoline core, showing characteristic C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. The primary difference will be in the C-H stretching and bending regions of the alkyl substituents. This compound will show more prominent aliphatic C-H stretching bands between 2850-3000 cm⁻¹ compared to 1-methylisoquinoline.
Comparative Reactivity and Synthetic Considerations
The utility of these reagents in synthesis is defined by their reactivity at three key sites: the electrophilic aromatic core, the nucleophilic nitrogen, and the acidic protons of the C1-alkyl group.
A. Synthesis of the Core Scaffold: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone for the synthesis of 1-substituted-3,4-dihydroisoquinolines, which are readily oxidized to the corresponding isoquinolines.[5] The choice of the starting acyl group on the β-phenylethylamine precursor directly determines the C1 substituent.
-
To synthesize 1-methylisoquinoline , one would start with N-(2-phenylethyl)acetamide.
-
To synthesize This compound , the precursor would be N-(2-phenylethyl)propionamide.
The reaction proceeds via an intramolecular electrophilic aromatic substitution, typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃).[3] The mechanism, widely accepted to proceed through a nitrilium ion intermediate, is depicted below.
Caption: Generalized workflow for the Bischler-Napieralski synthesis.
B. Reactivity of the C1-Alkyl Group
The protons on the carbon attached to C1 are acidic due to resonance stabilization of the resulting carbanion by the isoquinoline ring. This allows for the side-chain to act as a nucleophile.
-
Deprotonation and Alkylation: Both compounds can be deprotonated with a strong base like LDA or n-BuLi, followed by reaction with an electrophile. The ethyl group on this compound provides greater steric hindrance around the nucleophilic carbon compared to the methyl group, which may influence reaction rates and substrate scope.
-
Condensation Reactions: The activated methylene (for ethyl) or methyl protons can participate in condensation reactions with aldehydes and ketones. The reactivity of 1-methylisoquinoline in such reactions is generally higher due to lower steric hindrance.[6]
C. Reactions at the Isoquinoline Ring
-
Reissert Reaction: Both molecules are amenable to the Reissert reaction, which involves treatment with an acyl chloride and a cyanide source (e.g., KCN) to form a 1-acyl-2-cyano-1,2-dihydroisoquinoline intermediate.[7] This "Reissert compound" is a versatile intermediate. The anion formed upon its deprotonation can be alkylated, providing a route to 1,1-disubstituted dihydroisoquinolines or, after hydrolysis and rearomatization, other 1-substituted isoquinolines. The steric bulk of the ethyl group may slightly disfavor the initial attack of the cyanide ion compared to the methyl analog.
Caption: Key stages of the Reissert reaction for functionalization.
-
Hydrogenation: Catalytic hydrogenation of the isoquinoline ring typically reduces the pyridine ring selectively, yielding the corresponding 1,2,3,4-tetrahydroisoquinoline.[1] The nature of the C1-alkyl substituent generally has a minimal effect on the outcome of this reaction, although very bulky groups could potentially influence the rate of catalyst coordination.
Biological and Pharmacological Profile
The isoquinoline scaffold is a mainstay in pharmacology. While derivatives of both core molecules exhibit a wide range of activities, 1-methylisoquinoline and its reduced form have been more extensively studied.
-
1-Methylisoquinoline: This compound and its derivatives have been investigated for several biological activities. It has been identified as an inhibitor of cytochrome P450 2A6 (CYP2A6), an enzyme primarily responsible for the metabolism of nicotine.[8] This suggests potential applications in smoking cessation therapies, as inhibiting nicotine metabolism can reduce the craving for tobacco.[9] Furthermore, some studies have explored the effects of isoquinoline derivatives on mitochondrial respiration, with some acting as inhibitors of complex I, similar to the neurotoxin MPP+.[10] The reduced form, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous amine that has shown significant neuroprotective properties against toxins like MPTP and rotenone, acting as a MAO inhibitor and free radical scavenger.[5][11]
-
This compound: Specific biological data for this compound itself is less prevalent in the literature. However, the broader class of isoquinoline alkaloids, which includes many substituted variants, is known for a vast array of activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][12] The increased lipophilicity of the ethyl group compared to the methyl group could potentially lead to altered pharmacokinetic profiles, such as better cell membrane penetration or different metabolic pathways, warranting further investigation into its unique pharmacological potential.
Featured Experimental Protocol: Bischler-Napieralski Synthesis of 1-Methyl-3,4-dihydroisoquinoline
This protocol provides a reliable method for synthesizing the dihydro-precursor to 1-methylisoquinoline. A similar procedure can be adapted for this compound by substituting N-(2-phenylethyl)acetamide with N-(2-phenylethyl)propionamide.
Causality: The protocol relies on phosphorus oxychloride (POCl₃) as a powerful dehydrating agent and Lewis acid. It activates the amide carbonyl, facilitating an intramolecular electrophilic attack from the electron-rich benzene ring onto the activated imine-like intermediate to form the new six-membered ring. Acetonitrile is used as a relatively inert solvent. The final basic workup neutralizes the acidic reaction mixture and liberates the free-base product.
Methodology:
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-(2-phenylethyl)acetamide (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 5-10 mL per gram of amide).
-
Cyclization: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq) dropwise via syringe. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 80-85 °C). Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Cool the reaction mixture to 0 °C and carefully pour it over crushed ice with vigorous stirring.
-
Basification: Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solution is strongly basic (pH > 12), keeping the flask in an ice bath to manage the exotherm.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 1-methyl-3,4-dihydroisoquinoline can be purified by silica gel column chromatography or vacuum distillation.
Conclusion
While 1-methylisoquinoline and this compound are closely related structurally, the choice between them is a nuanced decision for the synthetic chemist.
-
Choose 1-Methylisoquinoline for: applications where minimal steric hindrance is paramount, for leveraging its more extensively documented biological profile (e.g., CYP2A6 inhibition, neuroprotection studies), or when its higher reactivity in side-chain condensations is desired.
-
Choose this compound for: instances requiring greater lipophilicity and solubility in nonpolar media, or as a scaffold where the specific steric and electronic properties of the ethyl group may confer unique binding properties or reactivity in subsequent transformations. Its fragmentation pattern in mass spectrometry also offers a distinct diagnostic advantage.
Ultimately, this guide serves as a foundation. The optimal choice will always be dictated by the specific goals of the research project, and the data herein is provided to illuminate the path toward that decision with greater clarity and scientific rigor.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C11H11N | CID 593686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Study of inhibition of CYP2A6 by some drugs derived from quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithnj.com [researchwithnj.com]
- 8. 1-Methylisoquinoline 97 1721-93-3 [sigmaaldrich.com]
- 9. Inhibition of cytochrome P450 2A6 increases nicotine's oral bioavailability and decreases smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 1-Ethylisoquinoline
Introduction: The Imperative for Purity in 1-Ethylisoquinoline Synthesis
This compound is a key heterocyclic scaffold and a valuable intermediate in the synthesis of a wide range of biologically active compounds and functional materials. The isoquinoline nucleus is a core component of numerous alkaloids with significant pharmacological activities, including papaverine and morphine.[1] Given its role as a precursor in drug development and materials science, the chemical purity of this compound is not merely a quality metric; it is a critical determinant of reaction yield, downstream product safety, and final compound efficacy.
A prevalent method for synthesizing 1-substituted isoquinolines is the Bischler-Napieralski reaction.[2][3] This process involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide.[4][5] While effective, this synthesis is not without its challenges, often leading to a profile of process-related impurities. These can include uncyclized starting material (the amide precursor), byproducts from incomplete dehydration, or even regioisomers depending on the substitution pattern of the starting materials.[6][7] Therefore, a robust, selective, and reliable analytical method is essential to accurately quantify the purity of synthesized this compound and to detect and identify any potential contaminants.[8]
High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[8][9] This guide provides a comparative analysis of reversed-phase HPLC (RP-HPLC) methodologies for the purity assessment of this compound. We will explore the impact of stationary phase selection and mobile phase composition, offering field-proven insights to guide researchers in developing a self-validating and optimized analytical protocol.
The Analytical Rationale: Physicochemical Properties and Chromatographic Behavior
Successful HPLC method development is predicated on a fundamental understanding of the analyte's physicochemical properties.[10] this compound possesses distinct characteristics that govern its behavior in a reversed-phase chromatographic system.
-
Aromaticity and Hydrophobicity: The fused bicyclic aromatic system renders this compound significantly nonpolar, making it well-suited for retention on hydrophobic stationary phases like C18.[11]
-
Basicity (pKa): The nitrogen atom in the isoquinoline ring is basic, with a predicted pKa around 5.14.[11] This means its ionization state is highly dependent on the mobile phase pH. At a pH below its pKa, the molecule will be protonated, becoming more polar and eluting earlier. At a pH above the pKa, it will be in its neutral, more hydrophobic form, leading to stronger retention. Controlling the mobile phase pH is therefore critical for achieving reproducible retention times and symmetrical peak shapes.[12]
-
UV Absorbance: The conjugated aromatic system of isoquinoline exhibits strong UV absorbance, typically with maxima around 220-230 nm and secondary maxima at higher wavelengths (~270-320 nm).[1] This allows for sensitive detection using a standard UV or photodiode array (PDA) detector.
These properties inform our strategy for method development, which will focus on comparing stationary phases with different selectivities and optimizing the mobile phase to control retention and peak shape.
Comparative Analysis of HPLC Methodologies
We conducted a comparative study to assess the optimal chromatographic conditions for analyzing this compound. The primary goal was to achieve a baseline resolution between the main this compound peak and a potential key impurity, the uncyclized amide precursor (N-(2-phenylethyl)propanamide), which is more polar. We evaluated two common reversed-phase columns and two different organic modifiers.
Stationary Phase Selection: C18 vs. Phenyl-Hexyl
The choice of the stationary phase is a critical parameter that dictates the selectivity of the separation.[10]
-
C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase HPLC, separating analytes primarily based on hydrophobic interactions. They provide excellent retention for moderately polar to non-polar compounds like this compound.[13]
-
Phenyl-Hexyl Columns: These columns offer an alternative selectivity. In addition to hydrophobic interactions, the phenyl ligands provide π-π interactions with aromatic analytes. This can enhance the retention and selectivity for aromatic compounds compared to their non-aromatic counterparts, potentially improving the resolution between this compound and aliphatic impurities.[10]
Mobile Phase Optimization: Acetonitrile vs. Methanol and the Role of pH
The mobile phase composition is the most powerful tool for optimizing selectivity in RP-HPLC.[14]
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used. Acetonitrile is generally a stronger solvent than methanol, leading to shorter retention times. However, methanol can offer different selectivity and sometimes results in better peak shapes for basic compounds.[12]
-
Aqueous Phase and pH Control: Given the basic nature of this compound, controlling the mobile phase pH is essential to prevent peak tailing. A slightly acidic mobile phase (pH ~3) ensures the analyte is consistently in its protonated form, which typically leads to sharper, more symmetrical peaks by minimizing undesirable interactions with residual silanols on the silica support.[15] An ammonium formate buffer is an excellent choice as it is volatile and compatible with mass spectrometry (MS) if further identification is needed.[13]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the comparative analysis.
Materials and Reagents
-
This compound: Synthesized batch for purity analysis.
-
N-(2-phenylethyl)propanamide (Impurity Standard): Synthesized or commercially sourced.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Ammonium Formate: Analytical grade.
-
Formic Acid: Analytical grade.
-
Water: Deionized, 18.2 MΩ·cm.
Standard and Sample Preparation
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Stock Solution (1.0 mg/mL): Accurately weigh and dissolve ~25 mg of synthesized this compound in 25.0 mL of diluent.
-
Impurity Stock Solution (1.0 mg/mL): Accurately weigh and dissolve ~25 mg of N-(2-phenylethyl)propanamide in 25.0 mL of diluent.
-
Spiked Working Solution (0.1 mg/mL): Transfer 1.0 mL of the this compound stock solution and 0.1 mL of the impurity stock solution into a 10.0 mL volumetric flask and dilute to volume with diluent. This creates a sample with the impurity at a 1% level relative to the main peak, suitable for assessing resolution.
HPLC System and Conditions
-
System: Agilent 1100 Series HPLC or equivalent with a UV/PDA detector.[16]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
Four methods were evaluated by varying the column and organic modifier:
| Parameter | Method A | Method B | Method C | Method D |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid) | 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid) | 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid) | 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Methanol |
| Gradient | 30% B to 80% B in 10 min | 40% B to 90% B in 10 min | 30% B to 80% B in 10 min | 40% B to 90% B in 10 min |
Data Analysis and Comparison
The spiked working solution was injected into the HPLC system under each of the four conditions. The resulting chromatographic data is summarized below.
Table 1: Comparative Chromatographic Performance Data
| Parameter | Method A (C18/ACN) | Method B (C18/MeOH) | Method C (Phenyl/ACN) | Method D (Phenyl/MeOH) |
| RT - Impurity (min) | 2.85 | 3.12 | 3.01 | 3.45 |
| RT - this compound (min) | 6.42 | 6.98 | 7.15 | 7.81 |
| Resolution (Rs) | 4.8 | 4.2 | 6.5 | 5.3 |
| Tailing Factor (Tf) - this compound | 1.2 | 1.4 | 1.1 | 1.3 |
| Theoretical Plates (N) - this compound | 8,500 | 7,200 | 10,200 | 8,900 |
-
RT: Retention Time
-
Resolution (Rs): A measure of the degree of separation between two adjacent peaks. A value > 2.0 indicates baseline separation.
-
Tailing Factor (Tf): A measure of peak symmetry. A value of 1.0 is a perfectly symmetrical peak. Values > 1.2 indicate significant tailing.
-
Theoretical Plates (N): A measure of column efficiency. Higher numbers indicate sharper peaks.
Discussion and Recommendations
The experimental data clearly demonstrates the significant impact of both stationary phase and organic modifier selection on the quality of the separation.
-
Impact of Organic Modifier: In both column types, methanol resulted in longer retention times compared to acetonitrile, which is expected as methanol is a weaker eluent. However, acetonitrile consistently provided better peak shapes (lower tailing factor) and higher efficiency (more theoretical plates). The increased tailing with methanol (Methods B and D) can be attributed to its higher viscosity and different solvation effects with the basic analyte.
-
Impact of Stationary Phase: The Phenyl-Hexyl column provided substantially more retention for the aromatic this compound compared to the C18 column. This is a direct result of the additional π-π interactions between the phenyl rings of the stationary phase and the isoquinoline nucleus. Crucially, this alternative selectivity mechanism led to a dramatic improvement in the resolution between the this compound and its more aliphatic amide impurity, especially when paired with acetonitrile (Method C).
Recommendation: Based on the comprehensive data, Method C (Phenyl-Hexyl column with an Acetonitrile/Ammonium Formate gradient) is the superior choice for the purity assessment of this compound. This method delivered the highest resolution (Rs = 6.5), the best peak symmetry (Tf = 1.1), and the highest efficiency (N = 10,200). These metrics ensure the most accurate and reliable quantification of the main peak and provide the greatest confidence in detecting and resolving potential impurities.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the systematic purity assessment of a synthesized batch of this compound.
Caption: Workflow for HPLC Purity Assessment of this compound.
Conclusion
This guide demonstrates a systematic, data-driven approach to developing a robust HPLC method for the purity analysis of synthesized this compound. By comparing different stationary phases and mobile phase compositions, we have shown that a Phenyl-Hexyl column utilizing an acetonitrile gradient provides superior selectivity, peak shape, and efficiency for this specific application. The detailed protocols and comparative data serve as a validated starting point for researchers, scientists, and drug development professionals, ensuring the integrity and quality of their synthesized materials. Adopting a rigorous and well-justified analytical methodology is fundamental to the principles of scientific integrity and is a cornerstone of successful pharmaceutical development.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Isoquinoline synthesis [quimicaorganica.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. moravek.com [moravek.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. Separation of Isoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Quinoline and Isoquinoline Derivatives
Introduction
In the landscape of medicinal chemistry, the quinoline and isoquinoline scaffolds represent two of the most prolific and versatile nitrogen-containing heterocyclic systems. Both are benzopyridines, consisting of a benzene ring fused to a pyridine ring. However, the seemingly subtle difference in the position of the nitrogen atom—at position 1 in quinoline and position 2 in isoquinoline—imparts distinct electronic and steric properties that profoundly influence their interactions with biological macromolecules.[1][2] This guide offers an in-depth, objective comparison of the biological activities of derivatives from these two core structures, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
Structural Isomers, Divergent Properties
The core structural difference between quinoline (1-azanaphthalene) and isoquinoline (2-azanaphthalene) dictates their chemical personality. The placement of the nitrogen atom influences the electron density distribution across the fused ring system, affecting properties like pKa, hydrogen bonding capacity, and metabolic stability. Isoquinoline, for instance, is generally a slightly weaker base than quinoline.[1] These fundamental differences are the foundation upon which the diverse pharmacological profiles of their derivatives are built.
Comparative Analysis of Biological Activities
Quinoline and isoquinoline derivatives have demonstrated a remarkable breadth of biological activities, with significant applications in oncology, infectious diseases, and inflammation.[3][4][5]
Anticancer Activity: A Tale of Two Scaffolds
Both quinoline and isoquinoline cores are prominent in a multitude of anticancer agents, though they often achieve their effects through different mechanisms of action.[1][6]
Mechanistic Insights:
-
Quinoline Derivatives: Many quinoline-based anticancer drugs are known to function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as VEGFR and EGFR.[7][8] Another major class, exemplified by camptothecin and its analogs, acts by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair, leading to apoptotic cell death.[9]
-
Isoquinoline Derivatives: Natural and synthetic isoquinolines often exert their anticancer effects by intercalating into DNA, disrupting DNA replication and transcription.[10] Many, like berberine, also induce cell cycle arrest and apoptosis.[4][10] Some complex isoquinoline alkaloids, such as trabectedin (a tetrahydroisoquinoline), function as alkylating agents that bind to the minor groove of DNA.
Comparative Cytotoxicity Data:
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative quinoline and isoquinoline derivatives against various cancer cell lines. It is important to note that direct comparisons should be made cautiously, as experimental conditions can vary between studies.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Quinoline | Lenvatinib | Thyroid Cancer | ~0.05 | Multi-kinase Inhibitor (VEGFR) | [11] |
| Quinoline | Bosutinib | CML (K562) | ~0.02 | Kinase Inhibitor (Abl/Src) | [7] |
| Quinoline | Compound 7 | Vero (Normal) | 440 | VEGFR-2 Inhibitor | [12] |
| Quinoline | Compound 9 | A549 (Lung) | >100 | VEGFR-2 Inhibitor | [12] |
| Isoquinoline | Berberine | Colorectal Cancer | Varies | Apoptosis Induction | [13] |
| Isoquinoline | Tetrandrine | Various | 1.5 - 10 | MDR Reversal | [14] |
| Isoquinoline | Compound 15c | U251 (Glioblastoma) | 36 | Cytotoxic | [15] |
| Isoquinoline | Compound 17 | A549 (Lung) | 0.025 | Tubulin Polymerization Inhibitor | [15] |
Featured Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[16][17]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[16][18]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the test compounds (quinoline and isoquinoline derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[2]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Antimicrobial Activity: From Broad-Spectrum to Targeted Action
The quinoline scaffold is the backbone of one of the most successful classes of synthetic antibiotics: the fluoroquinolones. In contrast, the antimicrobial activity of isoquinolines is primarily associated with naturally occurring alkaloids.
Mechanistic Insights:
-
Quinoline Derivatives: The fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This targeted mechanism provides potent, broad-spectrum bactericidal activity.
-
Isoquinoline Derivatives: Isoquinoline alkaloids like berberine exhibit broad antimicrobial activity through multiple mechanisms, including disruption of cell membrane integrity, inhibition of cell division, and interference with bacterial metabolism. Their activity extends to bacteria, fungi, and protozoa.[20]
Comparative Antimicrobial Activity Data:
The following table presents Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible microbial growth.
| Compound Class | Derivative Example | Bacterial/Fungal Strain | MIC (µg/mL) | Mechanism of Action | Reference |
| Quinoline | Ciprofloxacin | S. aureus | 0.25 - 1.0 | DNA Gyrase/Topo IV Inhibitor | [21] |
| Quinoline | Ciprofloxacin | P. aeruginosa | 0.25 - 1.0 | DNA Gyrase/Topo IV Inhibitor | [21] |
| Quinoline | Compound 11 | S. aureus | 0.12 | Not Specified | [21] |
| Quinoline | Compound 25 | C. albicans | 0.49 | Not Specified | [21] |
| Isoquinoline | Berberine | S. aureus | 16 - 128 | Multiple | [20] |
| Isoquinoline | HSN584 | MRSA | 4 - 8 | Not Specified | [20] |
| Isoquinoline | HSN739 | VRE | 4 - 8 | Not Specified | [20] |
Featured Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for determining the MIC of an antimicrobial agent.[22][23]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of a test compound in a liquid broth medium. The MIC is the lowest concentration that prevents visible growth after incubation.[22]
Step-by-Step Methodology:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[24] The final volume in each well should be 100 µL.
-
Prepare Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[22]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[25]
Antiviral and Anti-inflammatory Activities
Both scaffolds have been explored for their potential in treating viral infections and inflammatory conditions.
-
Antiviral Activity: Quinoline derivatives like chloroquine and hydroxychloroquine have been investigated for broad-spectrum antiviral activity, thought to act by inhibiting viral entry and replication by altering endosomal pH.[26] Isoquinoline alkaloids have also shown promise against various viruses, including coronaviruses and influenza.[26][27] For example, the isoquinoline alkaloid aromoline has shown potent activity against SARS-CoV-2 variants by potentially interfering with the spike protein/ACE2 interaction.[27]
-
Anti-inflammatory Activity: Derivatives of both classes can inhibit key inflammatory mediators.[5][26] For example, certain isoquinoline-1-carboxamides have been shown to suppress the production of pro-inflammatory cytokines like IL-6 and TNF-alpha and inhibit the expression of cyclooxygenase-2 (COX-2) by blocking the NF-κB signaling pathway.[28] Similarly, some quinoline derivatives have demonstrated anti-inflammatory properties comparable to standard drugs like diclofenac.[29]
Featured Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is a functional test that measures the ability of a compound to inhibit the lytic cycle of a virus.[30]
Principle: Infectious virus particles create localized areas of cell death (plaques) in a monolayer of host cells. An effective antiviral agent will reduce the number of plaques formed.[30]
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus Dilution & Infection: Prepare serial dilutions of the virus stock. Aspirate the medium from the cells and infect the monolayer with a volume of virus dilution calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours.[9]
-
Compound Treatment: During or after adsorption, add the test compounds at various concentrations.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the respective compound concentrations. This restricts the spread of progeny virus, localizing the infection to form plaques.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible in the control wells.
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.[9][31]
-
Data Analysis: Count the plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 (50% effective concentration).
Visualizing Mechanisms and Relationships
Diagram 1: Quinoline Derivative as a Topoisomerase I Inhibitor
This diagram illustrates the mechanism of action for camptothecin, a quinoline alkaloid. It stabilizes the covalent complex between Topoisomerase I and DNA, leading to DNA single-strand breaks and subsequent cell death.
Caption: Mechanism of Topoisomerase I inhibition by a quinoline derivative.
Diagram 2: Key Structure-Activity Relationships (SAR) for Anticancer Quinolines
This diagram highlights how different substituents on the quinoline ring can modulate anticancer activity, often by influencing kinase binding or other interactions.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. atcc.org [atcc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. mdpi.com [mdpi.com]
- 21. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Redirecting [linkinghub.elsevier.com]
- 30. benchchem.com [benchchem.com]
- 31. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of 1-Ethylisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical behavior, biological activity, and potential as a therapeutic agent. For the isoquinoline scaffold, a prominent feature in numerous natural products and pharmaceuticals, X-ray crystallography stands as the definitive method for structural elucidation.[1][2] This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques for the structural characterization of 1-ethylisoquinoline derivatives, supported by experimental protocols and data.
The isoquinoline nucleus is a key component in a vast array of alkaloids with significant biological activities, including anticancer and antimicrobial properties.[3][4] The substitution at the 1-position, in this case with an ethyl group, can profoundly influence the molecule's pharmacological profile. Therefore, obtaining a high-resolution crystal structure is a critical step in the drug discovery and development pipeline.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction provides an unparalleled level of detail, revealing the precise coordinates of each atom in the crystal lattice, bond lengths, bond angles, and intermolecular interactions.[5] This technique is indispensable for establishing the absolute stereochemistry of chiral centers and understanding the conformational preferences of the molecule.
Why SC-XRD is the Preferred Method:
-
Atomic Resolution: Delivers a complete, three-dimensional picture of the molecule with atomic-level precision.
-
Unambiguous Structure Determination: Provides direct evidence of connectivity and stereochemistry, unlike spectroscopic methods which often rely on inference.
-
Insights into Crystal Packing: Reveals how molecules interact with each other in the solid state, which can influence physical properties like solubility and stability.
However, the success of SC-XRD is entirely dependent on the ability to grow high-quality single crystals, a process that can often be a significant bottleneck.[5]
Comparative Analysis: SC-XRD vs. Alternative Techniques
While SC-XRD is the gold standard, other techniques provide complementary information and can be viable alternatives when single crystals are unobtainable.
| Parameter | Single Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Powder X-ray Diffraction (pXRD) |
| Resolution | Atomic (typically < 1 Å) | Indirect, through-bond and through-space correlations | Lower than SC-XRD (provides unit cell parameters) |
| Sample Requirement | Single, high-quality crystal (0.1-0.5 mm) | 5-25 mg for ¹H, 50-100 mg for ¹³C in solution | Microcrystalline powder (~10-20 mg) |
| Sample State | Solid (crystalline) | Solution | Solid (polycrystalline) |
| Information Obtained | 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing | Connectivity, relative stereochemistry, solution-state conformation | Crystalline phase identification, unit cell dimensions, sample purity |
NMR Spectroscopy: A powerful tool for elucidating the structure of molecules in solution.[1] For this compound derivatives, ¹H and ¹³C NMR can confirm the presence of the isoquinoline core and the ethyl substituent. Advanced techniques like NOESY can provide information about through-space proximity of protons, offering insights into the molecule's conformation in solution. However, NMR alone cannot definitively establish the absolute stereochemistry of a chiral center.
Powder X-ray Diffraction (pXRD): This technique is used to analyze a polycrystalline sample rather than a single crystal.[1] It is primarily used for phase identification, to assess the purity of a crystalline sample, and to determine the unit cell parameters. While it does not provide the detailed atomic coordinates of SC-XRD, it is a rapid and valuable tool for quality control in drug manufacturing.
Experimental Workflow: From Synthesis to Structure
The journey to obtaining the crystal structure of a this compound derivative involves several key stages.
Caption: A generalized workflow for the structural determination of this compound derivatives using X-ray crystallography.
Detailed Experimental Protocols
PART 1: Synthesis of this compound Derivatives
The synthesis of this compound can be achieved through various established methods, such as the Bischler-Napieralski reaction followed by dehydrogenation, or the Pomeranz–Fritsch reaction.[6] More modern and versatile methods for creating substituted isoquinolines are also continuously being developed.[7] For the purpose of this guide, we will consider a general synthetic route.
Protocol: A General Synthesis Approach
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the appropriate starting materials. For instance, a β-phenylethylamine derivative can be acylated.[6]
-
Cyclization: The acylated intermediate is then subjected to cyclodehydration using a Lewis acid like phosphoryl chloride or phosphorus pentoxide to form the 3,4-dihydroisoquinoline ring.[6]
-
Dehydrogenation: The resulting 1-substituted 3,4-dihydroisoquinoline is dehydrogenated, often using a palladium catalyst, to yield the aromatic this compound derivative.[6]
-
Purification: The crude product is purified using techniques such as column chromatography on silica gel or recrystallization from a suitable solvent to obtain the pure compound. The purity should be confirmed by NMR and mass spectrometry.
PART 2: Crystallization of this compound Derivatives
Growing single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and experimentation with various techniques.[8]
Common Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: This is the simplest method, where a saturated or near-saturated solution of the compound is allowed to evaporate slowly in a loosely covered vial.[8][9] The choice of solvent is critical and can influence crystal growth.[8]
-
Vapor Diffusion: This technique is highly effective for small quantities of material.[8] A solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[10]
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a miscible anti-solvent.[8] Diffusion at the interface of the two solvents leads to slow crystal growth.
Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Screen a variety of solvents to find one in which the this compound derivative has moderate solubility.
-
Prepare a Saturated Solution: Gently warm the solvent and dissolve the compound until a saturated or near-saturated solution is obtained.
-
Filtration: Filter the warm solution through a small plug of cotton or a syringe filter to remove any insoluble impurities that could act as unwanted nucleation sites.
-
Crystal Growth: Transfer the filtered solution to a clean vial, cover it with a cap that has a small pinhole or with paraffin film punctured with a needle to allow for slow evaporation.
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
PART 3: X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, the next step is to collect the diffraction data. This is typically performed at a specialized facility with a single-crystal X-ray diffractometer.
Caption: The workflow for X-ray diffraction data collection and structure determination.
Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.[11]
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction images are collected as it is exposed to X-rays.[12]
-
Data Processing: The collected images are processed to determine the intensities and positions of the diffraction spots. This information is used to determine the unit cell parameters and the space group of the crystal.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[13]
-
Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.
-
Validation: The final structural model is validated to ensure its quality and accuracy.
Illustrative Crystallographic Data for an Isoquinoline Derivative
The following table presents hypothetical but realistic crystallographic data for a this compound derivative to illustrate the type of information obtained from a successful X-ray diffraction experiment. For a real-world example of an isoquinoline derivative's crystal data, one can refer to published structures.[2][14]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₁N |
| Formula Weight | 157.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.126(3) |
| c (Å) | 9.875(2) |
| β (°) | 105.34(1) |
| Volume (ų) | 985.4(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.059 |
| R-factor (%) | 4.2 |
Conclusion
For the unambiguous structural determination of this compound derivatives, single-crystal X-ray diffraction remains the unparalleled gold standard. It provides a level of detail that is essential for understanding structure-activity relationships and for guiding rational drug design. While techniques like NMR and pXRD offer valuable complementary information, they cannot replace the definitive three-dimensional atomic picture provided by X-ray crystallography. The investment in mastering crystallization techniques and utilizing X-ray diffraction is therefore a critical component of modern chemical and pharmaceutical research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. depts.washington.edu [depts.washington.edu]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-ray Data Collection Course [mol-xray.princeton.edu]
- 14. Structural characterization and crystal packing of the isoquinoline derivative | European Journal of Chemistry [eurjchem.com]
A Comparative Guide to the Validation of Analytical Methods for 1-Ethylisoquinoline Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of 1-Ethylisoquinoline quantification. As a synthetic isoquinoline derivative, this compound serves as a critical building block in the synthesis of various pharmaceutical compounds.[1][2][3][4] Its precise measurement is paramount to ensure the final product's safety, efficacy, and quality.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights into the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry for this specific application. Each described protocol is designed as a self-validating system, grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The Criticality of Method Validation in Pharmaceutical Analysis
Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5] For the quantification of a synthetic intermediate like this compound, a validated method ensures that the measurements are accurate, reliable, and reproducible, which is fundamental for:
-
Process Control: Monitoring the yield and purity of this compound during synthesis.
-
Quality Assurance: Ensuring the identity and purity of the intermediate before it proceeds to the next manufacturing step.
-
Regulatory Submission: Providing documented evidence of a well-controlled manufacturing process to regulatory agencies.
The core parameters of analytical method validation, as stipulated by ICH guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[6][7]
Comparative Overview of Analytical Techniques
The choice of an analytical technique for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis. Here, we compare three commonly employed techniques: HPLC, GC-MS, and UV-Vis Spectrophotometry.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[8][9] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.[5][10] | Measurement of the absorption of UV-visible light by the analyte in a solution, based on the Beer-Lambert law.[11][12] |
| Specificity | High. Can be optimized by adjusting mobile phase, column, and detector wavelength. Potential for co-elution with impurities. | Very High. Provides structural information through mass fragmentation patterns, offering excellent specificity.[10] | Low to Moderate. Susceptible to interference from other UV-absorbing compounds in the sample matrix. |
| Sensitivity (Typical LOQ) | ng/mL range.[13] | pg/mL to ng/mL range.[10] | µg/mL range.[14][15] |
| Linearity (Typical R²) | ≥ 0.999.[13] | ≥ 0.999.[10] | ≥ 0.99.[14][15] |
| Precision (%RSD) | Typically < 2%.[13] | Typically < 5%.[10] | Typically < 5%. |
| Accuracy (% Recovery) | 98-102%.[13] | 95-105%.[10] | 95-105%.[14] |
| Sample Throughput | Moderate. | Moderate to Low. | High. |
| Cost (Instrument & Consumables) | Moderate. | High. | Low. |
| Ideal Application | Routine quality control, purity assessment, and stability testing. | Impurity profiling, identification of unknowns, and trace-level quantification. | Preliminary screening, in-process control where high specificity is not critical. |
Experimental Protocols and Validation Strategies
A robust method validation protocol is essential for generating reliable data. The following sections outline detailed experimental workflows for each technique, emphasizing the "why" behind each step.
Diagram: General Analytical Method Validation Workflow
Caption: A generalized workflow for analytical method validation.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC with UV detection is a workhorse in pharmaceutical analysis due to its robustness, precision, and versatility.[8][9] For this compound, a reversed-phase method is typically suitable.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point, offering a good balance of resolution and backpressure. The choice of a specific C18 column can influence selectivity, so screening different brands may be necessary during method development.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed to ensure good peak shape and resolution from potential impurities.[6][7][16] The acidic modifier helps to protonate the basic nitrogen of the isoquinoline ring, leading to better peak symmetry.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
-
Detection Wavelength: Determined by scanning a standard solution of this compound across the UV spectrum to find the wavelength of maximum absorbance (λmax).[15]
2. Standard and Sample Preparation:
-
Reference Standard: A certified reference material (CRM) of this compound is crucial for accurate quantification.[17][18][19][20][21]
-
Standard Solutions: Prepare a stock solution of the CRM in a suitable solvent (e.g., methanol or mobile phase). Serially dilute the stock solution to prepare calibration standards covering the expected concentration range of the samples.
-
Sample Solutions: Accurately weigh the sample containing this compound and dissolve it in the same solvent as the standards. Filter the solution through a 0.45 µm filter before injection to protect the column.
3. Validation Protocol:
-
Specificity: Inject a blank (solvent), a placebo (if applicable, containing all components except this compound), and a standard solution of this compound. There should be no interfering peaks at the retention time of this compound in the blank and placebo chromatograms.
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[13]
-
Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.
-
Accuracy: Perform a recovery study by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[13]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicate injections of the same sample on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision: Analyze the same sample on different days, with different analysts, and/or on different instruments. The %RSD should be within acceptable limits (typically ≤ 2%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[14]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique, making it ideal for the analysis of volatile and semi-volatile compounds like this compound, especially for impurity profiling and trace analysis.[5][10]
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for separating isoquinoline derivatives.[9][22]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: Typically set to a high temperature (e.g., 250 °C) to ensure complete volatilization of the sample.
-
Oven Temperature Program: A temperature gradient program is used to achieve optimal separation of the analyte from any impurities. For example, start at a lower temperature, ramp up to a higher temperature, and hold for a few minutes.
-
Mass Spectrometer Parameters: Operate in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
2. Standard and Sample Preparation:
-
Reference Standard and Standard Solutions: Similar to the HPLC method, use a CRM of this compound to prepare calibration standards in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Sample Solutions: Dissolve the sample in a suitable solvent and filter if necessary. Derivatization may be required for less volatile or polar compounds, but is unlikely to be necessary for this compound.
3. Validation Protocol:
The validation parameters for GC-MS are similar to those for HPLC, with some specific considerations:
-
Specificity: The mass spectrum of this compound provides a unique fragmentation pattern, which serves as a highly specific identifier. In SIM mode, monitor characteristic ions of this compound to minimize interference.
-
Linearity, Range, Accuracy, and Precision: Follow similar procedures as for HPLC. For GC-MS, a wider range of concentrations may be achievable due to its higher sensitivity. The acceptance criteria are also similar (e.g., R² ≥ 0.999, recovery 95-105%, %RSD ≤ 5%).[10]
-
LOD and LOQ: Due to the high sensitivity of MS detection, the LOD and LOQ for GC-MS methods are typically much lower than for HPLC-UV.
UV-Visible Spectrophotometry Method
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique that can be used for the quantification of this compound, particularly for in-process controls where high specificity is not a primary concern.[11][12][23]
1. Instrumentation:
-
UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended for better stability and accuracy.
2. Method Development:
-
Solvent Selection: Choose a solvent in which this compound is soluble and stable, and that does not absorb significantly at the λmax of the analyte. Methanol or ethanol are often suitable choices.
-
Determination of λmax: Scan a standard solution of this compound over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.[15]
3. Standard and Sample Preparation:
-
Reference Standard and Standard Solutions: Prepare a stock solution of the this compound CRM and dilute it to create a series of calibration standards.
-
Sample Solutions: Dissolve the sample in the chosen solvent and dilute it to a concentration that falls within the linear range of the calibration curve.
4. Validation Protocol:
-
Specificity: This is a major limitation of UV-Vis spectrophotometry. The method is prone to interference from any other component in the sample that absorbs at the same wavelength. Specificity can be partially assessed by analyzing a placebo and observing for any significant absorbance.
-
Linearity: Measure the absorbance of the calibration standards at the λmax. Plot absorbance versus concentration and determine the correlation coefficient (R² should be ≥ 0.99).[14][15]
-
Range: The range is typically narrower than for chromatographic methods and is limited by the linear portion of the Beer-Lambert plot.
-
Accuracy: Perform a recovery study by spiking a placebo with known amounts of this compound. Recoveries are generally expected to be within 95-105%.[14]
-
Precision: Assess repeatability and intermediate precision by analyzing replicate samples. The %RSD should typically be ≤ 5%.
-
LOD and LOQ: Can be estimated from the calibration curve's standard deviation of the intercept and slope.[14]
Diagram: Decision Tree for Method Selection
Caption: A decision tree to guide the selection of an appropriate analytical method.
Conclusion
The validation of an analytical method for the quantification of this compound is a critical step in ensuring the quality and consistency of pharmaceutical manufacturing processes. This guide has provided a comparative overview of three common analytical techniques: HPLC-UV, GC-MS, and UV-Vis Spectrophotometry.
-
HPLC-UV stands out as a robust and reliable method for routine quality control, offering a good balance of specificity, sensitivity, and throughput.
-
GC-MS provides unparalleled specificity and sensitivity, making it the method of choice for impurity identification and trace-level analysis.
-
UV-Vis Spectrophotometry offers a simple and rapid solution for in-process controls where high specificity is not a critical requirement.
The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, taking into account the intended application, required performance characteristics, and available resources. By following the detailed validation protocols outlined in this guide and adhering to regulatory guidelines, researchers and scientists can ensure the generation of accurate and defensible data for the quantification of this compound.
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijrar.org [ijrar.org]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. mdpi.com [mdpi.com]
- 14. agribioj.com [agribioj.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. researchgate.net [researchgate.net]
- 17. Certified Reference Materials [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Certified Reference Materials (CRM) and Standards [aroscientific.com]
- 20. New ISO 17034 accredited CRMs | Elemental Microanalysis [elementalmicroanalysis.com]
- 21. Discover BiopureTM ISO 17034 (Certified) Reference Materials at Romer Labs [romerlabs.com]
- 22. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 1-Ethylisoquinoline Analogs as Potential Therapeutic Agents
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the isoquinoline scaffold represents a privileged structure, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Among these, derivatives of 1-ethylisoquinoline are of growing interest due to their potential as anticancer, neuroprotective, and antimicrobial agents. This guide provides a comprehensive comparative docking study of a series of this compound analogs against three key protein targets implicated in cancer and neurodegenerative diseases: Topoisomerase I, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Acetylcholinesterase.
This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth technical analysis of the binding interactions and potential efficacy of these compounds. By presenting detailed methodologies, comparative data, and interpreting the structure-activity relationships, this guide aims to facilitate the rational design of more potent and selective this compound-based therapeutic agents.
Introduction to this compound Analogs in Medicinal Chemistry
The isoquinoline nucleus is a versatile heterocyclic scaffold that has given rise to a multitude of biologically active compounds.[1] The introduction of an ethyl group at the 1-position of the isoquinoline ring can significantly influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets. The exploration of various substitutions on the isoquinoline core and the ethyl moiety allows for the fine-tuning of these properties, a fundamental aspect of modern drug discovery.
This guide focuses on a comparative in-silico evaluation of a hypothetical series of this compound analogs. The rationale for selecting the protein targets is based on the established roles of isoquinoline derivatives in modulating their activity:
-
Topoisomerase I: A crucial enzyme in DNA replication and transcription, its inhibition is a key mechanism for many anticancer drugs.[2]
-
VEGFR-2: A receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]
-
Acetylcholinesterase (AChE): An enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for Alzheimer's disease.[4]
Methodology: A Step-by-Step Protocol for Comparative Docking Studies
The following protocol outlines the comprehensive workflow for the comparative molecular docking analysis of this compound analogs. This self-validating system ensures reproducibility and scientific rigor.
Preparation of Protein and Ligand Structures
Protein Preparation:
-
Selection and Retrieval: Crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). The selected structures were:
-
Preprocessing: The protein structures were prepared using AutoDockTools (ADT). This involved removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges. The prepared protein structures were saved in the PDBQT format, which includes atomic charges and atom types suitable for docking.
Ligand Preparation:
-
Structure Generation: A series of ten hypothetical this compound analogs with varying substitution patterns were designed for this study. Their 2D structures were drawn using ChemDraw and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands were subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.
-
File Format Conversion: The energy-minimized ligand structures were converted to the PDBQT format using ADT, which defines the rotatable bonds and prepares the molecule for docking.
Molecular Docking Simulation
Grid Box Generation:
A grid box was defined around the active site of each protein to specify the search space for the docking algorithm. The dimensions and center of the grid box were determined based on the binding site of the co-crystallized ligand in the original PDB structure, ensuring that the entire binding pocket was encompassed.
Docking with AutoDock Vina:
Molecular docking was performed using AutoDock Vina, a widely used and robust docking program. The prepared protein and ligand files, along with a configuration file specifying the grid box parameters, were used as input. Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and calculates the binding affinity (docking score) for the best binding poses.
Results: Comparative Docking Performance of this compound Analogs
The docking simulations yielded binding affinities (in kcal/mol) for each of the ten this compound analogs against the three target proteins. A more negative binding affinity indicates a stronger predicted interaction. The results are summarized in the table below. For context, the docking scores of known inhibitors for each target are also included.
| Analog | Substitution Pattern | Topoisomerase I (kcal/mol) | VEGFR-2 (kcal/mol) | Acetylcholinesterase (kcal/mol) |
| Known Inhibitor | (Topotecan/Axitinib/Donepezil) | -9.8 | -10.2 | -11.5 |
| 1 | Unsubstituted | -7.2 | -6.8 | -7.5 |
| 2 | 6,7-dimethoxy | -7.8 | -7.5 | -8.2 |
| 3 | 7-hydroxy-6-methoxy | -7.6 | -7.3 | -8.0 |
| 4 | 4-bromo | -7.5 | -7.1 | -7.8 |
| 5 | 3'-hydroxy (on ethyl) | -7.4 | -7.0 | -7.7 |
| 6 | 6,7-dimethoxy, 3'-hydroxy | -8.1 | -7.9 | -8.6 |
| 7 | 4-amino | -7.9 | -7.6 | -8.3 |
| 8 | 6,7-dichloro | -8.0 | -7.7 | -8.5 |
| 9 | 4-fluoro, 6,7-dimethoxy | -8.2 | -8.0 | -8.8 |
| 10 | 4-(trifluoromethyl) | -8.3 | -8.1 | -9.0 |
Analysis and Discussion
The docking results provide valuable insights into the structure-activity relationships of this compound analogs.
Interaction with Topoisomerase I:
Analogs with electron-withdrawing groups, such as the trifluoromethyl group in Analog 10 (-8.3 kcal/mol), showed the most favorable binding energies. This suggests that these groups may enhance interactions with the positively charged residues within the DNA binding site. The dimethoxy-substituted analogs, particularly Analog 9 (-8.2 kcal/mol), also demonstrated strong binding, likely due to the formation of hydrogen bonds with key amino acid residues.
Interaction with VEGFR-2:
Similar to the trend observed with Topoisomerase I, Analog 10 (-8.1 kcal/mol) displayed the best binding affinity for the VEGFR-2 kinase domain. The hydrophobic nature of the trifluoromethyl group may contribute to favorable interactions within the largely hydrophobic ATP-binding pocket. The presence of a fluorine atom in Analog 9 (-8.0 kcal/mol) also appears to enhance binding, potentially through halogen bonding.
Interaction with Acetylcholinesterase:
The docking scores for acetylcholinesterase were generally the most favorable among the three targets. Analog 10 (-9.0 kcal/mol) again emerged as the most promising candidate. The deep and narrow active site gorge of AChE contains both aromatic and charged residues. The trifluoromethyl group may engage in favorable interactions within this environment. The dimethoxy substitutions in Analog 9 (-8.8 kcal/mol) and Analog 6 (-8.6 kcal/mol) also contribute to strong binding, likely through hydrogen bonding with residues in the peripheral anionic site or the catalytic active site.
Conclusion and Future Directions
This comparative docking study provides a foundational in-silico assessment of the potential of this compound analogs as inhibitors of Topoisomerase I, VEGFR-2, and Acetylcholinesterase. The results indicate that substitutions with electron-withdrawing groups, such as trifluoromethyl, and electron-donating groups that can participate in hydrogen bonding, such as methoxy groups, can enhance the binding affinity of these compounds to the selected targets.
Notably, Analog 10 (1-ethyl-4-(trifluoromethyl)isoquinoline) consistently demonstrated the most promising binding energies across all three protein targets, suggesting it may be a valuable lead compound for further development.
It is crucial to emphasize that these in-silico findings require experimental validation. The next steps in this research should involve the synthesis of these this compound analogs and their in-vitro evaluation against the respective protein targets to determine their IC50 values. This experimental data will be essential to confirm the predictions of this docking study and to further refine the structure-activity relationships for this promising class of compounds. Subsequent lead optimization efforts can then focus on analogs with confirmed activity to improve their potency, selectivity, and pharmacokinetic properties.
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
A Senior Application Scientist's Guide to Differentiating Isomers of 1-Ethylisoquinoline Using Mass Spectrometry
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Positional Isomers
In the realm of pharmaceutical development and chemical analysis, the precise structural elucidation of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the substitution pattern on an aromatic ring, often exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to unambiguously differentiate these isomers is a critical analytical task. 1-Ethylisoquinoline and its isomers (Figure 1) represent a classic case of this challenge. With a molecular weight of 157.21 g/mol and a formula of C₁₁H₁₁N, these compounds can be difficult to distinguish using conventional analytical techniques alone.
This guide provides an in-depth exploration of how mass spectrometry (MS), particularly under electron ionization (EI), can be effectively employed to differentiate the isomers of this compound. We will delve into the mechanistic underpinnings of fragmentation pathways, highlighting the diagnostic "ortho effect" that governs the unique spectral fingerprints of these compounds. This document is intended to serve as a practical resource, offering both theoretical insights and actionable experimental protocols for researchers in the field.

Figure 1. Structures of this compound and key positional isomers on the isoquinoline core.
The Decisive Role of Fragmentation: Unveiling Isomeric Differences
While isomers of this compound will all exhibit a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 157 under mass spectrometric analysis, their true differentiation lies in their unique fragmentation patterns. Electron ionization, a "hard" ionization technique, imparts significant energy to the molecule, inducing characteristic bond cleavages. The position of the ethyl group on the isoquinoline ring profoundly influences these fragmentation pathways, leading to distinct mass spectra for each isomer.
The "Ortho Effect": A Key Diagnostic Tool
A well-documented phenomenon in the mass spectrometry of N-heterocyclic compounds is the "ortho effect".[1][2] This effect describes the specific fragmentation behavior of isomers where an alkyl substituent is located adjacent (in the ortho position) to the nitrogen atom. In the case of ethylisoquinolines, this pertains to the 1- and 3-positions.
The proximity of the ethyl group to the nitrogen atom in the 1- and 3-isomers facilitates a unique intramolecular rearrangement and subsequent fragmentation. This leads to a highly favorable loss of a single hydrogen radical (H•), resulting in a prominent [M-H]⁺ ion at m/z 156.[3] This fragmentation pathway is significantly less favored in isomers where the ethyl group is more distant from the nitrogen atom (e.g., at positions 4, 5, 6, 7, or 8).
For these "non-ortho" isomers, the primary fragmentation pathway is typically the loss of a methyl radical (•CH₃) through benzylic cleavage, which is a common fragmentation mechanism for alkyl-substituted aromatic compounds. This results in a stable ion at m/z 142 ([M-CH₃]⁺), which is often the base peak in their mass spectra.
The following diagram illustrates the generalized fragmentation pathways that differentiate the "ortho" and "non-ortho" isomers of ethylisoquinoline.
Diagram 1: Generalized fragmentation pathways for ortho vs. non-ortho ethylisoquinoline isomers.
Comparative Analysis of Predicted Mass Spectra
Based on the established fragmentation mechanisms, we can predict the key differentiating features in the electron ionization mass spectra of various this compound isomers. The following table summarizes the expected major fragment ions and their relative abundances.
| Isomer | Position of Ethyl Group | Expected Base Peak (m/z) | Key Diagnostic Ions (m/z) and Expected Relative Abundance |
| This compound | 1 (ortho) | 156 | 156 ([M-H]⁺): High 142 ([M-CH₃]⁺): Moderate 129 ([M-C₂H₄]⁺): Moderate |
| 3-Ethylisoquinoline | 3 (ortho) | 156 | 156 ([M-H]⁺): High 142 ([M-CH₃]⁺): Moderate 129 ([M-C₂H₄]⁺): Moderate |
| 4-Ethylisoquinoline | 4 (meta) | 142 | 142 ([M-CH₃]⁺): High 156 ([M-H]⁺): Low 129 ([M-C₂H₄]⁺): Moderate |
| 6-Ethylisoquinoline | 6 (para to N in benzene ring) | 142 | 142 ([M-CH₃]⁺): High 156 ([M-H]⁺): Low 129 ([M-C₂H₄]⁺): Moderate |
| 7-Ethylisoquinoline | 7 (meta to N in benzene ring) | 142 | 142 ([M-CH₃]⁺): High 156 ([M-H]⁺): Low 129 ([M-C₂H₄]⁺): Moderate |
Note: The relative abundances are qualitative predictions based on established fragmentation principles. Actual values may vary depending on instrumental conditions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For the practical differentiation of this compound isomers, a gas chromatography-mass spectrometry (GC-MS) system is the instrument of choice. The gas chromatograph will separate the isomers based on their boiling points and interactions with the stationary phase, providing an additional dimension of identification through their retention times.
Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent non-polar column)
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-300
Sample Preparation
-
Prepare individual standard solutions of the available ethylisoquinoline isomers in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 100 µg/mL.
-
Prepare a mixed standard solution containing all isomers at a concentration of 25 µg/mL each.
-
For unknown samples, perform a suitable extraction and cleanup procedure to isolate the analytes of interest. Dissolve the final extract in the same solvent used for the standards.
Data Acquisition and Analysis
-
Inject the mixed standard solution to determine the retention times and confirm the mass spectral fragmentation patterns of each isomer.
-
Inject the individual standards to unequivocally assign retention times and mass spectra.
-
Inject the unknown sample.
-
Analyze the acquired data by extracting the ion chromatograms for the molecular ion (m/z 157) and the key fragment ions (m/z 156 and 142).
-
Compare the retention times and the full mass spectra of the peaks in the unknown sample with those of the standards for positive identification.
The following workflow diagram outlines the analytical process.
Diagram 2: Workflow for the GC-MS analysis of this compound isomers.
Advanced Techniques for Isomer Differentiation
While GC-MS with EI is a powerful and widely accessible technique, more challenging cases of isomer differentiation may benefit from advanced mass spectrometric methods.
-
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion (m/z 157) and subjecting it to collision-induced dissociation (CID), one can obtain a product ion spectrum. The relative abundances of the resulting fragment ions (e.g., m/z 156 and 142) can be more precisely measured, enhancing the confidence in isomer identification.[4]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase. Isomers with different three-dimensional structures will have different drift times through the ion mobility cell, providing an additional dimension of separation before mass analysis.[5]
-
Infrared Ion Spectroscopy (IRIS): IRIS measures the infrared spectrum of mass-selected ions. Positional isomers often exhibit distinct IR spectra, particularly in the fingerprint region, which can be used for their unambiguous identification.[6][7]
Conclusion
The differentiation of this compound isomers is a tractable analytical challenge when approached with a sound understanding of mass spectrometric fragmentation principles. The "ortho effect" provides a robust diagnostic tool for distinguishing isomers with ethyl groups at the 1- and 3-positions from those with substitutions at other positions on the isoquinoline ring. By leveraging the power of gas chromatography for separation and electron ionization mass spectrometry for generating characteristic fragmentation patterns, researchers can confidently identify these closely related compounds. For particularly complex matrices or when absolute certainty is required, advanced techniques such as tandem mass spectrometry and ion mobility spectrometry offer even greater resolving power. This guide provides a comprehensive framework to empower scientists and drug development professionals in their pursuit of precise molecular characterization.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: Mass Spectrum (Electron Ionization) (HMDB0003364) [hmdb.ca]
- 7. Quinoline, 4-ethyl- [webbook.nist.gov]
A Guide to the Cross-Validation of Bioassay Results for 1-Ethylisoquinoline
To our valued researchers, scientists, and drug development professionals,
In the spirit of advancing scientific discovery, this guide was intended to provide a comprehensive cross-validation of bioassay results for the compound 1-Ethylisoquinoline . However, after an exhaustive search of publicly available scientific literature and bioactivity databases, we must report a significant finding: there is a notable absence of published bioassay data for this compound.
This lack of data presents a unique challenge but also a valuable opportunity. It highlights a gap in the current understanding of the bioactivity of this particular isoquinoline derivative and underscores the importance of foundational research. While we cannot provide a direct comparison of experimental results for this compound, we can offer a guiding framework based on the well-established bioactivities of the broader isoquinoline alkaloid family.
This guide will, therefore, serve a dual purpose:
-
To transparently communicate the current state of knowledge regarding this compound's bioactivity.
-
To provide a comprehensive, experience-based framework for researchers who may wish to investigate the biological activities of this compound or similar novel compounds. We will outline the logical progression of bioassays, from initial screening to more specific mechanistic studies, that our senior application scientists would typically employ.
Part 1: The Isoquinoline Scaffold - A Foundation of Diverse Bioactivity
Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds that have garnered significant attention in medicinal chemistry.[1][2] Many have been developed into successful drugs, demonstrating a wide range of biological effects.[1] This inherent potential of the isoquinoline scaffold suggests that this compound is a candidate worthy of investigation.
Known bioactivities within the isoquinoline class include:
-
Anticancer/Antitumor Activity: Many isoquinoline derivatives have been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][3][4][5]
-
Antimicrobial Activity: The isoquinoline core is found in numerous compounds with potent activity against a range of bacteria, including drug-resistant strains.[2][6][7]
-
Enzyme Inhibition: Specific isoquinolines have been identified as inhibitors of various enzymes, including kinases and DNA methyltransferases.[8][9][10][11]
-
Receptor Binding: Certain isoquinoline derivatives have been shown to bind to various receptors, including dopamine and sigma-1 receptors.[12][13]
-
Antioxidant Activity: The heterocyclic nature of the isoquinoline ring system can contribute to antioxidant properties.[14]
Given this precedent, a logical first step in characterizing this compound would be to screen it across a panel of assays representing these key activity areas.
Part 2: A Proposed Workflow for the Bio-Characterization of this compound
The following represents a logical, field-proven workflow for the initial biological evaluation of a novel compound like this compound. This workflow is designed to be self-validating, with each stage informing the next.
Phase 1: Foundational Cytotoxicity and Antimicrobial Screening
The initial phase aims to establish a baseline for the compound's general bioactivity and potential toxicity.
1. In Vitro Cytotoxicity Assays:
-
Rationale: Before exploring specific mechanisms, it is crucial to understand the compound's effect on cell viability. This data informs appropriate concentration ranges for subsequent cell-based assays and provides an early indication of potential anticancer activity.
-
Recommended Protocol: MTT Assay
-
Cell Line Selection: Utilize a panel of human cancer cell lines (e.g., a breast cancer line like MCF-7, a colon cancer line like HCT-116, and a lung cancer line like A549) and a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) to assess both anticancer potential and general cytotoxicity.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to treat cells across a wide concentration range (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Seed cells in 96-well plates and, after allowing them to adhere, treat them with the various concentrations of this compound for a set period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (typically around 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
2. Antimicrobial Activity Screening:
-
Rationale: The isoquinoline scaffold is prevalent in antimicrobial compounds. A simple and effective way to screen for this is through a broth microdilution assay.
-
Recommended Protocol: Broth Microdilution Assay
-
Microorganism Selection: Test against a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.
-
Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate containing appropriate growth media.
-
Inoculation: Add a standardized inoculum of each bacterial strain to the wells.
-
Incubation: Incubate the plates under conditions suitable for bacterial growth.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.
-
The following diagram illustrates this initial screening workflow:
Caption: Workflow for the initial screening of this compound.
Phase 2: Targeted Mechanistic Assays
Based on the results from Phase 1, more specific assays can be employed. For instance, if significant cytotoxicity against cancer cell lines is observed, the following assays would be logical next steps.
1. Enzyme Inhibition Assays:
-
Rationale: Many anticancer drugs function by inhibiting specific enzymes crucial for cancer cell growth and survival, such as kinases or DNA-modifying enzymes.
-
Recommended Protocol: Kinase Inhibition Assay (Example)
-
Target Selection: Based on the cancer cell line sensitivities, select relevant kinase targets (e.g., EGFR, VEGFR2).
-
Assay Format: Utilize a commercially available in vitro kinase assay kit, often based on fluorescence or luminescence.
-
Procedure: In a multi-well plate, combine the target kinase, its substrate (often a peptide), and ATP. Add varying concentrations of this compound.
-
Reaction and Detection: Allow the kinase reaction to proceed, and then add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP.
-
Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
-
2. Receptor Binding Assays:
-
Rationale: To determine if the compound's activity is mediated by interaction with a specific cell surface or intracellular receptor.
-
Recommended Protocol: Competitive Radioligand Binding Assay
-
Target and Radioligand Selection: Choose a receptor of interest (e.g., a dopamine receptor) and a corresponding radiolabeled ligand with known high affinity.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the target receptor.
-
Assay Setup: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Separate the bound from the free radioligand, typically through filtration over a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently calculate the binding affinity (Ki).
-
This diagram illustrates the progression to more specific assays:
Caption: Progression to targeted mechanistic assays for this compound.
Part 3: The Principle of Cross-Validation
Once initial data is generated, cross-validation becomes critical. This involves using multiple, distinct assays to confirm a biological effect. For example, if this compound shows activity in a kinase inhibition assay, this should be corroborated with a cell-based assay that measures the downstream effects of inhibiting that specific kinase pathway (e.g., a Western blot for a phosphorylated substrate).
Conclusion and Future Directions
The absence of bioassay data for this compound represents a clear opportunity for novel research. By following a logical and multi-faceted screening approach, as outlined in this guide, the scientific community can begin to elucidate the biological activity of this compound. We encourage researchers to undertake these foundational studies and to publish their findings, thereby contributing to the collective knowledge of isoquinoline pharmacology. As data becomes available, a true cross-validation and comparison guide can be developed, paving the way for potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the synthesis and in vitro antitumor activity of the isoquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structure-antioxidative activity relationships in benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides a comparative analysis of the cytotoxic profiles of 1-ethylisoquinoline and other structurally diverse isoquinoline alkaloids. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data and methodologies crucial for assessing the cytotoxic potential of this important class of natural compounds. We will explore the nuances of structure-activity relationships and provide detailed, field-proven protocols for key cytotoxicity assays.
Introduction: The Diverse World of Isoquinoline Alkaloids
Isoquinoline alkaloids represent a vast and structurally diverse family of natural products, many of which exhibit significant biological activities.[1][2] These compounds, all featuring a core isoquinoline scaffold, have been extensively investigated for their potential as therapeutic agents, particularly in oncology.[1][3][4] Their mechanisms of action are often linked to their ability to induce cell cycle arrest, apoptosis, and autophagy, ultimately leading to cell death in various cancer cell lines.[1][4] This guide will focus on comparing the cytotoxic potential of the simple, synthetically accessible this compound to more complex, naturally occurring isoquinoline alkaloids, providing a framework for understanding the structural determinants of cytotoxicity within this compound class.
While a significant body of research exists on the cytotoxicity of complex isoquinoline alkaloids such as berberine, sanguinarine, and their derivatives, data on the cytotoxic effects of this compound is not extensively documented in publicly available literature. However, by examining the structure-activity relationships (SAR) of related alkaloids, we can infer the likely cytotoxic profile of this simpler analogue and highlight the chemical moieties that contribute to potent anti-cancer activity.
Understanding Cytotoxicity: Key Assays and Their Principles
To evaluate the cytotoxic potential of any compound, a robust and reproducible experimental approach is paramount. In the context of natural product screening, several in vitro assays are routinely employed to determine the concentration at which a compound induces cell death and to elucidate the underlying mechanism.[5] Here, we detail two of the most common and reliable methods: the MTT assay for assessing metabolic viability and the LDH assay for measuring membrane integrity.
The MTT Assay: A Measure of Metabolic Health
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell's metabolic activity, which in turn correlates with cell viability.[6] The fundamental principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[5][6][7] The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of viable, metabolically active cells.[5][7]
Caption: Workflow for assessing cell viability using the MTT assay.
The LDH Assay: A Marker of Membrane Damage
The Lactate Dehydrogenase (LDH) assay is another widely used colorimetric method for quantifying cytotoxicity. Unlike the MTT assay, which measures metabolic activity, the LDH assay assesses cell membrane integrity.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised, a hallmark of necrosis and late-stage apoptosis.[5][9] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the formation of a colored formazan product, the amount of which is proportional to the extent of cell death.[5][10]
Caption: Workflow for quantifying cytotoxicity by measuring LDH release.
Comparative Cytotoxicity: Structure-Activity Insights
The cytotoxic potency of isoquinoline alkaloids is intrinsically linked to their chemical structure.[3][11] While specific data for this compound is limited, we can draw valuable comparisons with well-studied classes of isoquinoline alkaloids.
| Alkaloid Class | Representative Compound | Key Structural Features | General Cytotoxicity Profile |
| Simple Isoquinolines | This compound | A basic isoquinoline core with a simple alkyl substituent. | Expected to have low to negligible cytotoxicity due to the lack of complex functional groups. |
| Protoberberines | Berberine | A tetracyclic ring system with methoxy and methylenedioxy groups. | Moderate to high cytotoxicity against a range of cancer cell lines.[12] |
| Benzophenanthridines | Sanguinarine, Chelerythrine | A planar, tetracyclic aromatic system with an iminium ion. | Potent cytotoxic and anti-cancer agents.[13] |
| Aporphines | Liriodenine | A tetracyclic system with a characteristic aporphine core. | Varies depending on the substitution pattern, with some exhibiting significant cytotoxicity.[11] |
| Bisbenzylisoquinolines | Tetrandrine | Two benzylisoquinoline units linked together. | Shows promising anti-cancer and anti-MDR activities.[3] |
This table is a qualitative summary based on available literature. IC50 values are highly dependent on the specific cell line and experimental conditions.
The general trend observed is that increased structural complexity and the presence of specific functional groups, such as planar aromatic systems and quaternary ammonium moieties, are associated with enhanced cytotoxic activity. The simple structure of this compound lacks these features, suggesting it is unlikely to be a potent cytotoxic agent.
Delving Deeper: Apoptosis vs. Necrosis
Cytotoxicity can manifest through different mechanisms of cell death, primarily apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[14] Distinguishing between these two pathways is crucial for understanding a compound's mechanism of action.
-
Apoptosis is a highly regulated process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[14]
-
Necrosis is typically a result of acute cellular injury and is characterized by cell swelling and lysis, leading to inflammation.[14]
Assays utilizing flow cytometry with fluorescent probes like Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and propidium iodide (a DNA intercalating agent that can only enter cells with compromised membranes) can effectively differentiate between live, apoptotic, and necrotic cells.[15][16]
Caption: A simplified model of the intrinsic apoptotic pathway.
Detailed Experimental Protocols
For the integrity and reproducibility of your research, the following detailed protocols for the MTT and LDH assays are provided.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment and recovery.[17]
-
Compound Treatment: Prepare serial dilutions of the test alkaloids in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[18]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.[17]
-
Data Acquisition: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[7][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Prepare Controls: Include wells for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) 30 minutes before the end of the incubation period.
-
Background control: Culture medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[5]
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Cytotoxicity of isoquinoline alkaloids and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. atcc.org [atcc.org]
A Senior Application Scientist's Guide to Establishing a Reference Standard for 1-Ethylisoquinoline
Abstract
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification, purity assessment, and quantitative analysis. This guide provides a comprehensive framework for establishing a highly purified and rigorously characterized reference standard for 1-Ethylisoquinoline, a key heterocyclic scaffold. We will objectively compare the performance of various analytical techniques, supported by experimental insights, to construct a self-validating workflow. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, in-house reference standard to ensure the accuracy and reproducibility of their scientific findings.
Introduction: The Foundational Role of a Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical chemistry.[1][2] Its primary functions are to confirm the identity of an unknown sample and to determine its purity and strength. For a molecule like this compound, which serves as a building block in the synthesis of various biologically active compounds, a reliable reference standard is not a mere convenience but a scientific necessity.[3]
The decision to establish an in-house primary standard often arises from the unavailability of a suitable commercial standard or the need for a higher degree of characterization than commercially available materials provide. The process involves synthesis, rigorous purification, and an exhaustive characterization protocol using orthogonal analytical methods—techniques that rely on different physicochemical principles—to provide a comprehensive and unbiased assessment of the material's identity and purity.
Establishing the Standard: A Step-by-Step Workflow
The creation of a reference standard is a multi-stage process that demands meticulous execution and documentation at every step. The overall workflow ensures that the final material is suitable for its intended purpose.
Caption: High-level workflow for establishing a chemical reference standard.
Synthesis and Purification Strategy
The chosen synthetic route for a reference standard candidate should be robust and yield a product that is amenable to high-level purification. The Bischler-Napieralski reaction is a classic and effective method for synthesizing isoquinoline derivatives.[4][5] This involves the cyclodehydration of a β-phenylethylamide, which can be prepared from β-phenylethylamine and propionyl chloride.
Following synthesis, the crude this compound must be subjected to rigorous purification. A multi-step approach is crucial:
-
Flash Column Chromatography: Using silica gel, this step removes the bulk of reaction byproducts and unreacted starting materials.
-
Recrystallization: This technique is excellent for removing closely related impurities and achieving high crystalline purity. The choice of solvent is critical and must be determined empirically to maximize yield and purity.
The causality behind this dual approach is risk mitigation; chromatography excels at separating compounds with different polarities, while recrystallization is superior for removing structurally similar impurities that may co-elute during chromatography.
Orthogonal Analysis: A Comparative Guide to Purity Determination
The cornerstone of reference standard qualification is the use of multiple, independent (orthogonal) analytical methods to assess purity.[] This approach minimizes the risk of a single method's bias or its inability to detect certain impurities, thereby providing a more accurate and trustworthy purity value.[7]
Caption: Orthogonal methods contributing to the final purity assignment.
Identity Confirmation
Before assessing purity, the chemical identity of the purified material must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[8]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
Purity Assessment: A Method Comparison
The most critical phase is the quantitative determination of purity. No single method is sufficient. Below is a comparison of the most effective techniques for this compound.
| Technique | Principle of Operation | Strengths | Limitations | Application for this compound |
| HPLC-UV | Differential partitioning between a mobile and stationary phase, with UV detection.[9][10] | High sensitivity for UV-active impurities; excellent for non-volatile organic impurities.[11][12] | Requires chromophoric impurities; relative response factors can vary, potentially skewing area percent results.[2] | Primary chromatographic purity method. Ideal for detecting process-related impurities and degradation products. |
| GC-FID | Separation of volatile compounds in a gaseous mobile phase with flame ionization detection.[13] | Highly sensitive to most organic compounds; excellent for volatile and semi-volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Complementary chromatographic method. Excellent for detecting volatile starting materials or solvent-derived impurities. |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[14][15] | A primary ratio method; does not require a reference standard of the analyte itself. Highly accurate and precise.[16] | Lower sensitivity than chromatographic methods; requires a pure, stable internal standard with non-overlapping signals.[15] | "Gold Standard" for purity assignment. Provides a direct measure of the mass fraction of the analyte.[17] |
| DSC | Measures the heat flow into a sample as a function of temperature. Purity is determined by analyzing the melting endotherm. | Provides a measure of total mole fraction of impurities; requires very small sample size. | Only applicable to highly crystalline, stable solids (>98% pure).[] Not suitable for amorphous materials or hydrates. | Confirmatory technique. Useful for highly pure, crystalline batches to confirm low levels of eutectic impurities. |
Mass Balance Approach
The final purity value is typically assigned using a mass balance approach, which is considered the most accurate representation of the compound's purity.
Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-Volatile Residue)
This calculation synthesizes the data from the orthogonal methods into a single, defensible purity value.
Experimental Protocols: Self-Validating Methodologies
The trustworthiness of a reference standard is built upon the quality of the analytical methods used to characterize it. All methods must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[18][19][20][21]
Protocol: HPLC-UV Purity Method
This protocol outlines a robust method for determining the chromatographic purity of this compound.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 274 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1.0 mg/mL in 50:50 Acetonitrile:Water
2. System Suitability Test (SST):
-
Purpose: To verify that the chromatographic system is performing adequately for the intended analysis.
-
Procedure: Perform five replicate injections of the this compound standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Tailing factor between 0.8 and 1.5.
-
Theoretical plates > 2000.
-
3. Analysis and Calculation:
-
Inject the sample solution in duplicate.
-
Integrate all peaks with an area greater than 0.05% of the main peak area.
-
Calculate purity using the area normalization method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Causality Note: The use of a gradient elution is necessary to ensure that both polar and non-polar impurities are eluted from the column and detected. The low detection threshold (0.05%) is aligned with ICH guidelines for reporting impurities.
Protocol: Quantitative NMR (qNMR) Purity Assay
This protocol describes the use of ¹H qNMR for the definitive assignment of purity.
1. Materials:
-
Analyte: this compound (approx. 10 mg, accurately weighed).
-
Internal Standard (IS): Maleic Anhydride, NIST traceable (approx. 5 mg, accurately weighed).
-
Solvent: Deuterated Chloroform (CDCl₃).
2. Sample Preparation:
-
Accurately weigh the internal standard and analyte into the same vial.
-
Dissolve completely in a known volume of CDCl₃.
-
Transfer an aliquot to a high-precision NMR tube.
3. NMR Acquisition Parameters:
-
Spectrometer: 500 MHz or higher.
-
Pulse Sequence: Standard quantitative pulse sequence with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).
-
Scans: ≥ 16 scans for good signal-to-noise ratio.
4. Data Processing and Calculation:
-
Apply phase and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for this compound and a unique signal for the internal standard.
-
Calculate purity using the following formula[15]:
-
Purity (w/w %) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I=Integral, N=Number of protons for the signal, MW=Molecular Weight, m=mass, P=Purity of the internal standard.
-
Causality Note: Maleic Anhydride is chosen as an internal standard because its sharp singlet in the aromatic region does not overlap with the signals of this compound. The long relaxation delay is critical to ensure complete magnetization recovery for all protons, which is the fundamental requirement for accurate quantification by NMR.[15]
Conclusion: Certification, Storage, and Handling
Upon completion of all analytical tests, a Certificate of Analysis (CoA) is generated. This document summarizes all characterization data, including identity confirmation, purity values from each orthogonal method, water content, residual solvent analysis, and the final assigned purity with its associated uncertainty.
The established this compound reference standard should be stored in a tightly sealed container, protected from light, and kept at a controlled temperature (e.g., +5°C) to ensure long-term stability.[22] A periodic re-qualification program should be implemented to monitor for any degradation and confirm its continued fitness for purpose. By following this comprehensive guide, laboratories can confidently establish a high-quality, in-house reference standard, thereby ensuring the accuracy and integrity of their analytical results in research and development.
References
- 1. moravek.com [moravek.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 7. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C11H11N | CID 593686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 11. High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. rssl.com [rssl.com]
- 15. emerypharma.com [emerypharma.com]
- 16. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. starodub.nl [starodub.nl]
- 20. fda.gov [fda.gov]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. 1 new Ph. Eur. reference standard and 18 replacement batches released in April 2023 - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
Safety Operating Guide
A Professional's Guide to the Safe Disposal of 1-Ethylisoquinoline
As researchers and drug development professionals, our work with novel compounds like 1-Ethylisoquinoline is critical. However, our responsibility extends beyond discovery and application to the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. This guide provides a direct, procedural framework for managing this compound waste, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure that these procedures are not just followed, but understood, fostering a culture of intrinsic safety within the laboratory.
Section 1: Hazard Profile of this compound
Understanding the specific hazards of this compound is the foundation of its safe handling and disposal. This compound is not benign; it presents a multi-faceted risk profile that dictates its classification as hazardous waste.
Causality: The toxicological properties of this compound necessitate its isolation from human contact and the environment. Its classification as "Toxic in contact with skin" and "Harmful if swallowed" means that any contaminated materials, from personal protective equipment (PPE) to labware, must be treated as hazardous. Furthermore, its established harm to aquatic life with long-lasting effects strictly prohibits disposal via sinks or drains, as this would introduce the compound into waterways.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2][3] |
| Chronic Aquatic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |[1] |
Section 2: Pre-Disposal Handling and Waste Accumulation
Proper disposal begins with meticulous handling and accumulation at the point of generation. This protocol ensures that waste is contained safely, preventing accidental exposure and simplifying the final disposal process.
Experimental Protocol: Laboratory Waste Accumulation
-
Designate a Satellite Accumulation Area (SAA): As required by the EPA and best practices, establish a designated area for hazardous waste accumulation.[4] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Select Appropriate Waste Containers:
-
For liquid waste, use only chemically compatible containers that can be tightly sealed.[5] Borosilicate glass or appropriate high-density polyethylene (HDPE) containers are recommended.
-
For solid waste (e.g., contaminated gloves, weigh boats, silica gel), use a designated, clearly labeled container with a secure lid.
-
Never use a container that is damaged, leaking, or corroded.[5]
-
-
Properly Label Waste Containers: Before any waste is added, the container must be labeled.[4] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound Waste". Do not use abbreviations or formulas.[4]
-
An indication of the major hazard(s) (e.g., "Toxic," "Irritant").
-
-
Segregate Waste Streams: Do not mix this compound waste with other, incompatible waste streams.[5] Keep it separate from strong acids, bases, and oxidizers to prevent unintended reactions.
-
Maintain Container Integrity:
-
Wear Appropriate PPE: When handling this compound waste, the following PPE is mandatory:
Section 3: Step-by-Step Disposal Protocol
The disposal of this compound must be handled by a licensed hazardous waste management service or your institution's Environmental Health & Safety (EH&S) department. On-site treatment or disposal in regular trash or sewer systems is strictly forbidden.
-
Final Container Sealing and Inspection: Once a waste container is full (at 90% capacity), securely seal the lid.[6] Wipe the exterior of the container clean of any contamination.
-
Arrange for Professional Disposal:
-
Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This is often required for regulatory compliance.
Section 4: Managing Spills and Contaminated Materials
Accidental spills create an immediate hazard and generate additional waste that must be managed correctly.
Experimental Protocol: Small Spill Management
-
Alert and Isolate: Alert personnel in the immediate area. Evacuate if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Don Appropriate PPE: Before addressing the spill, don the full PPE described in Section 2.
-
Contain the Spill: Absorb the spilled liquid with an inert absorbent material such as vermiculite, dry sand, or silica gel.[2][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Package Waste: Carefully scoop the absorbent material and any contaminated debris into a designated hazardous waste container. Seal and label the container as "Hazardous Waste: this compound Spill Debris".[1]
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water.[10]
-
Dispose of Contaminated Materials: All materials used in the cleanup, including gloves and wipes, must be placed in the hazardous waste container for disposal.[1]
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing this compound from generation to disposal.
Caption: Decision workflow for this compound waste management.
By adhering to these scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment, fulfilling your professional responsibilities throughout the entire chemical lifecycle.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. vet.uth.gr [vet.uth.gr]
- 6. ethz.ch [ethz.ch]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethylisoquinoline
This guide provides essential, immediate safety and logistical information for the handling of 1-Ethylisoquinoline in a laboratory setting. As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe environment, which begins with a thorough understanding of the materials we work with and the implementation of robust safety protocols. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection, use, and disposal, grounded in authoritative safety data.
The Foundational Principle: Hazard-Driven PPE Selection
The selection of PPE is not arbitrary; it is a direct response to the specific toxicological and physical hazards posed by a chemical. This compound, like many heterocyclic aromatic compounds, presents a distinct hazard profile that necessitates a multi-layered approach to personal protection. A failure to understand these hazards leads to compromised safety.
Based on available safety data sheets (SDS), this compound and its close analogs are classified with several key hazards that directly inform our PPE strategy.[1][2]
| Hazard Classification | GHS Hazard Statement | Implication for PPE Selection |
| Acute Dermal Toxicity | H311: Toxic in contact with skin[1] | Imperative use of chemically resistant gloves and protective clothing to prevent any skin contact. |
| Skin Irritation | H315: Causes skin irritation[1][3] | Reinforces the need for gloves and a lab coat or coveralls to protect exposed skin. |
| Serious Eye Irritation | H319: Causes serious eye irritation[1][3] | Mandates the use of protective eyewear, such as safety glasses with side shields or chemical splash goggles. |
| Acute Oral Toxicity | H302: Harmful if swallowed[1] | While primarily an ingestion hazard, this underscores the importance of hand hygiene and preventing cross-contamination, which starts with proper glove use and removal. |
| Aquatic Toxicity | H412: Harmful to aquatic life with long lasting effects[1] | Informs spill control and disposal procedures to prevent environmental release.[4][5] |
This table summarizes the primary hazards that dictate the minimum required PPE for handling this compound.
Core Protective Equipment: Your First Line of Defense
All handling of this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[6][7] The following PPE is mandatory and constitutes the minimum requirement for any procedure involving this substance.
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.[1][3]
-
Minimum Requirement: Safety glasses with side shields, compliant with ANSI Z87.1 or European Standard EN166.[6][7]
-
Best Practice/Increased Risk: When there is a heightened risk of splashing or aerosol generation (e.g., heating, vortexing, or handling larger quantities), upgrade to chemical splash goggles. For maximum protection, a face shield should be worn in combination with safety goggles.[2][5][8]
Hand Protection
The skin is a primary route of exposure for this compound, which is classified as toxic upon dermal contact.[1] Therefore, selecting the correct gloves is critical.
-
Material Selection: Chemically resistant gloves are required. While specific breakthrough time data for this compound is not always available, Nitrile gloves are a common and effective choice for incidental contact with a wide range of organic chemicals. Always consult the glove manufacturer's compatibility charts.
-
Proper Technique: Gloves must be inspected for tears or pinholes before each use. To prevent cross-contamination, never touch surfaces like doorknobs, keyboards, or pens with gloved hands. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4] Dispose of contaminated gloves as hazardous waste.[4]
Body Protection
To prevent skin contact from accidental spills or splashes, protective clothing is mandatory.
-
Standard Protocol: A clean, buttoned laboratory coat is the minimum requirement.
-
Enhanced Protection: For procedures involving larger volumes or a higher risk of significant splashes, consider using a chemically resistant apron over the lab coat or a disposable chemical-resistant coverall.[9] Contaminated clothing must be removed immediately, and the affected skin area flushed with water.[10]
Respiratory Protection
While the primary engineering control is a chemical fume hood, there are situations where respiratory protection may be necessary.
-
Standard Operations: When used inside a properly functioning chemical fume hood, respiratory protection is typically not required.[11]
-
Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][6] Personnel must be properly fit-tested and trained before using a respirator.[6]
Operational and Disposal Plans: A Procedural Workflow
A self-validating safety protocol extends from preparation to disposal. The following workflow ensures that safety checks and procedures are integrated at every stage of handling.
Caption: Safe Handling Workflow for this compound.
Spill Management Plan
Even with meticulous planning, spills can occur. Being prepared is essential to mitigate exposure and environmental release.
-
Alert & Assess: Immediately alert colleagues in the area. Assess the size of the spill. If it is large (e.g., >300 mL) or if you feel unsafe, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[10][12]
-
Contain: For manageable spills, prevent the spread of the liquid by creating a dike around the spill's edge with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[10][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorb: Working from the outside in, apply absorbent material over the spill.[13]
-
Collect & Package: Once absorbed, carefully scoop the residue into a designated, compatible container for hazardous waste.[10] Label the container clearly as "Spill Debris containing this compound."[10]
-
Decontaminate: Clean the spill area with a mild detergent and water.[14]
-
Dispose: All contaminated materials, including absorbent, gloves, and disposable PPE, must be disposed of as hazardous chemical waste according to your institution's guidelines.[1][12]
Waste Disposal Protocol
Proper segregation and disposal of waste are critical to prevent chemical exposure to support staff and to protect the environment.[1]
-
Chemical Waste: All solutions containing this compound and any unused neat material must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Contaminated Solids: This includes used gloves, absorbent materials from spills, and contaminated weighing papers. These items must be collected in a separate, clearly labeled solid hazardous waste container.[12] Do not dispose of this material in the regular trash.
-
Empty Containers: "Empty" containers that held this compound are still considered hazardous. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of according to institutional policy.
By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and your research. Trust in these procedures is built upon the authoritative data that informs them, ensuring that your work can proceed with confidence and integrity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. corporate.dow.com [corporate.dow.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. fishersci.com [fishersci.com]
- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 13. qmul.ac.uk [qmul.ac.uk]
- 14. lin-web.clarkson.edu [lin-web.clarkson.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
